1H-1,7-naphthyridin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAFURNDRNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343427 | |
| Record name | 1H-1,7-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-31-2, 60122-51-2 | |
| Record name | 1,7-Naphthyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,7-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Novel 1H-1,7-Naphthyridin-4-one Derivatives
Foreword: The Enduring Significance of the 1,7-Naphthyridin-4-one Scaffold
The 1,7-naphthyridine-4-one core is a privileged heterocyclic scaffold that has garnered considerable attention from the medicinal chemistry and drug development communities. Its structural resemblance to the quinolone antibiotics, coupled with the unique electronic properties conferred by the second nitrogen atom in the bicyclic system, has made it a fertile ground for the discovery of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory properties. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the key synthetic strategies employed in the construction of these valuable molecules. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, we aim to empower researchers to confidently and efficiently synthesize novel 1H-1,7-naphthyridin-4-one derivatives for their own discovery programs.
Strategic Approaches to the 1,7-Naphthyridin-4-one Core: A Mechanistic Perspective
The construction of the this compound ring system is most prominently achieved through a strategic application of the Gould-Jacobs reaction. This venerable yet remarkably effective transformation provides a convergent and modular approach to the desired scaffold. The overall strategy hinges on two key transformations:
-
Condensation: The initial step involves the condensation of a suitably substituted 2-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). This reaction forms a crucial intermediate, a pyridylaminomethylenemalonate.
-
Intramolecular Cyclization: The subsequent and defining step is a high-temperature thermal cyclization of the intermediate. This intramolecular reaction forges the second ring of the naphthyridinone system.
The versatility of this approach lies in the ability to introduce diversity at various positions of the final molecule by judicious selection of the starting 2-aminopyridine and, to a lesser extent, the malonic ester component.
Visualizing the Core Synthetic Workflow
The following diagram illustrates the fundamental two-step process for the synthesis of the this compound core, highlighting the key intermediate.
Caption: Core Synthetic Workflow for this compound Synthesis.
Key Synthetic Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives. The methodologies are presented as self-validating systems, with explanations for the critical steps and expected outcomes.
Method 1: The Gould-Jacobs Approach to Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
This protocol details the synthesis of a foundational 1,7-naphthyridin-4-one derivative, which can be further functionalized. The reaction proceeds in two distinct stages: the formation of the pyridylaminomethylenemalonate intermediate and its subsequent thermal cyclization.[1]
Part A: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate (Intermediate)
Rationale: This initial condensation reaction is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-aminopyridine. The reaction is typically carried out by heating the neat reactants, which drives the reaction forward by removing the ethanol byproduct.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to 110-120 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting 2-aminopyridine is consumed (typically 2-4 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The resulting crude product, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate, is often a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or used directly in the next step after removal of any residual volatile components under reduced pressure.
Part B: Thermal Cyclization to Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate
Rationale: This crucial step involves an intramolecular cyclization of the pyridylaminomethylenemalonate intermediate. The high temperature provides the necessary activation energy for the ring-closing reaction, which proceeds via a 6-electron electrocyclization mechanism.[2] High-boiling solvents like Dowtherm A or diphenyl ether are used to achieve the required reaction temperatures.
Experimental Protocol:
-
Reaction Setup: In a high-temperature reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser), add the crude or purified diethyl 2-(((pyridin-2-yl)amino)methylene)malonate from Part A.
-
Solvent Addition: Add a high-boiling solvent such as Dowtherm A or diphenyl ether to the reaction vessel. The concentration should be managed to prevent charring and facilitate efficient heat transfer.
-
Cyclization: Heat the reaction mixture to a high temperature, typically in the range of 240-260 °C, with vigorous stirring. Maintain this temperature for the specified reaction time (usually 15-60 minutes). The progress of the cyclization can be monitored by TLC.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to a safe temperature (e.g., below 100 °C). The product often precipitates from the reaction mixture upon cooling.
-
Purification: Dilute the cooled reaction mixture with a non-polar solvent like hexanes or petroleum ether to further precipitate the product. Collect the solid product by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to afford the desired ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate as a solid.
Data Presentation: A Comparative Overview of Gould-Jacobs Reaction Conditions
The efficiency of the Gould-Jacobs reaction for the synthesis of 1,7-naphthyridin-4-ones can be influenced by the nature of the substituents on the starting 2-aminopyridine and the reaction conditions. The following table summarizes typical yields and conditions for the synthesis of various substituted derivatives.
| Starting 2-Aminopyridine Derivative | Cyclization Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine | Dowtherm A, 250 °C, 30 min | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 75-85% | [1] |
| 2-Amino-6-methylpyridine | Diphenyl ether, 255 °C, 20 min | Ethyl 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 80-90% | [1] |
| 2-Amino-6-chloropyridine | Dowtherm A, 250 °C, 45 min | Ethyl 8-chloro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 65-75% | [1] |
| 2-Amino-5-bromopyridine | Diphenyl ether, 255 °C, 30 min | Ethyl 6-bromo-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 70-80% | [1] |
Characterization of a Key Intermediate and Final Product
Accurate characterization of the synthesized compounds is paramount for ensuring their identity and purity. Below is a summary of the expected spectroscopic data for a representative intermediate and the final product.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate | 1.35 (t, 6H), 2.45 (s, 3H), 4.25-4.35 (m, 4H), 6.80 (d, 1H), 7.50 (t, 1H), 8.10 (d, 1H), 8.40 (d, 1H), 10.9 (br s, 1H) | 14.3, 24.5, 60.0, 92.5, 110.0, 118.5, 139.0, 150.5, 157.0, 169.0, 170.0 | 279 [M+H]+ |
| Ethyl 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | 1.45 (t, 3H), 2.65 (s, 3H), 4.45 (q, 2H), 7.20 (d, 1H), 8.35 (d, 1H), 8.70 (s, 1H), 11.5 (br s, 1H) | 14.5, 20.5, 61.0, 110.0, 118.0, 120.0, 138.0, 148.0, 155.0, 165.0, 175.0 | 233 [M+H]+ |
Alternative and Modern Synthetic Approaches
While the Gould-Jacobs reaction remains a cornerstone, other innovative methods for the construction of the 1,7-naphthyridin-4-one scaffold have been developed. These approaches often offer advantages in terms of milder reaction conditions, improved yields, or access to a wider range of derivatives.
One-Pot Synthesis from 2-Chloro-3-aminopyridine
A patented method describes a multi-step, one-pot synthesis that starts from the readily available 2-chloro-3-aminopyridine.[3] This approach involves the protection of the amino group, followed by a hydroformylation and a subsequent Lewis acid-catalyzed cyclization with an acrylate derivative.
Visualizing the One-Pot Synthetic Pathway
Caption: One-Pot Synthesis of 1,7-Naphthyridin-4-ones.
This method is particularly attractive for industrial-scale production due to its operational simplicity and the use of cost-effective starting materials.[3]
Conclusion and Future Perspectives
The synthesis of novel this compound derivatives continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. The Gould-Jacobs reaction provides a robust and versatile platform for the construction of the core structure, allowing for the systematic exploration of structure-activity relationships. As our understanding of the biological targets of these compounds deepens, the demand for efficient and diverse synthetic methodologies will undoubtedly grow. Future efforts in this field will likely focus on the development of even more efficient one-pot procedures, the exploration of novel catalytic systems to effect cyclization under milder conditions, and the application of flow chemistry to enable the rapid synthesis of large libraries of 1,7-naphthyridin-4-one derivatives for high-throughput screening. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers embarking on the exciting journey of discovering the next generation of 1,7-naphthyridin-4-one-based therapeutics.
References
An In-depth Technical Guide to the Medicinal Chemistry of the 1,7-Naphthyridinone Core
Abstract
The 1,7-naphthyridinone scaffold has emerged as a privileged heterocyclic motif in contemporary medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive exploration of the medicinal chemistry of the 1,7-naphthyridinone core, intended for researchers, scientists, and professionals in the field of drug development. This document delves into the synthetic strategies employed for the construction of this bicyclic system, dissects the intricate structure-activity relationships (SAR) that govern its biological activity, and highlights its successful application in the development of potent and selective inhibitors for various therapeutic targets. Key areas of focus include its role in targeting kinases, such as p38 MAP kinase and PIP4K2A, and its utility in the design of antagonists for receptors like the tachykinin NK1 receptor. Furthermore, this guide presents detailed experimental protocols, quantitative biological data, and visual representations of key concepts to provide a holistic and actionable resource for the scientific community.
Introduction: The 1,7-Naphthyridinone Scaffold - A Rising Star in Drug Discovery
Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings, with six possible isomers depending on the placement of the two nitrogen atoms.[1] Among these, the 1,7-naphthyridine framework has garnered significant attention as a versatile scaffold for the development of novel therapeutics.[2] The introduction of a carbonyl functionality to create the 1,7-naphthyridinone core further enhances its drug-like properties by providing a key hydrogen bond acceptor and a rigid framework for the presentation of diverse substituents. This unique combination of structural features has enabled the 1,7-naphthyridinone core to be successfully employed in the design of molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) applications.[2][3]
Synthetic Strategies for the Construction of the 1,7-Naphthyridinone Core
The synthesis of the 1,7-naphthyridinone scaffold can be achieved through several strategic approaches. One common method involves the construction of the pyridinone ring onto a pre-existing pyridine precursor. A notable example is the oxidative annulation between picolinamide and a 1,2,3,4-tetrahydroquinoline, which can be catalyzed by rhodium or copper to control regioselectivity.[4] While the search results provide more extensive details on the synthesis of other naphthyridine isomers, the principles of cyclization reactions, such as condensation of aminopyridines with dicarbonyl compounds or their equivalents, can be adapted for the synthesis of the 1,7-naphthyridinone core.
A key synthetic transformation for functionalizing the 1,7-naphthyridinone scaffold is the introduction of substituents at various positions. For instance, nucleophilic aromatic substitution and Suzuki coupling reactions have been employed to derivatize the 1,7-naphthyridine framework, yielding a library of analogues for biological screening.[5]
Visualizing a General Synthetic Pathway
The following diagram illustrates a conceptual synthetic pathway for a substituted 1,7-naphthyridin-8(7H)-one, highlighting key transformations.
Caption: Conceptual synthetic workflow for 1,7-naphthyridinone derivatives.
The 1,7-Naphthyridinone Core in Action: Targeting Key Biological Pathways
The rigid, planar structure of the 1,7-naphthyridinone core, combined with its capacity for diverse substitution, makes it an ideal scaffold for targeting a range of biological macromolecules.
Inhibition of Protein Kinases: A Prominent Therapeutic Strategy
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 1,7-naphthyridinone scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
The p38 MAP kinase is a key regulator of the inflammatory response, making it an attractive target for the treatment of inflammatory diseases.[6] A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen is crucial for their activity and selectivity.[6] These compounds have demonstrated in vivo efficacy in reducing TNFα levels in murine models of inflammation.[6]
PIP4K2A is a lipid kinase that has been implicated in tumor suppression through the regulation of reactive oxygen species-mediated apoptosis.[5][7] A library of 1,7-naphthyridine analogues has been investigated for their ability to inhibit PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[5] Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural requirements for potent PIP4K2A inhibition, highlighting the importance of specific physicochemical parameters and molecular shape.[5] Molecular docking studies suggest that these inhibitors bind to the PIP4K2A receptor through a combination of hydrogen bonding, pi-pi interactions, and pi-cation interactions.[5]
Table 1: Biological Activity of Representative 1,7-Naphthyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC50/EC50 | Reference(s) |
| 1,7-Naphthyridine 1-Oxides | p38α MAP Kinase | ED50 < 1 mg/kg (in vivo) | [6] |
| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 - 18.0 µM | [5] |
Tachykinin NK1 Receptor Antagonists for CNS Disorders
The tachykinin NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation.[8] Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent tachykinin NK1 receptor antagonists.[8][9] These compounds exhibit excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[8] SAR studies have highlighted the critical importance of the stereochemistry around the carboxamide linkage for high-affinity binding to the NK1 receptor.[9] One such compound has been identified as a potential clinical candidate for the treatment of bladder function disorders.[8]
Table 2: In Vitro Activity of a Representative 1,7-Naphthyridine-6-Carboxamide NK1 Receptor Antagonist
| Compound | Target | In Vitro Activity (IC50) | Reference(s) |
| (aR, S)-enantiomer (3a-A) | Human NK1 Receptor | 0.80 nM | [9] |
Anticancer Activity: A Naturally Occurring 1,7-Naphthyridine Alkaloid
The 1,7-naphthyridine scaffold is also found in natural products with significant biological activity. Bisleuconothine A, a 1,7-naphthyridine alkaloid isolated from the bark of Leuconotis griffithii, has demonstrated potent antiproliferative activity against a panel of human colon cancer cell lines.[1] Its mechanism of action has been identified as the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]
Table 3: Anticancer Activity of Bisleuconothine A
| Cell Line (Colon Cancer) | IC50 (µM) | Reference(s) |
| SW480 | 2.74 | [1] |
| HCT116 | 3.18 | [1] |
| HT29 | 1.09 | [1] |
| SW620 | 3.05 | [1] |
Visualizing the Mechanism of Action: Inhibition of the Wnt Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a 1,7-naphthyridine derivative, such as Bisleuconothine A, in the inhibition of the Wnt signaling pathway.
Caption: Proposed inhibition of the Wnt signaling pathway by a 1,7-naphthyridine derivative.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, this section provides a representative experimental protocol for the synthesis of a 1,7-naphthyridinone derivative and a general protocol for assessing its biological activity.
Representative Synthetic Protocol: Synthesis of a Substituted 1,7-Naphthyridin-8(7H)-one
This protocol is a composite based on general synthetic strategies for related heterocyclic systems and should be optimized for specific substrates.
Step 1: Condensation to form the pyridone precursor
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a malonic ester derivative (1.1 eq).
-
Add a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a weak acid.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield the pyridone precursor.
Step 2: Cyclization to form the 1,7-naphthyridinone core
-
Heat the pyridone precursor in a high-boiling point solvent (e.g., diphenyl ether) at 250 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and purify by column chromatography or recrystallization to obtain the 1,7-naphthyridin-8(7H)-one.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of 1,7-naphthyridinone derivatives against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (1,7-naphthyridinone derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 1,7-naphthyridinone core has firmly established itself as a valuable scaffold in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent and selective modulators of various biological targets. The successful development of 1,7-naphthyridinone-based inhibitors of kinases and receptor antagonists underscores the therapeutic potential of this heterocyclic system.
Future research in this area is likely to focus on several key aspects:
-
Exploration of Novel Biological Targets: The versatility of the 1,7-naphthyridinone scaffold suggests that it may be effective against a wider range of biological targets than currently explored.
-
Development of More Efficient and Diverse Synthetic Methodologies: New synthetic routes will enable the creation of more complex and diverse libraries of 1,7-naphthyridinone derivatives for biological screening.
-
Application of Computational Chemistry: The use of in silico methods, such as molecular docking and QSAR, will continue to play a crucial role in the rational design of more potent and selective 1,7-naphthyridinone-based therapeutics.[5]
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,7-Naphthyridin-8(7H)-one | 67967-11-7 | FN143635 [biosynth.com]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Pharmacological Profiling of 1H-1,7-Naphthyridin-4-one Analogs: A Senior Application Scientist's Perspective
An In-Depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative in Early-Stage Profiling
The 1H-1,7-naphthyridin-4-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, heterocyclic structure provides a versatile framework for engaging a multitude of biological targets, most notably protein kinases and phosphodiesterases, which are central to numerous pathologies from oncology to inflammatory diseases.[1][2][3] The journey from a newly synthesized analog to a viable lead candidate, however, is not one of brute-force screening. It is a campaign of strategic, sequential interrogation.
This guide eschews rigid, templated approaches. Instead, it presents a dynamic, logic-driven framework for the initial pharmacological profiling of novel this compound analogs. As a Senior Application Scientist, my focus is not merely on the "how" but on the "why"—the causal chain that links experimental choices to data-driven decisions. We will construct a self-validating workflow, where each experimental stage builds upon the last, ensuring that by the end of this initial phase, we have a high-confidence profile of a compound's potency, selectivity, cellular activity, and preliminary drug-like properties.
Section 1: The Foundation—Synthesis, Purity, and Solubility
Before any biological assessment, the integrity of the test compound must be unimpeachable. The most elegant assay is rendered meaningless by an impure or insoluble compound. The synthesis of 1,7-naphthyridine derivatives can be achieved through various established routes, often involving cyclization reactions.[4][5][6]
Causality: An impure compound, containing unreacted starting materials or byproducts, can produce confounding biological data, leading to false positives or negatives. Similarly, poor aqueous solubility can result in artificially low potency values as the compound fails to reach its target in sufficient concentration. Therefore, rigorous physicochemical characterization is the bedrock of any profiling cascade.
Protocol 1: Purity and Solubility Assessment
1. Structural Confirmation and Purity Analysis:
- Objective: To confirm the chemical identity and assess the purity of the synthesized analog.
- Methodology:
- Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The spectral data must be consistent with the proposed structure.
- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, matching its molecular formula.
- Purity Assessment (HPLC): Employ High-Performance Liquid Chromatography (HPLC) with a UV detector (and ideally coupled to a mass spectrometer, LC-MS). The standard for progression is typically a purity level of >95%, assessed by the area under the curve.
2. Kinetic Solubility Assessment:
- Objective: To determine the compound's solubility in an aqueous buffer, mimicking physiological conditions.
- Methodology (Nephelometry):
- Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
- Dispense phosphate-buffered saline (PBS), pH 7.4, into a 96-well plate.
- Add the DMSO stock solution to the PBS buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM), ensuring the final DMSO concentration is constant and low (e.g., 1%).
- Incubate the plate at room temperature for 1-2 hours with gentle shaking.
- Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed marks the limit of kinetic solubility.
Section 2: The First Interrogation—Biochemical Target Engagement
With a validated compound in hand, the initial biological question is direct: Does the analog interact with its intended molecular target? For 1,7-naphthyridin-4-one analogs, this often involves screening against a panel of kinases or phosphodiesterases.[3][7] Biochemical assays, utilizing purified recombinant enzymes, provide the cleanest system to measure this direct interaction, free from the complexities of a cellular environment.
Causality: A positive result in a biochemical assay provides the first piece of evidence for on-target activity and allows for the quantitative determination of potency (e.g., IC50). This step acts as a crucial filter, eliminating inactive compounds before committing to more resource-intensive cellular studies.
Visualizing the Profiling Cascade
The initial profiling workflow is a sequential process designed to build confidence at each step.
Caption: High-level workflow for initial pharmacological profiling.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for screening inhibitors against kinases like PIP4K2A, a known target for some naphthyridine analogs.[7] The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an analog against a purified kinase.
-
Materials:
-
Recombinant human kinase (e.g., PIP4K2A).
-
Kinase substrate (e.g., PI5P for PIP4K2A).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay buffer (specific to the kinase).
-
Test compounds serially diluted in DMSO.
-
White, opaque 384-well assay plates.
-
-
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Spot a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the appropriate assay buffer.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Prepare a separate ATP solution. To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should ideally be at or near its Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
-
Data Presentation: Biochemical Potency
| Compound ID | Target Kinase | Biochemical IC50 (nM) |
| NAPH-001 | PIP4K2A | 150.5 |
| NAPH-002 | PIP4K2A | 25.2 |
| NAPH-003 | PIP4K2A | >10,000 |
| Control-Inh | PIP4K2A | 5.1 |
Section 3: The Reality Check—Cellular Target Engagement and Function
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[8] Therefore, the next critical step is to verify that the compound can enter the cell and bind to its intended target in a physiological environment.
Causality: Cellular target engagement assays bridge the gap between biochemical potency and cellular function. A positive result confirms that the compound is cell-permeable and reaches its target. Following this, functional assays are required to demonstrate that this binding event translates into the desired biological outcome (e.g., inhibition of downstream signaling).
Visualizing the Cellular Assay Logic
Caption: Logic flow from target binding to cellular effect.
Protocol 3A: Cellular Target Engagement (NanoBRET™ Assay)
This technology measures the binding of a compound to a target protein within living cells.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that enters the cell and binds the kinase will displace the probe, causing a loss of BRET signal.
-
Objective: To measure the apparent affinity (IC50) of an analog for its target kinase in intact cells.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (e.g., CK2α-NLuc).
-
Transfection reagent.
-
NanoBRET™ Tracer (specific to the kinase family).
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well cell culture plates.
-
-
Methodology:
-
Cell Transfection: Transfect HEK293 cells with the NLuc-kinase fusion plasmid. Plate the transfected cells into the 96-well plate and incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM.
-
Tracer Addition: Prepare a working solution of the specific NanoBRET Tracer in Opti-MEM.
-
Dosing: Remove the culture medium from the cells. Add the compound dilutions and the tracer solution to the respective wells. Incubate at 37°C, 5% CO₂ for 2 hours.
-
Signal Detection:
-
Prepare the Nano-Glo Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50.
-
-
Protocol 3B: Functional Cellular Assay (Western Blot for Substrate Phosphorylation)
After confirming target engagement, the next step is to verify that this engagement leads to functional inhibition of the kinase's activity. For a kinase inhibitor, this is directly measured by a decrease in the phosphorylation of a known downstream substrate.[9]
-
Objective: To assess the dose-dependent inhibition of target-mediated substrate phosphorylation in cells.
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MDA-MB-231 for CK2 inhibitors) and allow cells to adhere overnight.[9] Treat the cells with a serial dilution of the test compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against compound concentration to observe the dose-response effect.
-
Data Presentation: Integrated Potency Profile
| Compound ID | Target | Biochem IC50 (nM) | Cellular Target Engagement IC50 (nM) | Functional Inhibition (pAKT EC50, nM) |
| NAPH-002 | CK2α | 25.2 | 210 | 255 |
| CX-4945 | CK2α | ~5 | 180-240[9] | ~200[9] |
Section 4: Defining the Interaction Landscape—Selectivity Profiling
Potency is only half the story. A highly potent compound that interacts with dozens of other kinases may have an unacceptable toxicity profile. Selectivity profiling is essential for understanding a compound's potential for off-target effects and for elucidating its true mechanism of action.[9]
Causality: By screening a lead compound against a broad panel of related targets (e.g., a kinome panel), we can build a selectivity profile. This profile helps de-risk the compound for future development by identifying potential liabilities early. A highly selective compound offers a clearer path to a clean pharmacological tool and, eventually, a therapeutic agent.
Methodology: Large-Panel Kinase Screening
The most efficient method for selectivity profiling is to submit promising compounds to commercial services that maintain large panels of hundreds of kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology KinaseFinder™).
-
Protocol: Typically, the compound is tested at a single high concentration (e.g., 1 µM) against the panel. The result is reported as "Percent of Control" (PoC) or "Percent Inhibition".
-
Data Analysis: The data is often visualized as a "kinetree" to map the interactions across the human kinome. A common metric is the Selectivity Score (S-Score) , such as S₁₀(1µM), which represents the percentage of screened kinases that are inhibited by more than 90% (or have a PoC < 10) at a 1 µM compound concentration.[9] A lower S-score indicates higher selectivity.
Data Presentation: Selectivity Score
| Compound ID | Primary Target | S₁₀(1µM) | Off-Targets with >90% Inhibition at 1µM |
| NAPH-002 | CK2α | 1.5% | DYRK1A, PIM1 |
| CX-4945 | CK2α | 11% | FLT3, PIM1, PIM3, DYRK1A, etc.[9] |
Conclusion: Synthesizing a Coherent Profile
The initial pharmacological profiling of this compound analogs is a systematic process of hypothesis testing. We begin with the foundational assurance of compound integrity. We then move from the sterile environment of a biochemical assay to the complex reality of a living cell, validating target engagement and functional consequence at each step. Finally, by mapping the compound's selectivity, we gain a crucial understanding of its interaction landscape. This integrated, multi-faceted approach ensures that the compounds advanced for further preclinical development are not just potent, but also cell-active, functionally effective, and selective—the hallmarks of a promising therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 6. 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives † | Semantic Scholar [semanticscholar.org]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
The Emergence of 1,7-Naphthyridine Alkaloids: A Technical Guide to Their Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the discovery and characterization of naturally occurring 1,7-naphthyridine alkaloids. It is designed to serve as a technical resource, offering insights into the isolation, structural elucidation, and burgeoning therapeutic applications of this promising class of heterocyclic compounds. We will delve into the pioneering work that has brought these molecules to the forefront of natural product research, with a particular focus on the bisindole alkaloid, Bisleuconothine A, and the microbially-derived benzo[f][1][2]naphthyridines.
Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Heterocycle
Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The arrangement of the nitrogen atoms gives rise to six possible isomers, each with distinct electronic and steric properties that influence its biological activity.[3][4] The 1,7-naphthyridine core, while less common in nature than its 1,8- and 1,5-naphthyridine counterparts, has recently emerged as a scaffold of significant interest due to the potent and diverse bioactivities of its derivatives.[3] These activities span anticancer, anti-inflammatory, and central nervous system effects, making them attractive targets for drug discovery and development.[4] This guide will focus on the naturally occurring alkaloids that feature this specific heterocyclic system.
Discovery and Isolation: Unearthing Nature's 1,7-Naphthyridine Arsenal
The discovery of naturally occurring 1,7-naphthyridine alkaloids has been a tale of exploring diverse biological niches, from the bark of Southeast Asian flora to the metabolic products of marine sediment-dwelling microbes.
Bisleuconothine A: A Complex Bisindole Alkaloid from Leuconotis griffithii
A landmark discovery in this field was the isolation of Bisleuconothine A from the bark of Leuconotis griffithii, a plant native to southern Asia.[3][5] This complex bisindole alkaloid, featuring an eburnane-aspidosperma type skeleton, represents a fascinating example of nature's ability to construct intricate molecular architectures.[5]
The isolation of Bisleuconothine A is a multi-step process that leverages the basic nature of alkaloids. The general procedure is as follows:
-
Extraction: The dried and powdered bark of Leuconotis griffithii is subjected to exhaustive extraction with a polar solvent such as methanol.
-
Acid-Base Partitioning: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate). The basic alkaloids are protonated and preferentially dissolve in the aqueous layer, while neutral and acidic compounds are removed in the organic phase.
-
Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted into a non-polar organic solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The crude alkaloid extract is then subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Bisleuconothine A.
Benzo[f][1][2]naphthyridines from Streptomyces albogriseolus
Expanding the known diversity of 1,7-naphthyridine alkaloids, a novel benzo[f][1][2]naphthyridine derivative was isolated from Streptomyces albogriseolus, a bacterium cultured from mangrove sediments.[6][7] This discovery highlighted that microorganisms are also a promising source of this rare alkaloid scaffold. The isolated compound was identified as 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][2]naphthyridine-2-one.[6][7]
The isolation from microbial culture requires a different approach:
-
Fermentation and Extraction: The Streptomyces albogriseolus strain is cultured in a suitable broth medium. After an appropriate incubation period, the culture broth is harvested and extracted with an organic solvent like ethyl acetate.
-
Solvent Partitioning: The crude extract is then partitioned between different solvents of varying polarity to achieve initial fractionation.
-
Chromatographic Separation: The fractions containing the desired alkaloids are then subjected to multiple rounds of chromatography, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative HPLC, to isolate the pure benzo[f][1][2]naphthyridine derivatives.
Structural Elucidation: Deciphering the Molecular Architecture
The determination of the precise chemical structure of these novel alkaloids is a critical step and relies on a combination of modern spectroscopic techniques.
Spectroscopic Characterization of Bisleuconothine A
The structure of Bisleuconothine A was elucidated through extensive 2D NMR experiments and confirmed by single-crystal X-ray analysis.[5]
| Spectroscopic Data for Bisleuconothine A | |
| Molecular Formula | C38H48N4O[8] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |
| ¹H NMR | The proton NMR spectrum reveals the number of different types of protons and their connectivity. |
| ¹³C NMR | The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complex molecular framework. |
| Infrared (IR) Spectroscopy | The IR spectrum provides information about the functional groups present, such as hydroxyl (-OH) and amine (N-H) groups. |
| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry. |
Note: Specific chemical shift values and coupling constants from the original publication are essential for unambiguous identification and are typically presented in detailed research articles.
Spectroscopic Characterization of Benzo[f][1][2]naphthyridine Alkaloids
The structure of the novel benzo[f][1][2]naphthyridine from Streptomyces albogriseolus was determined through a combination of spectroscopic methods.[6][7]
| Spectroscopic Data for 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][2]naphthyridine-2-one | |
| Molecular Formula | Determined by HR-ESI-MS.[6][7] |
| ¹H and ¹³C NMR | Extensive 1D and 2D NMR (COSY, HSQC, HMBC) analyses were used to establish the planar structure and assign all proton and carbon signals.[6][7] |
| NOE correlations | Key Nuclear Overhauser Effect (NOE) correlations, such as between H-9 and H-4, were instrumental in confirming the benzo[f][1][2]naphthyridine core.[6] |
Biosynthesis: Nature's Synthetic Strategy
The biosynthesis of 1,7-naphthyridine alkaloids is an area of active investigation. While the complete enzymatic pathways have not been fully elucidated, plausible routes can be proposed based on the structures of the isolated natural products.
Proposed Biosynthesis of Bisleuconothine A
Bisleuconothine A is a bisindole alkaloid, and its biosynthesis is believed to involve the coupling of two distinct monomeric indole alkaloid precursors: an eburnane-type and an aspidosperma-type alkaloid.[9] This coupling is likely a biomimetic Friedel-Crafts-type reaction.[1][9] The entire pathway originates from the amino acid L-tryptophan.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel benzo[f][1,7]naphthyridine produced by Streptomyces albogriseolus from mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisleuconothine A | C38H48N4O | CID 46881778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Labyrinth of Light: A Technical Guide to the Structure Elucidation of 1H-1,7-Naphthyridin-4-one Photoproducts
This guide provides an in-depth exploration of the methodologies and analytical strategies required to identify and characterize the photoproducts of 1H-1,7-naphthyridin-4-one. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative grounded in the principles of photochemistry and structural analysis, explaining the causal links between experimental choices and the quality of the elucidated structures.
Introduction: The Photochemical Reactivity of a Privileged Scaffold
The 1,7-naphthyridin-4-one core is a significant pharmacophore found in a variety of biologically active compounds.[1][2] Its prevalence in medicinal chemistry necessitates a thorough understanding of its stability under various conditions, including exposure to light. Photodegradation can lead to the formation of novel chemical entities with altered efficacy, toxicity, or pharmacokinetic profiles. Therefore, the structural elucidation of photoproducts is a critical aspect of drug development and safety assessment.
The absorption of ultraviolet (UV) radiation by an aromatic system like 1,7-naphthyridin-4-one can populate electronically excited states, leading to a variety of photochemical reactions.[3] For condensed aromatic and heteroaromatic systems, one of the most common photochemical transformations is photodimerization, often proceeding through a [4π+4π] cycloaddition mechanism.[3] This guide will use the hypothetical, yet highly plausible, formation of a photodimer of this compound as a central case study to illustrate the comprehensive workflow for structure elucidation.
The Experimental Journey: From Irradiation to Isolation
The first phase of any photoproduct investigation involves the controlled irradiation of the parent compound followed by the isolation of the resulting products. The choices made during this stage are critical for ensuring the integrity of the subsequent analytical work.
Controlled Photolysis: A Step-by-Step Protocol
The objective of the photolysis experiment is to generate a sufficient quantity of the photoproduct(s) for isolation and characterization while minimizing secondary photochemical or thermal degradation.
Protocol for Photolysis of this compound:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in a photochemically inert solvent such as acetonitrile or methanol. The choice of solvent is critical; protic solvents may participate in the reaction, leading to different products.
-
Degassing: Transfer the solution to a quartz reaction vessel. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench excited states or lead to photo-oxidation products.
-
Irradiation: Place the sealed reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. To isolate specific wavelengths and minimize unwanted side reactions, a borosilicate glass filter can be used to block short-wavelength UV radiation (<300 nm). Irradiate the solution with constant stirring for a predetermined period (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the tracking of the disappearance of the starting material and the appearance of new peaks corresponding to photoproducts.
-
Termination and Concentration: Once a significant amount of photoproduct has been formed (as determined by HPLC), terminate the irradiation. Concentrate the solution in vacuo at a low temperature to avoid thermal degradation of the products.
Isolation and Purification: The Role of Preparative HPLC
The crude photoproduct mixture often contains unreacted starting material and potentially multiple photoproducts. Preparative HPLC is the method of choice for isolating these components in high purity.
Protocol for Preparative HPLC Separation:
-
Method Development: Develop an analytical HPLC method using a C18 reverse-phase column. A common mobile phase system for such compounds is a gradient of water (with 0.1% formic acid for improved peak shape) and acetonitrile.
-
Scaling Up: Once a suitable analytical method is established, scale it up to a preparative C18 column. The flow rate and injection volume will need to be adjusted based on the column dimensions.
-
Fraction Collection: Collect the eluting fractions corresponding to the photoproduct peaks using a fraction collector.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions for each photoproduct and remove the solvent using a combination of rotary evaporation and lyophilization to obtain the isolated solid photoproduct.
The Core of the Matter: Structure Elucidation of a Hypothetical Photodimer
For the purpose of this guide, we will hypothesize that the major photoproduct of this compound is a photodimer formed via a [4π+4π] cycloaddition. The following sections will detail how a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to unequivocally determine its structure.
Mass Spectrometry: Determining the Molecular Formula
High-resolution mass spectrometry (HRMS) is the first port of call for determining the molecular formula of an unknown compound.
Expected HRMS Data for the Photodimer:
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 293.0984 | 293.0981 | -1.02 |
| [M+Na]⁺ | 315.0803 | 315.0800 | -0.95 |
The observation of a protonated molecule at m/z 293.0981, which corresponds to a molecular formula of C₁₆H₁₂N₄O₂, strongly suggests the formation of a dimer of this compound (C₈H₆N₂O, MW = 146.15).
Unraveling the Connectivity: The Power of 2D NMR
While MS provides the molecular formula, NMR spectroscopy is essential for determining the precise connectivity of the atoms. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.
Hypothetical NMR Data for the this compound Photodimer (in DMSO-d₆):
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 2 | 7.95, d, 5.0 | 145.2 |
| 3 | 6.20, d, 5.0 | 110.5 |
| 5 | 8.50, d, 6.0 | 150.1 |
| 6 | 7.10, d, 6.0 | 120.3 |
| 8 | 4.50, s | 55.8 |
| 1-NH | 11.5, br s | - |
| C4 | - | 175.0 |
| C4a | - | 65.3 |
| C8a | - | 138.9 |
A Step-by-Step Interpretation of the NMR Data:
-
¹H NMR: The proton spectrum shows a reduced number of aromatic signals compared to the starting material, suggesting a loss of aromaticity. The appearance of an upfield singlet at 4.50 ppm is indicative of a new aliphatic or benzylic proton, consistent with the formation of a cyclobutane ring in the photodimer.
-
¹³C NMR: The carbon spectrum confirms the presence of 8 unique carbon signals, indicating a symmetrical dimer. The upfield shift of several carbons, particularly the new signal at 55.8 ppm, supports the formation of sp³-hybridized carbons in the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon. It would confirm the proton-carbon assignments listed in the table above.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H-2 and H-3, and between H-5 and H-6, confirming the spin systems within the naphthyridinone fragments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations for the photodimer would include:
-
The proton at 4.50 ppm (H-8) showing a correlation to the carbonyl carbon (C-4), confirming the head-to-tail dimerization.
-
H-8 also showing correlations to C-4a and C-8a, further defining the cyclobutane ring structure.
-
Correlations from the aromatic protons to the carbons in the newly formed cyclobutane ring, solidifying the connection between the two monomer units.
-
Visualizing the Process and the Product
To aid in the conceptualization of the experimental workflow and the proposed photochemical reaction, the following diagrams are provided.
Experimental Workflow for Photoproduct Elucidation:
Caption: A flowchart illustrating the key stages in the structure elucidation of photoproducts.
Proposed Photodimerization of this compound:
Caption: Proposed [4π+4π] cycloaddition of this compound to form a photodimer.
Conclusion: A Self-Validating System for Structural Integrity
The comprehensive approach outlined in this guide, integrating controlled photochemistry, meticulous isolation, and multi-faceted spectroscopic analysis, represents a self-validating system for the elucidation of photoproduct structures. Each piece of data, from the molecular formula provided by HRMS to the intricate network of correlations in 2D NMR, serves to corroborate the others, leading to an unambiguous structural assignment. For researchers in the pharmaceutical sciences, a deep understanding of these principles and techniques is not merely an academic exercise but a fundamental requirement for ensuring the safety and efficacy of new chemical entities.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives † | Semantic Scholar [semanticscholar.org]
- 3. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,7-Naphthyridine Derivatives via Suzuki Coupling
Introduction: The Significance of 1,7-Naphthyridines and the Power of Suzuki Coupling
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties, making it a cornerstone for the development of various therapeutic agents, including potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) for the treatment of asthma.[1] The synthesis of functionalized 1,7-naphthyridines is therefore of paramount importance. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the construction of carbon-carbon bonds.[2][3]
This application note provides a detailed protocol for the Suzuki coupling reaction in the context of 1,7-naphthyridine synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for successful execution.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][4] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
A crucial aspect of the Suzuki coupling is the activation of the organoboron species by a base.[6] The base coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating the transmetalation step. The choice of base is therefore critical and can significantly impact the reaction outcome.
References
- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
"in vitro kinase assay protocol for 1,7-naphthyridinone inhibitors"
Topic: In Vitro Kinase Assay Protocol for 1,7-Naphthyridinone Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3][4] This has made them premier targets for therapeutic intervention. The 1,7-naphthyridinone scaffold has recently emerged as a promising framework for the development of potent and selective kinase inhibitors.[5][6] This document, prepared for drug development professionals and researchers, provides a detailed guide to the principles and execution of in vitro kinase assays for characterizing these inhibitors. We will focus on a luminescence-based assay format, which offers a robust, sensitive, and high-throughput-compatible method for determining inhibitor potency (IC50). The causality behind experimental choices, the inclusion of self-validating controls, and troubleshooting guidance are integrated throughout to ensure scientific integrity and experimental success.
Introduction: The Central Role of Kinases and Their Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[1] This fundamental reaction acts as a molecular switch, regulating the vast majority of cellular pathways.[1][7] Consequently, aberrant kinase activity is a major driver of oncogenesis and inflammatory diseases.[4][8] Small molecule kinase inhibitors, which typically target the highly conserved ATP-binding site, have become a cornerstone of modern targeted therapy.[8]
The 1,7-naphthyridinone chemical scaffold has shown significant promise in the development of novel kinase inhibitors, with compounds from this class targeting kinases such as MET and PKMYT1.[5][6] To advance these promising compounds through the drug discovery pipeline, a robust and reliable method for quantifying their inhibitory activity is essential. The in vitro kinase assay is the foundational tool for this purpose.
Principle of the In Vitro Kinase Assay
An in vitro kinase assay quantifies the activity of a purified kinase enzyme by measuring either the consumption of the co-substrate ATP or the formation of the reaction products: ADP and the phosphorylated substrate.[9]
Several detection technologies exist, each with distinct advantages:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8][9][10] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[9]
-
Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) use fluorescence resonance energy transfer (FRET) between a donor and acceptor molecule to detect the phosphorylated product.[2][11] These assays are sensitive and amenable to high-throughput screening (HTS).[2][12]
-
Luminescence-Based Assays: These popular assays measure changes in ATP or ADP concentration.[13]
-
ATP Depletion (e.g., Kinase-Glo®): A luciferase enzyme is used to generate a light signal that is proportional to the amount of ATP remaining after the kinase reaction.[1][14][15] Therefore, higher kinase activity results in lower luminescence (less ATP), and inhibition of the kinase leads to a higher signal.[1][4]
-
ADP Formation (e.g., ADP-Glo™): This is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced by the kinase is converted back into ATP, which is then quantified using luciferase.[1][4][16] In this format, the luminescent signal is directly proportional to kinase activity.[1][16]
-
For this guide, we will detail a protocol based on the ADP formation principle, as its direct signal-to-activity correlation is often more sensitive and intuitive for inhibitor characterization.[1][16]
Visualization of the Kinase Inhibition Assay
To better understand the process, the following diagrams illustrate the core reaction and the experimental workflow.
Caption: Principle of ATP-competitive kinase inhibition.
Caption: Experimental workflow for a luminescence-based kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the IC50 value of a 1,7-naphthyridinone inhibitor against a target protein kinase.
Materials and Reagents
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Inhibitor: 1,7-naphthyridinone compound stock (e.g., 10 mM in 100% DMSO).
-
Positive Control: A known inhibitor for the target kinase (if available).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Assay Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[17] Note: Optimal buffer conditions may vary by kinase.
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Plates: White, low-volume, 384-well assay plates.
-
Equipment: Multichannel pipettor, plate reader with luminescence detection capabilities.
Assay Optimization (Pre-Protocol)
Before inhibitor screening, it is crucial to optimize the assay conditions to ensure robust and reproducible results. This involves titrating the kinase and ATP concentrations to find a condition that yields a strong signal and operates within the linear range of the assay. The goal is to use the lowest enzyme concentration that gives a robust signal to conserve reagents and increase sensitivity to inhibition. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase, as this provides the highest sensitivity for ATP-competitive inhibitors.[18]
Step-by-Step Experimental Procedure
The following steps are based on a final assay volume of 20 µL.
1. Inhibitor Dilution Series Preparation:
-
Prepare a serial dilution of the 1,7-naphthyridinone inhibitor in 100% DMSO. This is typically an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).
-
Prepare an intermediate dilution of this series in the assay buffer. The final concentration of DMSO in the assay well should be kept low (≤1%) to avoid impacting enzyme activity.[13]
| Parameter | Value/Description | Causality & Rationale |
| Final Assay Volume | 20 µL | Standard volume for 384-well plate format, balancing reagent usage and signal strength. |
| Plate Type | White, opaque 384-well | Minimizes well-to-well crosstalk and maximizes luminescent signal reflection. |
| DMSO Concentration | ≤1% final | High concentrations of DMSO can denature enzymes and interfere with the assay.[13] |
| ATP Concentration | Set at or near Km | For ATP-competitive inhibitors, this provides the most sensitive measure of potency (IC50 ≈ Ki).[18] |
2. Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Prepare a master mix of Kinase + Substrate in assay buffer.
-
Add 10 µL of the Kinase/Substrate mix to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
3. Kinase Reaction Initiation and Incubation:
-
Prepare an ATP solution in assay buffer at 4x the final desired concentration.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.[19]
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Cover the plate and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
4. ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent I to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of ADP-Glo™ Reagent II to each well. This converts the ADP to ATP and provides the luciferase/luciferin for light generation.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
5. Data Acquisition:
-
Measure the luminescence using a plate reader.
Controls for a Self-Validating System
-
Negative Control (0% Inhibition): Contains Kinase + Substrate + ATP + DMSO (no inhibitor). This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Contains Substrate + ATP + DMSO (no kinase). This represents the background signal.
-
Reference Compound Control: A known inhibitor for the target kinase, run alongside the test compound to validate assay performance.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the control wells.
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Positive_Control) / (RLU_Negative_Control - RLU_Positive_Control))
2. IC50 Determination:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
| Calculated Parameter | Description |
| Percent Inhibition | The relative reduction in kinase activity at a specific inhibitor concentration. |
| IC50 Value | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
| Hill Slope | Describes the steepness of the dose-response curve. A slope of ~1 suggests a 1:1 binding interaction. |
| R² Value | Indicates the goodness of fit of the curve to the data points. An R² > 0.95 is generally considered a good fit. |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High variability between replicates | Pipetting errors, especially with small volumes; Inconsistent mixing. | Calibrate pipettes; Ensure thorough but gentle mixing after each reagent addition.[18] |
| No or very low signal | Inactive enzyme; Incorrect buffer components; Substrate degradation. | Verify enzyme activity with a fresh aliquot; Check buffer pH and component concentrations; Use fresh substrate. |
| Inhibitor shows no activity | Poor solubility of the compound; Compound degradation. | Verify compound solubility in the final assay buffer; Use a freshly prepared inhibitor stock.[18] |
| IC50 is much weaker than expected from cellular assays | High ATP concentration in the biochemical assay compared to cellular context.[18] | Re-run the assay at a lower ATP concentration (closer to the Km) to increase sensitivity to competitive inhibitors.[18] |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. promega.com [promega.com]
- 15. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 16. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for 1H-1,7-Naphthyridin-4-One Target Engagement
Introduction: Unveiling Intracellular Target Engagement
In the realm of contemporary drug discovery, the validation of a compound's direct interaction with its intended intracellular target is a pivotal step. This process, known as target engagement, provides crucial evidence linking a molecule's chemical structure to its biological activity.[1][2][3] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile biophysical method to directly measure and confirm drug-target interactions within the complex milieu of a living cell.[4][5][6]
The foundational principle of CETSA is based on ligand-induced thermal stabilization of a target protein.[4][7] Upon binding of a small molecule, such as a 1H-1,7-naphthyridin-4-one derivative, the target protein often exhibits increased resistance to heat-induced denaturation. By subjecting cells or cell lysates to a temperature gradient, one can quantify the amount of soluble, non-denatured target protein. A shift in the protein's melting temperature (Tm) in the presence of the compound is a direct indicator of target engagement.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CETSA to investigate the target engagement of novel this compound compounds. This class of heterocyclic molecules is of significant interest in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, often through the inhibition of protein kinases.[10][11][12][13] We will detail the experimental workflow, from initial assay development to data analysis and interpretation, for both targeted validation and proteome-wide discovery approaches.
The Scientific Rationale: Why CETSA for Naphthyridinone Target Validation?
Traditional biochemical assays, while valuable, often utilize purified, isolated proteins, which may not fully recapitulate the native conformational state and complex interactions present within a cell.[2] CETSA offers a more physiologically relevant assessment of target engagement by:
-
Label-Free Detection: The assay does not require any modification or labeling of the compound or the target protein, thus preserving their native interaction.
-
In-Cellulo and In-Vivo Applicability: CETSA can be performed on intact cells, cell lysates, and even tissue samples, providing a direct readout of target binding in a relevant biological context.[4][14]
-
Versatility in Readout: The assay can be adapted for various detection methods, including Western blotting for specific target validation and mass spectrometry for unbiased, proteome-wide analysis.[4][15][16]
For a novel this compound derivative, CETSA can be instrumental in:
-
Confirming a Hypothesized Target: If the compound was designed to inhibit a specific protein (e.g., a kinase), CETSA can definitively confirm this interaction within the cell.
-
Identifying Off-Target Effects: A proteome-wide CETSA experiment (often referred to as Thermal Proteome Profiling or TPP) can reveal unintended binding partners, providing critical insights into potential mechanisms of toxicity or polypharmacology.[15][17]
-
Deconvoluting Phenotypic Screening Hits: For compounds identified through phenotypic screens, CETSA can be a powerful tool to identify the molecular target responsible for the observed cellular effect.[5][17]
Experimental Workflow Overview
The general workflow for a CETSA experiment is a multi-step process that requires careful optimization. The following diagram illustrates the key stages of the assay.
Figure 1: General workflow for a Cellular Thermal Shift Assay experiment.
Part 1: Targeted CETSA using Western Blot
This approach is ideal for validating the engagement of a this compound derivative with a known or hypothesized target protein.
Protocol 1.1: CETSA Melt Curve Generation
This protocol aims to determine the melting temperature (Tm) of the target protein and observe its shift upon compound binding.
Materials:
-
Cell line expressing the target protein of interest (e.g., HEK293, HeLa)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Microcentrifuge or plate centrifuge
-
Protein lysis buffer (e.g., RIPA buffer, or PBS with freeze-thaw cycles)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
On the day of the experiment, treat the cells with the this compound derivative at a fixed concentration (e.g., 10 µM) or with vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media. The concentration and incubation time should be optimized based on the compound's cellular potency.
-
-
Cell Harvesting and Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 1-5 x 107 cells/mL.
-
-
Thermal Challenge:
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes or a 96-well PCR plate.
-
Place the tubes/plate in a thermal cycler with a temperature gradient program. A typical gradient would span from 37°C to 67°C in 2-3°C increments. Heat each aliquot for 3 minutes at the designated temperature, followed by a 3-minute cooling step at 25°C.[3]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles (liquid nitrogen for freezing, 25-37°C water bath for thawing). This method is gentle and avoids the use of detergents that might interfere with protein stability.[8]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples.
-
Normalize the target protein intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the normalized intensity versus temperature to generate melt curves.
-
Fit the data to a sigmoidal dose-response curve to determine the Tm for both conditions. The shift in Tm (ΔTm) indicates target engagement.
-
Protocol 1.2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of the compound in stabilizing the target protein at a fixed temperature, yielding an EC50 value for target engagement.[8]
Methodology:
-
Determine Optimal Temperature: From the melt curve experiment (Protocol 1.1), select a temperature that results in approximately 50-80% protein denaturation in the vehicle-treated sample. This temperature should be on the steep part of the melt curve to provide the best assay window.
-
Compound Titration: Treat cells with a serial dilution of the this compound derivative (e.g., from 0.1 nM to 100 µM) and a vehicle control.
-
Fixed Temperature Heat Shock: After harvesting, heat all cell suspensions at the single, pre-determined optimal temperature for 3 minutes.
-
Analysis: Follow steps 4-7 from Protocol 1.1. Plot the normalized soluble protein fraction against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the EC50.
Expected Data and Interpretation
| CETSA Format | Parameter Measured | Interpretation |
| Melt Curve | ΔTm (Shift in Melting Temperature) | A positive ΔTm indicates that the compound stabilizes the target protein upon binding. |
| ITDR | EC50 (Half-maximal effective concentration) | Represents the concentration of the compound required to stabilize 50% of the target protein at the tested temperature. This can be correlated with cellular functional data. |
Part 2: Proteome-Wide CETSA using Mass Spectrometry (MS-CETSA/TPP)
This powerful, unbiased approach allows for the simultaneous assessment of the thermal stability of thousands of proteins, making it ideal for identifying the primary target of a novel this compound derivative and assessing its selectivity across the proteome.[15][17]
Figure 2: Workflow for proteome-wide MS-CETSA (TPP).
Protocol 2.1: MS-CETSA for Target Identification
Methodology:
-
Sample Preparation: Prepare vehicle- and compound-treated cell suspensions as described in Protocol 1.1 (steps 1-2).
-
Thermal Challenge and Lysis: Heat aliquots of the cell suspensions across a wide temperature range (e.g., 10 different temperatures from 37°C to 67°C). Lyse the cells and separate the soluble fractions as described in Protocol 1.1 (steps 3-4).
-
Protein Digestion: The soluble protein fractions are subjected to in-solution or filter-aided sample preparation (FASP) digestion, typically using trypsin, to generate peptides.
-
Isobaric Labeling: For multiplexed analysis, the resulting peptide mixtures from each temperature point are labeled with isobaric tags, such as Tandem Mass Tags (TMT). This allows for the simultaneous quantification of peptides from multiple samples in a single MS run, significantly increasing throughput.[15]
-
LC-MS/MS Analysis: The labeled peptide samples are combined, often fractionated by high-pH reversed-phase chromatography, and then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins.
-
For each identified protein, melt curves are generated for both the vehicle- and compound-treated conditions.
-
Statistical analysis is performed to identify proteins that exhibit a significant thermal shift (ΔTm) in the presence of the this compound derivative. These proteins are considered potential binding targets.
-
Data Interpretation for MS-CETSA
The output of an MS-CETSA experiment is a list of proteins with their corresponding thermal shifts.
-
Primary Target: The protein with the most significant and dose-dependent thermal shift is a strong candidate for the primary target.
-
Off-Targets: Other proteins showing statistically significant thermal shifts are potential off-targets.
-
Pathway Analysis: Changes in the thermal stability of protein complexes or pathway members can provide insights into the downstream biological consequences of target engagement.[4]
Trustworthiness and Self-Validation
To ensure the reliability of CETSA data, several controls and validation steps are essential:
-
Loading Controls: In Western blot-based CETSA, using a loading control is critical to confirm equal protein loading across all lanes.
-
Non-binding Control Protein: The thermal stability of a known non-binding protein should not be affected by the compound, serving as a negative control.
-
Orthogonal Assays: Target engagement identified by CETSA should ideally be confirmed by other methods, such as enzymatic assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) using purified proteins.
-
Correlation with Cellular Activity: The CETSA-derived EC50 for target engagement should correlate with the compound's potency in cellular functional assays (e.g., inhibition of cell proliferation, downstream signaling).
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool in modern drug discovery for the unequivocal demonstration of target engagement in a physiologically relevant setting. For novel compounds like this compound derivatives, CETSA provides a direct and robust method to validate intended targets, uncover off-target interactions, and elucidate mechanisms of action. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can confidently apply CETSA to advance their drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pelagobio.com [pelagobio.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of 1,7-Naphthyridine Drugs
Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have demonstrated potent and selective modulation of a range of therapeutically relevant targets, leading to promising preclinical candidates for a variety of disease states. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for 1,7-naphthyridine-based drug candidates. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven protocols for animal models in key therapeutic areas: oncology, inflammation, central nervous system (CNS) disorders, and infectious diseases.
The rationale for selecting specific animal models is intrinsically linked to the mechanism of action of the 1,7-naphthyridine derivative . For instance, compounds targeting the Wnt signaling pathway are aptly tested in xenograft models of colorectal cancer, where this pathway is frequently dysregulated.[1][2] Similarly, derivatives inhibiting topoisomerase II, a critical enzyme in DNA replication, are evaluated in rapidly proliferating tumor models.[3] For anti-inflammatory candidates, particularly those targeting p38 MAP kinase, models of acute inflammation and arthritis are the gold standard for assessing in vivo efficacy.[4] The structural similarity of some 1,7-naphthyridines to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, necessitates the use of robust infection models to evaluate their antimicrobial potential.[5]
This guide is structured to provide not just procedural steps, but also the scientific reasoning behind the experimental design, ensuring that the described protocols are not merely followed, but understood. This approach is critical for adapting and troubleshooting experiments, a cornerstone of successful preclinical drug development.
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict accordance with ethical guidelines to ensure the humane treatment of laboratory animals. It is imperative that all protocols are reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement. Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be integrated into all aspects of study design. Adherence to guidelines set forth by organizations such as the NIH Office of Laboratory Animal Welfare (OLAW) and standards from AAALAC International is mandatory for ensuring the highest quality of animal care and use.[6][7][8][9][10][11]
Part 1: Anticancer Efficacy Models
1,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, primarily through two well-defined mechanisms: inhibition of the Wnt signaling pathway and targeting of topoisomerase II.[1][2][3]
Wnt Signaling Pathway Inhibitors: Colorectal Cancer Xenograft Model
Mechanistic Rationale: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer (CRC).[1][2] Compounds that inhibit this pathway, such as the naturally occurring 1,7-naphthyridine alkaloid Bisleuconothine A, can suppress tumor growth.[2] The human colorectal carcinoma cell line HCT-116 is widely used for xenograft studies as it harbors mutations that lead to constitutive Wnt pathway activation.[4][12]
Experimental Workflow:
Caption: Workflow for HCT-116 xenograft model.
Detailed Protocol: HCT-116 Xenograft Model
-
Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count and viability assessment (e.g., trypan blue exclusion). A viability of >95% is required. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Strain: Use immunodeficient mice (e.g., athymic nude or SCID), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the 1,7-naphthyridine drug candidate and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (%T/C). A %T/C value of ≤ 42% is generally considered significant antitumor activity.[5]
-
Secondary: Body weight changes (as a measure of toxicity), final tumor weight at necropsy, and analysis of biomarkers in tumor tissue (e.g., downregulation of Wnt target genes like Axin2).
-
-
Study Termination: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
Quantitative Data Summary:
| Parameter | Description | Typical Value/Metric |
| Cell Inoculum | Number of HCT-116 cells injected | 1 x 10^6 cells |
| Tumor Volume at Randomization | Average tumor size for grouping | 100-150 mm³ |
| Primary Efficacy Endpoint | Tumor Growth Inhibition | %T/C (Treated/Control x 100) |
| Significant Activity | Threshold for meaningful antitumor effect | %T/C ≤ 42% |
| Toxicity Readout | General health indicator | Body weight change |
| Study Duration | Typical length of the experiment | 3-4 weeks |
Topoisomerase II Inhibitors: General Xenograft Approach
Mechanistic Rationale: Topoisomerase II is an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] Inhibitors of this enzyme, such as the 1,8-naphthyridine analog vosaroxin, trap the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis.[3] This mechanism is particularly effective in rapidly dividing cancer cells. The choice of cell line for a xenograft model will depend on the specific cancer type being targeted and the expression levels of topoisomerase II.
The protocol for evaluating a topoisomerase II inhibiting 1,7-naphthyridine would be similar to the HCT-116 model, with the primary difference being the choice of cell line based on the drug's intended indication.
Part 2: Anti-inflammatory Efficacy Models
Certain 1,7-naphthyridine derivatives, particularly 1,7-naphthyridine 1-oxides, have demonstrated potent anti-inflammatory properties through the selective inhibition of p38 MAP kinase.[4] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.
Acute Inflammation Model: LPS-Induced TNF-α Production in Mice
Mechanistic Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses.[13][14] Administration of LPS to mice triggers a rapid and robust production of TNF-α, primarily by macrophages.[13][15][16] This model is ideal for the rapid in vivo screening of compounds that inhibit TNF-α production.
Experimental Workflow:
Caption: Workflow for LPS-induced TNF-α model.
Detailed Protocol: LPS-Induced TNF-α Production
-
Animal Strain: Use a standard mouse strain such as BALB/c or C57BL/6.
-
Drug Administration: Administer the 1,7-naphthyridine derivative or vehicle control via the desired route (e.g., oral gavage).
-
LPS Challenge: After a predetermined time (e.g., 1.5 hours) to allow for drug absorption, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 100 µg per mouse).[15]
-
Blood Collection: At the time of peak TNF-α production (typically 1.5 hours post-LPS challenge), collect blood via cardiac puncture or from the retro-orbital sinus.[15]
-
TNF-α Measurement: Prepare serum from the blood samples and quantify the levels of TNF-α using a commercially available ELISA kit.
-
Efficacy Endpoint: The primary endpoint is the percentage of inhibition of TNF-α production in the drug-treated group compared to the vehicle-treated control group.
Chronic Inflammation Model: Adjuvant-Induced Arthritis in Rats
Mechanistic Rationale: Adjuvant-induced arthritis (AIA) in rats is a widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory drugs.[1][17] The injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis induces a robust, polyarticular inflammation with associated bone resorption.[1][17][18]
Detailed Protocol: Adjuvant-Induced Arthritis
-
Animal Strain: Use a susceptible rat strain, such as Lewis or Sprague-Dawley.[19]
-
Induction of Arthritis: On day 0, inject 100 µL of CFA (containing 10 mg/mL heat-killed M. tuberculosis) intradermally at the base of the tail.[17][18]
-
Treatment Regimen:
-
Prophylactic: Begin drug administration on day 0 and continue throughout the study.
-
Therapeutic: Begin drug administration after the onset of clinical signs of arthritis (typically around day 9-10).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0 = normal, 4 = severe swelling and erythema).[20] The maximum score per animal is 16.
-
Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers.
-
-
Efficacy Endpoints:
-
Primary: Reduction in the mean arthritis score and paw volume in the treated group compared to the control group.
-
Secondary: Histopathological analysis of the joints for inflammation, pannus formation, and bone erosion at the end of the study.
-
Quantitative Data Summary:
| Parameter | Description | Typical Value/Metric |
| Inducing Agent | Adjuvant used for arthritis induction | Complete Freund's Adjuvant (CFA) |
| Arthritis Onset | Time to clinical signs | Day 9-10 post-induction |
| Primary Efficacy Endpoint | Clinical assessment of disease severity | Mean arthritis score (0-16) |
| Secondary Efficacy Endpoint | Measurement of inflammation | Paw volume/thickness |
| Histopathology | Microscopic evaluation of joint damage | Scores for inflammation, pannus, bone resorption |
Part 3: CNS Disorders - Tachykinin NK1 Receptor Antagonism
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been identified as potent antagonists of the tachykinin NK1 receptor.[1] This receptor is implicated in a variety of CNS processes, including pain, depression, and anxiety.[1][21] Animal models for these conditions can be used to evaluate the in vivo efficacy of these compounds.
Models for Anxiety and Depression-like Behaviors
Mechanistic Rationale: Substance P, the natural ligand for the NK1 receptor, has been shown to produce anxiogenic and depressive-like effects in animal models.[22] Conversely, NK1 receptor antagonists exhibit anxiolytic and antidepressant-like properties.[23]
Relevant Animal Models:
-
Gerbil Foot-Tapping Model: This model is used to assess the central activity of NK1 receptor antagonists. The intracerebroventricular (i.c.v.) administration of an NK1 agonist induces a characteristic foot-tapping behavior, which can be inhibited by a centrally active antagonist.[24]
-
Substance P-Induced Biting and Scratching in Mice: Intrathecal injection of Substance P elicits biting and scratching behaviors, which can be attenuated by NK1 receptor antagonists, indicating an analgesic effect.[25]
-
Forced Swim Test (Rat/Mouse): This is a common screening test for antidepressant-like activity. A reduction in immobility time in this test is indicative of an antidepressant effect.
-
Elevated Plus Maze (Rat/Mouse): This model is used to assess anxiolytic-like activity. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.
The choice of model will depend on the specific therapeutic indication being pursued (e.g., anxiety, depression, or pain). The protocols for these behavioral models are well-established and widely published.
Part 4: Antimicrobial Efficacy Models
The structural relationship between some 1,7-naphthyridines and quinolone antibiotics suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[5] This makes them attractive candidates for development as novel antibacterial agents.
Systemic Infection Model: Murine Sepsis
Mechanistic Rationale: A murine sepsis model mimics a systemic, life-threatening infection and is a stringent test of an antibiotic's ability to clear bacteria from the bloodstream and vital organs.[5] The model can be induced by intraperitoneal injection of a bacterial suspension.
Experimental Workflow:
Caption: Workflow for murine sepsis model.
Detailed Protocol: Murine Sepsis Model
-
Bacterial Strain: Use a clinically relevant bacterial strain, such as Staphylococcus aureus or a Gram-negative pathogen, depending on the spectrum of activity of the 1,7-naphthyridine.
-
Inoculum Preparation: Grow the bacteria to mid-log phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The exact inoculum size should be determined in a pilot study to achieve a lethal infection in the control group.
-
Infection: Inject the bacterial suspension intraperitoneally into the mice.
-
Treatment: Administer the 1,7-naphthyridine derivative or control at specified time points post-infection (e.g., 2 and 8 hours).
-
Efficacy Endpoints:
-
Primary: Survival over a period of 7-14 days.
-
Secondary: Bacterial load in the blood, spleen, and other organs at a specific time point (e.g., 24 hours post-infection). This is determined by plating serial dilutions of blood or tissue homogenates.
-
Localized Infection Model: Murine Skin Infection
Mechanistic Rationale: A skin infection model is relevant for evaluating the efficacy of antibiotics against localized infections and can be used for both topical and systemic treatments.[2][3][26]
Detailed Protocol: Murine Skin Infection Model
-
Animal Preparation: Anesthetize the mice and shave a small area on the back.
-
Infection Induction:
-
Subcutaneous Injection: Inject a suspension of S. aureus subcutaneously.[3][26] This typically leads to abscess formation.
-
Tape Stripping: Disrupt the epidermal barrier by applying and removing adhesive tape multiple times, followed by topical application of the bacterial suspension.[2][4] This model mimics a superficial skin infection.
-
-
Treatment: Administer the 1,7-naphthyridine derivative systemically or topically.
-
Efficacy Endpoints:
-
Primary: Reduction in the bacterial load (CFU/gram of tissue) in the infected skin at a specific time point (e.g., 3-5 days post-infection).
-
Secondary: Reduction in lesion size or abscess diameter.
-
Quantitative Data Summary:
| Parameter | Description | Typical Value/Metric |
| Infection Route | Method of bacterial delivery | Intraperitoneal (sepsis) or Subcutaneous/Topical (skin) |
| Primary Efficacy (Sepsis) | Survival outcome | % Survival |
| Primary Efficacy (Skin) | Bacterial clearance | Log10 CFU reduction |
| Bacterial Load | Quantification of infection | CFU/mL (blood) or CFU/gram (tissue) |
Conclusion
The diverse biological activities of 1,7-naphthyridine derivatives necessitate a multi-faceted approach to in vivo efficacy testing. The selection of the appropriate animal model is paramount and must be guided by the specific mechanism of action of the drug candidate. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this promising class of compounds. Rigorous experimental design, adherence to ethical guidelines, and a thorough understanding of the underlying biology will be critical for successfully translating the therapeutic potential of 1,7-naphthyridine drugs from the laboratory to the clinic.
References
- 1. chondrex.com [chondrex.com]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. The Three Primary Standards - AAALAC [aaalac.org]
- 7. AAALAC accreditation: an international standard to protect laboratory animals - TransCure bioServices [transcurebioservices.com]
- 8. Accreditation Standards Overview - AAALAC [aaalac.org]
- 9. Regulations & Resources - AAALAC [aaalac.org]
- 10. ornithologyexchange.org [ornithologyexchange.org]
- 11. Policies and Laws | OLAW [olaw.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. inotiv.com [inotiv.com]
- 18. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adjuvant-Induced Arthritis Model [chondrex.com]
- 20. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substance P antagonists: meet the new drugs, same as the old drugs? Insights from transgenic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. | BioWorld [bioworld.com]
- 25. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel 1,7-Naphthyridine-Based Kinase Inhibitors
Introduction
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of significant biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] This versatile heterocyclic aromatic compound provides a rigid and planar foundation for designing targeted therapeutics.[2] Notably, the 1,7-naphthyridine core is a promising framework for the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of numerous diseases, particularly cancer.[1][2][3] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many pathological conditions.[4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target.[5][6] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust HTS campaign for the discovery of novel 1,7-naphthyridine-based kinase inhibitors. We will detail a complete workflow, from assay development and primary screening to data analysis and hit validation, emphasizing the scientific rationale behind key experimental choices to ensure a self-validating and trustworthy process.
Assay Technology: Principles and Selection
The selection of an appropriate assay technology is critical for the success of any HTS campaign. For kinase inhibitor screening, several homogeneous (no-wash) assay formats are suitable, including TR-FRET, Fluorescence Polarization (FP), and AlphaScreen®.[5][7][8][9] For our primary screening protocol, we will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen® platform, due to its high sensitivity, low background, and resistance to compound interference.[8][9]
Principle of the TR-FRET Kinase Activity Assay
The LanthaScreen® TR-FRET assay is a robust method for measuring kinase activity.[10] The assay relies on the transfer of energy between a donor fluorophore (a terbium-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (a fluorescein-labeled substrate).
-
Kinase Reaction: The target kinase phosphorylates a fluorescein-labeled peptide or protein substrate in the presence of ATP.
-
Detection: A terbium-labeled antibody, specific to the phosphorylated substrate, is added to the reaction. EDTA is also added to chelate Mg²⁺ and stop the kinase reaction.
-
FRET Signal: When the antibody binds to the phosphorylated fluorescein-substrate, the terbium donor and fluorescein acceptor are brought into close proximity. Excitation of the terbium donor with a flash lamp or laser results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength.
-
Inhibition: In the presence of an inhibitor, the substrate is not phosphorylated. Consequently, the antibody does not bind, no FRET occurs, and the signal is low.
The TR-FRET signal is measured as a ratio of the acceptor's emission to the donor's emission, which minimizes well-to-well variations and increases data reproducibility.[8][10]
Caption: Diagram 1: TR-FRET Kinase Assay Principle.
Assay Development and Validation
Before commencing a full-scale HTS, the assay must be rigorously developed and validated to ensure it is robust, reproducible, and sensitive enough to identify inhibitors.[11]
Key Optimization Steps
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal window. This is typically the concentration that produces ~80% of the maximum signal (EC₈₀) at a saturating ATP concentration (e.g., 1 mM).[12]
-
ATP Km,app Determination: Using the optimized enzyme concentration, perform an ATP titration to determine the apparent Michaelis constant (Km,app).
-
Rationale: Running the primary screen at or near the ATP Km,app provides the highest sensitivity for detecting ATP-competitive inhibitors, a common mechanism for this compound class.[13]
-
-
Z'-Factor Determination: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[14] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, inhibited) and negative (n, active) controls.
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[15]
-
Procedure: Prepare a plate with multiple replicates (e.g., 16-32 wells) of positive controls (no enzyme or a known potent inhibitor) and negative controls (full reaction with DMSO vehicle).
-
Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]
-
Representative Assay Validation Data
The following table summarizes typical validation parameters for a robust kinase HTS assay.
| Parameter | Value | Condition/Comment |
| Target Kinase | Kinase-X | Recombinant, >90% purity |
| Substrate | Fluorescein-Peptide-Y | 200 nM final concentration |
| ATP Concentration | 15 µM | Determined ATP Km,app |
| Kinase Concentration | 5 nM | EC₈₀ at ATP Km,app |
| Reaction Time | 60 minutes | Determined from linear reaction kinetics |
| DMSO Tolerance | ≤ 1% | Final concentration in assay |
| Z'-Factor | 0.78 | An excellent assay for HTS[14][15] |
Detailed HTS Protocol: Primary Screen
This protocol is designed for a 384-well plate format. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and consistency.
Reagent Preparation
-
1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
2X Kinase Solution: Prepare the target kinase at 2X the final desired concentration (e.g., 10 nM) in 1X Kinase Buffer.
-
2X Substrate/ATP Solution: Prepare the fluorescein-labeled substrate and ATP at 2X their final concentrations (e.g., 400 nM substrate and 30 µM ATP) in 1X Kinase Buffer.
-
Test Compounds: Prepare 1,7-naphthyridine library compounds in 100% DMSO. For a 10 µM final screen concentration, this would typically be a 1 mM stock solution.
-
2X Detection Solution: Prepare the Tb-labeled antibody at 2X its final concentration (e.g., 4 nM) and EDTA at 2X its final concentration (e.g., 20 mM) in TR-FRET Dilution Buffer.
Step-by-Step Assay Procedure
-
Compound Dispensing: Using an acoustic dispenser, transfer 100 nL of each test compound solution (from the 1 mM stock) into the appropriate wells of a 384-well assay plate. Also dispense 100 nL of 100% DMSO into control wells.
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells except the positive control (maximum inhibition) wells. Add 5 µL of 1X Kinase Buffer to the positive control wells.
-
Incubation: Briefly centrifuge the plate (e.g., 1 min at 1,000 rpm) to collect reagents at the bottom. Incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The total volume is now 10.1 µL.
-
Kinase Reaction: Cover the plate, briefly centrifuge, and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the 2X Detection Solution to all wells. The final volume is 20.1 µL.
-
Final Incubation: Cover the plate, centrifuge, and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, collecting emission signals at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
HTS Data Analysis and Hit Identification
Proper data analysis is essential to transform raw instrument readings into a reliable list of primary hits.[16]
Caption: Diagram 2: HTS Data Analysis Workflow.
Data Processing Steps
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio: (Acceptor Signal at 520 nm) / (Donor Signal at 495 nm).
-
Normalize Data: Calculate the percent inhibition for each test compound relative to the on-plate controls.
-
Formula: % Inhibition = 100 * (1 - (Ratiocompound - Ratiopos_control) / (Rationeg_control - Ratiopos_control))
-
Where:
-
Ratio_compound is the ratio of the test well.
-
Ratio_pos_control is the average ratio of the positive controls (max inhibition).
-
Ratio_neg_control is the average ratio of the negative controls (0% inhibition, DMSO only).
-
-
-
Hit Selection: A primary hit is defined as a compound that meets a predefined activity threshold. A common and robust method is to set the threshold based on the standard deviation (SD) of the sample population.
-
Hit Threshold: % Inhibition > (Mean % Inhibition of all samples + 3 * SD of all samples).
-
Alternatively, a simpler cutoff, such as >50% inhibition, can be used.
-
Hit Validation and Triage Cascade
A primary hit is not a confirmed inhibitor. A rigorous validation cascade is mandatory to eliminate false positives and prioritize the most promising compounds for further development.[17][18][19] False positives can arise from compound aggregation, assay interference, or chemical reactivity.[17][20]
Caption: Diagram 3: Hit Validation & Triage Cascade.
Validation Workflow
-
Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary TR-FRET assay at the same concentration to confirm activity and rule out random errors.
-
Dose-Response Analysis: For all confirmed hits, perform a 10-point dose-response curve in the primary assay to determine their potency (IC₅₀ value). This step differentiates potent inhibitors from weakly active compounds.
-
Orthogonal Assay Confirmation: To eliminate false positives resulting from assay technology-specific artifacts (e.g., fluorescence interference), confirmed hits must be tested in a mechanistically different, orthogonal assay.[17] A good choice is a direct binding assay, such as a Fluorescence Polarization (FP) competition assay, which confirms physical interaction with the target kinase.[5][21]
-
Compound Integrity and Purity: The most promising hits should be re-sourced either by re-synthesis or purification. The identity and purity (>95%) of the compound must be confirmed by analytical methods like LC-MS and NMR before further characterization.[17]
-
Hit Triage and Expansion: Validated hits are analyzed by medicinal chemists. This involves computational filtering for Pan-Assay Interference Compounds (PAINS) and other undesirable chemical motifs.[17][20] Initial Structure-Activity Relationship (SAR) is established by testing commercially available analogs, which guides the initial strategy for lead optimization.
Conclusion
The 1,7-naphthyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The successful execution of a high-throughput screening campaign requires a meticulous and systematic approach. By combining a robust assay technology like TR-FRET with a rigorous process for assay development, validation, and hit triage, research teams can confidently identify and prioritize high-quality, validated hits. This application note provides a comprehensive and scientifically grounded framework to guide these efforts, ultimately accelerating the journey from initial hit discovery to the development of promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. race.elsevierpure.com [race.elsevierpure.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. apix-drive.com [apix-drive.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methods for the Radiosynthesis of 1H-1,7-Naphthyridin-4-one Derivatives
An Application Guide for Researchers
Authored by: Senior Application Scientist, Gemini Division
Abstract: The 1H-1,7-naphthyridin-4-one scaffold is a privileged structure in modern medicinal chemistry, most notably as the core of several potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] Radiolabeled analogues of these compounds are indispensable tools for drug development, enabling non-invasive in vivo imaging with Positron Emission Tomography (PET) to study pharmacokinetics, target engagement, and patient stratification.[2][3] This guide provides a detailed overview of established and emerging methods for synthesizing radiolabeled this compound derivatives, with a focus on the practical application of Carbon-11 and Fluorine-18 labeling strategies. Detailed, field-tested protocols are provided to facilitate their implementation in a research setting.
Introduction: The Significance of Radiolabeled Naphthyridinones
The 1,7-naphthyridin-4-one core is a key pharmacophore in a class of drugs that target DNA repair pathways, particularly PARP inhibitors.[1][2] By inhibiting PARP, these drugs can induce synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as BRCA mutations.[4] The ability to visualize and quantify the distribution and target binding of these inhibitors in vivo is critical for optimizing drug dosage, confirming mechanism of action, and selecting patients most likely to respond to therapy.
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that achieves this by detecting radiotracers labeled with positron-emitting isotopes.[3][5][6] Incorporating isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) into a 1,7-naphthyridin-4-one-based drug candidate allows researchers to:
-
Assess Blood-Brain Barrier (BBB) Penetration: Crucial for drugs targeting brain tumors or neurological disorders.[7]
-
Quantify Target Engagement: Determine if the drug is reaching and binding to its intended target (e.g., PARP enzymes) in the tumor.
-
Evaluate Pharmacokinetics: Study the absorption, distribution, metabolism, and excretion (ADME) profile of the drug non-invasively.
-
Monitor Therapeutic Response: Observe changes in target expression or drug distribution over the course of treatment.[8]
Strategic Considerations for Radiosynthesis
The choice of radionuclide and labeling strategy is dictated by the intended application and the chemical nature of the target molecule. The short half-lives of PET isotopes necessitate rapid, high-yield, and highly efficient chemical transformations.[9]
Choice of Radionuclide
| Radionuclide | Half-Life | Key Advantages | Key Challenges | Primary Application |
| Carbon-11 (¹¹C) | 20.4 min | - Does not alter molecule's structure or pharmacology.- Allows for multiple scans in the same subject on the same day.[5][6] | - Requires an on-site cyclotron.- Extremely rapid synthesis and purification are mandatory (< 60 min).[9] | Preclinical and clinical research, target occupancy studies. |
| Fluorine-18 (¹⁸F) | 109.7 min | - Longer half-life allows for complex, multi-step syntheses.- Can be transported to facilities without a cyclotron.- Strong C-F bond often imparts metabolic stability.[10] | - Introduction of a fluorine atom can alter the molecule's biological properties.- Requires careful precursor design. | Routine clinical PET imaging ([¹⁸F]FDG), preclinical research. |
| Tritium (³H) | 12.3 years | - High specific activity.- Long half-life is ideal for batch synthesis and long-term studies.[11] | - Beta emitter; not suitable for in vivo imaging.- Requires specialized handling and detection (LSC). | In vitro binding assays, autoradiography, ADME studies.[11][12] |
General Synthetic Workflow
The synthesis of a radiolabeled 1,7-naphthyridin-4-one typically follows a late-stage labeling approach. This strategy minimizes the handling of radioactivity and maximizes the specific activity by introducing the radioisotope in one of the final steps of the synthesis.
A critical precursor is 8-bromo-1,7-naphthyridin-4(1H)-one , which can be synthesized from 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione via thermal cyclization.[13] This bromo-derivative serves as a versatile handle for introducing radiolabels via transition-metal-catalyzed cross-coupling reactions.
Detailed Application Protocols
The following protocols are detailed guides for the synthesis of radiolabeled 1,7-naphthyridin-4-ones. They are designed to be self-validating by including explicit quality control steps.
Protocol 1: [¹¹C]Methylation for PET Imaging
This protocol describes the synthesis of an N-alkylated 1,7-naphthyridin-4-one via [¹¹C]methylation, a robust and widely used method for introducing Carbon-11.[9] The causality for this choice is that methylation is a common structural motif in bioactive molecules, and using [¹¹C]CH₃I or [¹¹C]CH₃OTf allows for the direct labeling of precursors containing nucleophilic heteroatoms (N, O, S) without altering the core pharmacology.
Reaction Scheme
References
- 1. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 5. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Discovery of Carbon-11 Labeled Sulfonamide Derivative: A PET Tracer for Imaging Brain NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application of 1,7-Naphthyridinones in PARP Inhibition Assays: An In-Depth Technical Guide
This technical guide provides a comprehensive overview and detailed protocols for the application of 1,7-naphthyridinone derivatives in Poly(ADP-ribose) Polymerase (PARP) inhibition assays. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action of this potent class of inhibitors and offers step-by-step methodologies for their characterization in biochemical and cellular contexts.
Introduction: The Critical Role of PARP and the Promise of 1,7-Naphthyridinones
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate.[2][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[4][5]
The inhibition of PARP has emerged as a powerful therapeutic strategy, particularly in oncology. The concept of "synthetic lethality" is central to the success of PARP inhibitors (PARPis).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are critical for homologous recombination (HR)-mediated double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2] These cells are unable to repair these DSBs effectively, leading to genomic instability and ultimately, cell death.[2]
The 1,7-naphthyridinone scaffold has been identified as a highly effective pharmacophore for the development of potent and selective PARP inhibitors.[6][7][8] These compounds typically mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP and preventing PAR synthesis.[3][9] Advanced derivatives of the 1,7-naphthyridinone core have demonstrated exceptional potency against PARP1 and have shown significant antitumor efficacy in preclinical models, including those resistant to other chemotherapeutic agents.[6][8]
This guide will provide the necessary protocols to evaluate novel 1,7-naphthyridinone compounds for their PARP inhibitory activity, offering insights into both their catalytic inhibition and their ability to "trap" PARP on DNA, a key mechanism contributing to their cytotoxicity.[10][11]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The therapeutic efficacy of 1,7-naphthyridinone-based PARP inhibitors stems from a dual mechanism of action: the inhibition of PARP's catalytic activity and the trapping of the PARP-DNA complex.
Catalytic Inhibition: 1,7-naphthyridinones, as NAD+ mimetics, occupy the nicotinamide binding pocket within the catalytic domain of PARP1. This competitive binding prevents the transfer of ADP-ribose units to target proteins, thereby halting the formation of PAR chains.[3] The absence of PARylation prevents the recruitment of the DNA repair machinery to sites of single-strand breaks.
PARP Trapping: Beyond simple catalytic inhibition, a crucial aspect of the cytotoxicity of many PARP inhibitors, including potent 1,7-naphthyridinone derivatives, is their ability to trap PARP1 on DNA.[11][12] After binding to a DNA break, PARP1 undergoes auto-PARylation, which induces a conformational change and electrostatic repulsion, leading to its dissociation from the DNA and allowing the repair process to proceed.[3][12] By preventing auto-PARylation, PARP inhibitors can lock PARP1 onto the DNA, creating a physical obstruction that is highly cytotoxic, particularly when encountered by the replication machinery.[10][11] This trapped PARP-DNA complex is often more cytotoxic than the mere absence of PARP activity.[10]
The following diagram illustrates the central role of PARP1 in DNA repair and the dual mechanism of inhibition by 1,7-naphthyridinones.
Caption: Mechanism of PARP1 inhibition by 1,7-naphthyridinones.
Quantitative Data Summary of Representative 1,7-Naphthyridinone-Based PARP Inhibitors
The following table summarizes the inhibitory potency of exemplary 1,7-naphthyridinone derivatives against PARP1 and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations. This data highlights the potential of this chemical class.
| Compound ID | PARP1 IC₅₀ (nM) | Cell Line | Genotype | Cellular Potency (CC₅₀/GI₅₀) (nM) | Reference |
| Compound 41 | 0.31 | MDA-MB-436 | BRCA1-deficient | < 0.26 | [6] |
| Compound 34 | Potent (not specified) | MDA-MB-436 | BRCA1-deficient | Potent (not specified) | [8] |
| Unnamed | Several times more potent than aromatic C-ring derivatives | Not specified | Not specified | Not specified | [7] |
Note: This table is a representative summary. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for key assays to characterize the activity of 1,7-naphthyridinone derivatives as PARP inhibitors.
Biochemical PARP1 Inhibition Assay (Colorimetric)
This assay quantifies the catalytic inhibition of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.[13]
Principle: Recombinant PARP1 enzyme is incubated with a 1,7-naphthyridinone inhibitor, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+. The reaction mixture is transferred to a histone-coated plate. The amount of biotinylated PAR incorporated onto the histones is detected using streptavidin-HRP and a colorimetric substrate.
Workflow Diagram:
Caption: Workflow for a colorimetric biochemical PARP1 inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 1X PARP Buffer from a 20X stock solution with deionized water.[13]
-
Reconstitute and dilute recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1X PARP Buffer to their working concentrations as recommended by the supplier.
-
Prepare serial dilutions of the 1,7-naphthyridinone test compound in 1X PARP Buffer. A common starting concentration is 100 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the test wells).
-
-
Assay Setup (in a 96-well reaction plate):
-
Test Wells: Add 5 µL of the 1,7-naphthyridinone dilution.
-
Positive Control (100% activity): Add 5 µL of vehicle control.
-
Negative Control (background): Add 5 µL of vehicle control.
-
To all wells except the negative control, add a master mix containing the PARP1 enzyme and activated DNA.
-
To the negative control well, add only the activated DNA in buffer.
-
-
Initiation of PARP Reaction:
-
Start the reaction by adding the biotinylated NAD+ solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Histone PARylation:
-
Transfer the reaction mixtures to a 96-well histone-coated plate.
-
Incubate for 60 minutes at room temperature to allow the PARylated histones to bind.
-
-
Detection:
-
Wash the plate three times with 1X Wash Buffer.
-
Add diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.[13]
-
Wash the plate three times with 1X Wash Buffer.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background reading (negative control) from all other readings.
-
Calculate the percent inhibition for each concentration of the 1,7-naphthyridinone compound relative to the positive control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Cellular PARP Inhibition Assay (NAD+ Depletion Assay)
This assay assesses the ability of a 1,7-naphthyridinone to inhibit PARP activity within living cells by measuring the preservation of cellular NAD+ levels after DNA damage.[14][15]
Principle: In response to significant DNA damage, PARP1 becomes hyperactivated, leading to a substantial depletion of the cellular NAD+ pool.[15][16] A potent PARP inhibitor will block this hyperactivation and prevent the drop in NAD+ levels.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., SKOV3 or a BRCA-deficient line like MDA-MB-436) in appropriate media.
-
Seed the cells into a 96-well white-walled plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 1,7-naphthyridinone compound for 1-2 hours. Include a vehicle control.
-
-
Induction of DNA Damage:
-
Induce extensive DNA damage by treating the cells with a DNA alkylating agent like H₂O₂ (e.g., 1 mM) or MNNG for 15-30 minutes.
-
Include an untreated control (no DNA damaging agent) to establish the baseline NAD+ level.
-
-
Cell Lysis and NAD+ Measurement:
-
Wash the cells with PBS.
-
Lyse the cells according to the protocol of a commercially available NAD+/NADH quantification kit (e.g., a colorimetric or fluorescent kit).[17]
-
These kits typically involve enzymatic reactions that lead to the production of a colored or fluorescent product in proportion to the amount of NAD+.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence using a microplate reader.
-
Create a standard curve using the provided NAD+ standards.
-
Calculate the NAD+ concentration in each well.
-
Plot the NAD+ levels against the concentration of the 1,7-naphthyridinone inhibitor. A potent inhibitor will show a dose-dependent preservation of NAD+ levels, approaching the levels of the undamaged control cells.
-
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay specifically measures the ability of a 1,7-naphthyridinone to trap PARP1 on a DNA substrate, which is a key indicator of its cytotoxic potential.[12][18][19]
Principle: The assay uses a fluorescently labeled DNA oligonucleotide duplex. When PARP1 binds to this probe, the large size of the complex slows its rotation, resulting in a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal even in the presence of NAD+.[12][18]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the 1,7-naphthyridinone test compound in the assay buffer.
-
Prepare solutions of PARP1 enzyme, the fluorescently labeled DNA probe, and NAD+ in the assay buffer.
-
-
Assay Setup (in a black, low-volume 384-well plate):
-
Low FP Control (No Trapping): Add PARP1 enzyme, DNA probe, and NAD+.
-
High FP Control (Maximum Trapping): Add PARP1 enzyme and DNA probe (no NAD+).
-
Test Wells: Add PARP1 enzyme, DNA probe, NAD+, and the 1,7-naphthyridinone inhibitor at various concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with the appropriate filters for the fluorescent probe.
-
The increase in the FP signal in the test wells compared to the low FP control is directly proportional to the PARP trapping activity of the inhibitor.
-
Plot the FP signal against the log of the inhibitor concentration to determine the EC₅₀ for PARP trapping.
-
Conclusion and Future Directions
The 1,7-naphthyridinone scaffold represents a highly promising foundation for the development of next-generation PARP inhibitors.[6][8] The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. By employing a combination of biochemical assays to determine catalytic inhibition, cellular assays to confirm on-target effects, and specific trapping assays to elucidate a critical mechanism of cytotoxicity, researchers can effectively characterize novel 1,7-naphthyridinone derivatives.
Future research in this area will likely focus on optimizing the structure-activity relationship to enhance PARP1 selectivity over other PARP family members, thereby potentially reducing off-target effects and improving the therapeutic index.[20] Furthermore, exploring the application of these potent inhibitors in combination with other anticancer agents is a promising avenue to overcome resistance and expand their clinical utility.[21]
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 1H-1,7-Naphthyridin-4-one Scaffold for PROTAC Development
Abstract
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of specific proteins, including those previously considered "undruggable".[1][2] This technology utilizes heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for rational design and optimization.[5][6] This guide provides a detailed exploration of the 1H-1,7-naphthyridin-4-one scaffold as a versatile "warhead" for developing novel PROTACs, offering in-depth protocols for synthesis, biophysical characterization, and cellular validation.
The Rationale for the this compound Scaffold
The selection of a warhead is a critical first step in PROTAC design, as its affinity and selectivity for the POI fundamentally anchor the entire degradation process. The this compound core is an attractive scaffold for several reasons:
-
Proven Pharmacophore: Derivatives of this scaffold have been successfully developed as potent inhibitors for various enzyme classes, notably including phosphodiesterase 4 (PDE4), demonstrating its ability to engage with well-defined binding pockets.[7]
-
Synthetic Tractability: The naphthyridinone core can be synthesized and functionalized through established chemical routes, allowing for the strategic installation of a linker attachment point without compromising binding affinity.
-
Favorable Physicochemical Properties: The rigid, planar nature of the bicyclic system can be balanced with substituents to achieve a desirable profile of solubility, cell permeability, and metabolic stability, which are often challenges in PROTAC development.[8]
-
Scaffold Hopping Potential: This core provides a robust starting point that can be modified through scaffold hopping to enhance potency or alter selectivity, accelerating the development of more potent degraders without extensive linker re-optimization.[9][10]
The following sections will detail the design, synthesis, and evaluation of a model PROTAC, "NaphthaPRO-1," which utilizes a this compound warhead to target a hypothetical POI.
Design and Synthesis Strategy
A PROTAC's efficacy is critically dependent on the synergy between its three components: the warhead, the E3 ligase ligand, and the linker.[5] The linker, in particular, is not merely a spacer but plays a crucial role in orienting the POI and E3 ligase for effective ternary complex formation.[5][9]
Figure 1: Modular architecture of a NaphthaPRO-1, illustrating the distinct components and their respective binding partners.
Protocol 2.1: Synthesis of a NaphthaPRO-1 Degrader
This protocol outlines a convergent synthetic approach where the warhead, linker, and E3 ligase ligand are prepared separately and coupled in the final steps. This modularity facilitates the creation of a PROTAC library by varying the linker length or E3 ligase ligand.[11]
A. Synthesis of Naphthyridinone-Linker Intermediate:
-
Starting Material: Begin with a pre-functionalized this compound core bearing a reactive group (e.g., a carboxylic acid) at a position determined not to interfere with POI binding.
-
Amide Coupling: Dissolve the naphthyridinone-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
-
Add a bifunctional PEG linker with a terminal amine and a protected terminal functional group (e.g., Boc-protected amine) (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected naphthyridinone-linker.
-
Deprotection: Dissolve the product in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.
-
Concentrate the mixture in vacuo to yield the deprotected naphthyridinone-linker-amine intermediate.
B. Final PROTAC Assembly:
-
E3 Ligand Preparation: Use a commercially available or synthesized pomalidomide derivative with a carboxylic acid handle (e.g., 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid).
-
Final Amide Coupling: Dissolve the pomalidomide-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.
-
Add the deprotected naphthyridinone-linker-amine intermediate (1.0 eq) dissolved in a minimal amount of DMF.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the crude product using reverse-phase preparative HPLC to obtain the final NaphthaPRO-1 molecule with >95% purity.
-
Confirm the structure and identity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]
Biophysical Characterization: Validating the Mechanism
Successful degradation requires the PROTAC to first bind its two target proteins and then efficiently induce the formation of a stable ternary complex.[13] Biophysical assays are essential to confirm these foundational steps of the PROTAC mechanism of action.[8][14]
Figure 2: A streamlined workflow for the biophysical validation of a newly synthesized PROTAC molecule.
Protocol 3.1: Measuring Binary Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol measures the direct interaction between NaphthaPRO-1 and its individual binding partners.
-
Immobilization: Covalently immobilize the recombinant POI and, on a separate flow cell, the E3 ligase complex (e.g., DDB1-CRBN) onto a CM5 sensor chip via amine coupling. Use a reference flow cell for background subtraction.
-
Analyte Preparation: Prepare a dilution series of NaphthaPRO-1 in a suitable running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 1 µM. Also prepare dilution series for the individual warhead and E3 ligand as controls.
-
Binding Measurement: Inject the analyte solutions over the sensor surfaces at a constant flow rate. Record the association and dissociation phases.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
| Compound | Target | KD (nM) |
| Naphtha-Warhead | POI | 50 |
| Pomalidomide | CRBN | 180 |
| NaphthaPRO-1 | POI | 75 |
| NaphthaPRO-1 | CRBN | 250 |
| Table 1: Example SPR data for NaphthaPRO-1 and its constituent ligands, confirming retention of binding to both targets. |
Protocol 3.2: Confirming Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
This biochemical assay provides qualitative evidence of the PROTAC-induced POI-E3 ligase interaction.
-
Cell Lysate Preparation: Prepare cell lysates from a cell line endogenously expressing the POI and CRBN.
-
Incubation: In separate microcentrifuge tubes, incubate 500 µg of cell lysate with:
-
Vehicle (DMSO)
-
NaphthaPRO-1 (e.g., 1 µM)
-
Naphtha-Warhead control (1 µM)
-
Pomalidomide control (1 µM)
-
-
Incubate for 2-4 hours at 4°C on a rotator. To prevent degradation during the assay, pre-treat lysates with a proteasome inhibitor like MG132 (10 µM).[6]
-
Immunoprecipitation: Add anti-POI antibody conjugated to magnetic beads to each tube and incubate for an additional 2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both the POI (to confirm pulldown) and CRBN (to detect co-immunoprecipitation). An increased CRBN signal in the NaphthaPRO-1 lane compared to controls indicates ternary complex formation.
Cellular Characterization: Demonstrating Target Degradation
The ultimate validation of a PROTAC is its ability to induce potent, specific, and proteasome-dependent degradation of the POI in a cellular environment.
Figure 3: The intracellular catalytic cycle of PROTAC-mediated protein degradation and key experimental validation points.
Protocol 4.1: Western Blotting to Quantify POI Degradation
This is the gold-standard assay for measuring a PROTAC's degradation activity.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a dose-response of NaphthaPRO-1 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours).
-
Controls: Include the following control wells:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Normalize protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the POI. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Imaging and Analysis: Image the blot using a chemiluminescence detector. Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control and express the results as a percentage of the vehicle-treated control.
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| NaphthaPRO-1 | 15 | >95 |
| NaphthaPRO-1 + MG132 | No degradation | ~0 |
| Naphtha-Warhead | No degradation | ~0 |
| Table 2: Example cellular degradation data for NaphthaPRO-1, demonstrating potent degradation that is rescued by proteasome inhibition. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximal degradation observed. |
Conclusion and Future Perspectives
The this compound scaffold represents a promising and synthetically accessible starting point for the development of novel PROTAC degraders. The protocols outlined in this guide provide a comprehensive framework for the rational design, synthesis, and validation of such molecules. By systematically evaluating binary binding, ternary complex formation, and cellular degradation, researchers can efficiently advance their PROTAC development programs.
Future efforts should focus on optimizing the linker composition and length to improve ternary complex cooperativity and degradation efficiency.[5] Furthermore, exploring alternative E3 ligase ligands beyond the commonly used CRBN and VHL recruiters may unlock new degradation profiles and overcome potential resistance mechanisms.[4][6] The modular nature of the synthetic strategy presented here is ideally suited for building libraries to explore this expanded chemical space, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Untitled Document [arxiv.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of biophysical methods for characterization of PROTACs [diva-portal.org]
- 9. Scaffold hopping enables direct access to more potent PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Application Note: Interrogating Cell Cycle Perturbations Induced by 1,7-Naphthyridinone Derivatives Using Flow Cytometry
Introduction: The Cell Cycle as a Therapeutic Target
The eukaryotic cell cycle is a complex and tightly regulated process that governs cell proliferation. It is divided into four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[1][2] To ensure genomic integrity, the cell cycle is monitored by checkpoints, primarily at the G1/S and G2/M transitions, which can halt progression in response to cellular stress or DNA damage.[3][4][5] Dysregulation of this machinery is a hallmark of cancer, making the cell cycle an attractive target for novel therapeutics.[2][6]
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer properties.[7][8][9][10][11][12] A key mechanism through which such compounds can exert their antiproliferative effects is the induction of cell cycle arrest. This application note provides a comprehensive guide for researchers on utilizing flow cytometry to analyze cell cycle distribution in response to treatment with novel 1,7-naphthyridinone derivatives. We will delve into the underlying principles, provide a detailed experimental protocol, and discuss the interpretation of results in the context of potential molecular mechanisms.
Principle of the Assay: DNA Content as a Readout for Cell Cycle Phase
Flow cytometry offers a high-throughput and quantitative method for analyzing the cell cycle. The technique relies on staining cellular DNA with a fluorescent dye that binds stoichiometrically, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[2][7][13]
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase possess a diploid (2n) DNA content.
-
S Phase: During the synthesis phase, cells actively replicate their DNA, resulting in a DNA content intermediate between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA synthesis (G2) or are in mitosis (M) have a tetraploid (4n) DNA content.
By analyzing a large population of cells, a DNA content frequency histogram can be generated, displaying distinct peaks for the G0/G1 and G2/M populations, with the S phase cells distributed between them.[2][14] Treatment with a compound that induces cell cycle arrest will cause an accumulation of cells in the specific phase where the block occurs, leading to a quantifiable shift in the histogram distribution.[15][16][17]
Potential Mechanisms of 1,7-Naphthyridinone-Induced Cell Cycle Arrest
While the precise targets for every 1,7-naphthyridinone derivative must be empirically determined, the broader naphthyridine class has been shown to interact with key cell cycle regulators. Understanding these potential mechanisms is crucial for interpreting experimental outcomes.
-
Kinase Inhibition: Many small molecule anticancer agents function by inhibiting kinases. Naphthyridinone derivatives have been identified as potent inhibitors of kinases crucial for cell cycle progression. For instance, specific derivatives have been shown to inhibit PKMYT1, a kinase that negatively regulates the G2/M transition by phosphorylating CDK1.[18] Inhibition of such a kinase would be expected to cause a G2/M arrest.
-
Topoisomerase Inhibition: DNA topoisomerases are essential for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to DNA strand breaks, which in turn activates DNA damage checkpoints, typically causing arrest in the S or G2 phase.[9][10][11] Certain benzo[f][7]naphthyridine derivatives have been identified as potent inhibitors of human Topoisomerase IIα.[9]
-
Signaling Pathway Modulation: Some derivatives may act on upstream signaling pathways that regulate the cell cycle. For example, a dihydrobenzofuro[7][11]naphthyridin-6-one derivative was found to induce S-phase arrest and apoptosis through the downregulation of the pro-survival kinase Akt.
The following diagram illustrates the major cell cycle checkpoints and highlights potential targets for therapeutic intervention.
Caption: Cell cycle progression and potential points of arrest.
Experimental Protocol
This protocol provides a robust method for analyzing cell cycle distribution using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains double-stranded nucleic acids.[7] Therefore, an RNase treatment step is crucial to ensure that only DNA is stained.[7]
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,7-Naphthyridinone derivative stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Fixative: Ice-cold 70% ethanol
-
Staining Solution:
-
Propidium Iodide (PI): 20-50 µg/mL in PBS
-
RNase A: 100 µg/mL in PBS
-
Triton X-100 (optional): 0.1% (v/v) to aid permeabilization
-
-
Flow cytometer tubes (5 mL polystyrene or polypropylene)
-
Flow cytometer equipped with a 488 nm or 561 nm laser
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency by the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the 1,7-naphthyridinone derivative. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours). The duration should be sufficient to allow for at least one full cell cycle.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected medium from the first step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation (Critical Step):
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. Causality: Adding ethanol slowly while vortexing is critical to prevent cell clumping, which can lead to erroneous data.[8]
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[6][8]
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5-10 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark. Causality: The RNase A digests cellular RNA, ensuring that PI fluorescence is specific to DNA content. Incubation in the dark prevents photobleaching of the fluorochrome.[7][9]
-
-
Data Acquisition by Flow Cytometry:
-
Transfer the stained cell suspension to flow cytometer tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate to ensure high-resolution data.[18]
-
Collect data for at least 10,000-20,000 single-cell events.
-
Set the instrument to collect the PI signal on a linear scale.
-
Use a pulse-processing gate (e.g., plotting fluorescence area vs. height or width) to exclude doublets and cell aggregates from the analysis. Causality: Doublets (two G1 cells stuck together) will have twice the DNA content of a single G1 cell and can be mistaken for G2/M cells, skewing the results.[9]
-
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for cell cycle analysis.
Data Analysis and Interpretation
Histogram Analysis
The raw data (FCS files) from the flow cytometer should be analyzed using specialized software (e.g., FCS Express™, FlowJo™, ModFit LT™). The software uses mathematical models to deconvolve the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.
A typical output will resemble the following:
-
Untreated/Vehicle Control: Shows a prominent G0/G1 peak, a smaller G2/M peak, and a distribution of cells in the S phase, characteristic of a healthy, proliferating cell population.
-
Treated Sample: A shift in the distribution indicates a cell cycle block. For example, an increase in the percentage of cells in the G2/M peak and a decrease in the G0/G1 peak suggests a G2/M arrest.
Quantitative Data Presentation
Summarize the cell cycle distribution data for all conditions in a table for clear comparison.
| Treatment Condition | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Untreated Control | - | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.8 |
| Vehicle (0.1% DMSO) | - | 64.8 ± 2.5 | 21.1 ± 1.9 | 14.1 ± 2.0 |
| Naphthyridinone-X | 1 | 55.4 ± 3.0 | 25.3 ± 2.2 | 19.3 ± 2.5 |
| Naphthyridinone-X | 5 | 25.1 ± 2.8 | 30.6 ± 2.5 | 44.3 ± 3.1 |
| Naphthyridinone-X | 10 | 15.7 ± 1.9 | 20.1 ± 2.0 | 64.2 ± 3.5 |
| Positive Control (e.g., Nocodazole) | 0.1 | 10.5 ± 1.5 | 15.8 ± 1.7 | 73.7 ± 2.9 |
| (Data are presented as mean ± standard deviation from three independent experiments and are hypothetical) |
Interpretation of Hypothetical Data: In the example table, treatment with "Naphthyridinone-X" shows a dose-dependent decrease in the G0/G1 population and a significant increase in the G2/M population. This strongly suggests the compound induces cell cycle arrest at the G2/M checkpoint.
Self-Validating Systems and Troubleshooting
A robust protocol includes internal controls and awareness of potential pitfalls.
| Issue | Possible Cause(s) | Recommendation(s) |
| High CV of G0/G1 Peak (>8%) | - High flow rate during acquisition.- Improper fixation (cell clumping).- Suboptimal dye concentration. | - Use the lowest possible flow rate.[18]- Ensure dropwise addition of cold ethanol while vortexing.- Titrate PI concentration for your specific cell type. |
| Excessive Debris / High Sub-G1 Peak | - High cytotoxicity of the compound.- Rough cell handling (e.g., harsh vortexing, high-speed centrifugation). | - This may be a true biological effect (apoptosis). Confirm with an apoptosis assay (e.g., Annexin V staining).- Handle cells gently. Centrifuge at lower speeds (200-300 x g).[18] |
| No distinct G2/M Peak | - Cells are not proliferating.- Insufficient staining time or concentration. | - Ensure cells are in the exponential growth phase before treatment.- Increase incubation time with PI/RNase or optimize PI concentration.[18] |
| G2/M peak at >2x G1/G0 peak fluorescence | - Instrument settings are not linear.- Presence of polyploid cells. | - Ensure the fluorescence parameter is set to a linear scale.- This could be a biological effect (e.g., mitotic slippage induced by an Aurora kinase inhibitor).[3] |
Conclusion
Flow cytometry is an indispensable tool for characterizing the effects of novel compounds on cell proliferation. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can reliably quantify the induction of cell cycle arrest by 1,7-naphthyridinone derivatives. Correlating these findings with a mechanistic understanding of potential targets, such as cell cycle kinases and topoisomerases, provides a powerful framework for advancing the development of this promising class of anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][1,7]naphthyrdines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. iacld.com [iacld.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,7-Naphthyridines
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for navigating the complexities of 1,7-naphthyridine synthesis. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1] However, its synthesis is frequently plagued by challenges in controlling regioselectivity, leading to difficult-to-separate isomeric mixtures and diminished yields.
This guide is structured to provide both high-level strategic advice and direct, in-lab troubleshooting solutions. We move from foundational questions to specific experimental problems, equipping you with the knowledge to anticipate, diagnose, and resolve the common hurdles in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses strategic questions you should consider before starting your synthesis.
Q1: Why is achieving regioselectivity in 1,7-naphthyridine synthesis so challenging?
A1: The core challenge lies in the inherent electronic nature of the pyridine ring precursors. In many classical methods, such as the Friedländer annulation, the cyclization can occur at two different positions on the pyridine ring, leading to a mixture of isomers (e.g., 1,7- and 1,5-naphthyridines). The reaction's outcome is often governed by a delicate balance of kinetic and thermodynamic factors, which are sensitive to subtle changes in substrates, catalysts, and reaction conditions. Without precise control, these competing pathways proceed at similar rates, resulting in poor regioselectivity.
Q2: What are the main synthetic strategies to access the 1,7-naphthyridine core?
A2: There are several primary approaches, each with its own set of advantages and challenges:
-
Friedländer Annulation: This is a classical, powerful method involving the condensation of an o-aminopyridine-carbaldehyde or -ketone with a compound containing an activated methylene group (e.g., a ketone). While versatile, it is often the most susceptible to regioselectivity issues.[2]
-
Metal-Catalyzed Cross-Coupling Strategies: Modern approaches often build the second ring through sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a pre-functionalized pyridine starting material. This offers a more controlled, step-wise assembly that can pre-determine the final regiochemistry, though it may involve a longer synthetic sequence.[3][4]
-
Multi-Component Reactions (MCRs): Some methods allow the assembly of the naphthyridine core from three or more simple starting materials in a single pot. These can be highly efficient but may have a limited substrate scope and still require careful optimization to ensure regioselectivity.[5][6]
-
C-H Activation: Emerging strategies utilize transition-metal catalysis (e.g., Rhodium) to directly functionalize C-H bonds on a pyridine precursor, such as a nicotinamide N-oxide, followed by annulation with an alkyne or alkene. This approach can offer excellent regiocontrol by using a directing group to guide the reaction to a specific site.[7]
Q3: For a Friedländer synthesis, how can I select starting materials to favor the 1,7-isomer?
A3: Your choice of the aminopyridine precursor is critical. To favor the 1,7-isomer, you need to promote cyclization at the C-2 position of a 3-aminopyridine derivative. This can be influenced by:
-
Steric Hindrance: Placing a bulky substituent at the C-4 position of the 3-aminopyridine can sterically disfavor the competing cyclization that would lead to the 1,5-isomer.
-
Electronic Effects: Electron-donating groups on the aminopyridine ring can influence the nucleophilicity of the different ring positions, although this effect is often less predictable than steric control. The key is to use a precursor where the desired cyclization pathway is electronically or sterically favored.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers to common problems encountered during synthesis.
Q1: My Friedländer reaction is producing an inseparable mixture of 1,7- and 1,5-naphthyridine isomers. How can I improve the regioselectivity?
A1: This is the most common challenge. A mixture of isomers indicates that the competing cyclization pathways are occurring at similar rates.
Probable Causes & Solutions:
-
Ineffective Catalyst: Traditional acid or base catalysis often provides poor selectivity. The choice of catalyst is paramount for directing the initial aldol addition and subsequent cyclization.
-
Reaction Kinetics: The rate of addition of the ketone can significantly impact which enolate intermediate forms and reacts.
Recommended Actions:
-
Switch to an Amine Catalyst: Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to dramatically improve regioselectivity. The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly effective catalyst, often achieving ≥90:10 selectivity for the desired 2-substituted (1,7) product.[8][9][10]
-
Control the Addition Rate: Employ the slow addition of the methyl ketone substrate to the reaction mixture containing the aminopyridine aldehyde and the catalyst. This maintains a low concentration of the ketone, favoring the kinetically controlled formation of the desired enamine intermediate, which leads to the 1,7-isomer.[8][10]
-
Optimize Temperature: Regioselectivity in these reactions can be temperature-dependent. Higher temperatures have been reported to improve selectivity in some amine-catalyzed systems.[9][10] Systematically screen temperatures (e.g., from room temperature up to reflux) to find the optimal conditions for your specific substrates.
Troubleshooting Workflow: Poor Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Q2: My reaction yield is very low, or the reaction fails to proceed entirely. What should I check?
A2: Low or no conversion points to issues with starting material reactivity, catalyst activity, or reaction conditions.
Probable Causes & Solutions:
-
Deactivated Starting Materials: The aminopyridine aldehyde may be unstable, or the ketone may not be sufficiently activated. Ensure the purity and stability of your starting materials. Freshly prepared or purified reagents are always recommended.
-
Catalyst Poisoning or Insufficient Loading: Impurities (e.g., water, acid) can deactivate the catalyst. Ensure you are using anhydrous solvents and reagents. Catalyst loading may also be too low; try increasing the catalyst percentage.
-
Insufficient Temperature: Some annulations require significant thermal energy to overcome the activation barrier for cyclization and dehydration. If the reaction is sluggish at room temperature, gradually increase the heat.
Q3: How can I effectively separate 1,7-naphthyridine from its isomers after the reaction?
A3: While optimizing the reaction for selectivity is ideal, purification is often unavoidable.
-
Silica Gel Column Chromatography: This is the most common method. The polarity difference between 1,7- and 1,5-isomers is often small, requiring careful selection of the eluent system. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) is typically required. Monitor fractions carefully by TLC.[11]
-
Recrystallization: If a solid product is obtained, recrystallization can be highly effective for isolating a single isomer, provided the isomeric ratio is already skewed significantly (e.g., >80:20). Screen various solvents to find one where the desired isomer has lower solubility than the undesired one at room temperature but is soluble when hot.[11]
Part 3: Key Protocols & Methodologies
Protocol 1: Amine-Catalyzed Regioselective Friedländer Annulation
This protocol is adapted from methodologies proven to enhance regioselectivity towards 2-substituted naphthyridines.[9][10]
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the 2-amino-3-formylpyridine derivative (1.0 eq) and the amine catalyst (e.g., TABO, 0.2 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol or toluene) to dissolve the starting materials. Begin stirring under a nitrogen atmosphere.
-
Heating: Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slow Addition of Ketone: In a separate flask, prepare a solution of the methyl ketone (1.1 eq) in the same anhydrous solvent. Using a syringe pump, add this solution to the heated reaction mixture over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[11]
-
Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography to isolate the 1,7-naphthyridine isomer.
Mechanism Overview: Role of the Amine Catalyst
Caption: Amine catalysts favor the kinetic enamine, directing the synthesis to the 1,7-isomer.
Part 4: Characterization Corner
Q: How can I use ¹H NMR to confirm the identity of my 1,7-naphthyridine product and distinguish it from other isomers?
A: ¹H NMR spectroscopy is a definitive tool for isomer identification due to the unique electronic environment of each proton on the naphthyridine core. The chemical shifts and coupling constants of the ring protons are highly diagnostic.[12][13]
| Proton Position (1,7-Naphthyridine) | Typical Chemical Shift (ppm) | Multiplicity & Coupling (J, Hz) | Notes |
| H-2 | 8.8 - 9.2 | dd (J ≈ 4.5, 1.5 Hz) | Doublet of doublets due to coupling with H-3 and H-4. |
| H-3 | 7.4 - 7.8 | dd (J ≈ 8.5, 4.5 Hz) | Coupled to both H-2 and H-4. |
| H-4 | 8.0 - 8.4 | dd (J ≈ 8.5, 1.5 Hz) | Coupled to H-3 and H-2. |
| H-5 | 8.5 - 8.9 | d (J ≈ 5.0 Hz) | Coupled to H-6. |
| H-6 | 7.5 - 7.9 | d (J ≈ 5.0 Hz) | Coupled to H-5. |
| H-8 | 9.3 - 9.7 | s | Typically the most downfield singlet, highly deshielded. |
Note: These are approximate ranges and can vary based on substitution and solvent. The key is the characteristic pattern of coupling constants and the distinct chemical shift of the H-8 singlet, which is a hallmark of the 1,7-scaffold. Comparing the observed spectrum to literature data for known 1,7-, 1,5-, and 1,8-naphthyridines is the best practice for unambiguous confirmation.[14]
References
- 1. ijcps.org [ijcps.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under cat… [ouci.dntb.gov.ua]
- 7. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Naphthyridinone Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with naphthyridinone compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility often encountered with this class of molecules. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of your naphthyridinone derivatives, ensuring reliable and reproducible experimental outcomes.
Introduction: The Solubility Challenge of the Naphthyridinone Scaffold
The naphthyridinone core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] However, the planar, aromatic, and often rigid nature of this scaffold can lead to strong intermolecular interactions within the crystal lattice, resulting in high melting points and, consequently, low aqueous solubility.[3] This poor solubility can present significant hurdles throughout the drug discovery and development process, from initial high-throughput screening to in vivo efficacy studies.[4][5]
This guide is structured to help you navigate these challenges systematically. We will begin with troubleshooting common experimental issues, followed by a series of frequently asked questions that delve into specific solubility enhancement strategies.
Troubleshooting Common Solubility Issues
Issue 1: My naphthyridinone compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays.
This is a classic sign of a compound "crashing out" of solution, indicating that its thermodynamic solubility in the final aqueous medium has been exceeded. Here’s a systematic approach to resolving this issue:
Step-by-Step Troubleshooting:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%. While DMSO is an excellent solvent for initial stock solutions, its high concentration in the final aqueous medium can lead to a supersaturated and unstable solution.
-
Employ a Co-solvent System: If reducing the DMSO concentration alone is insufficient, consider pre-dissolving your compound in a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 before adding it to the aqueous buffer.[6] This can help to create a more stable solution.
-
Investigate pH Effects: The solubility of many nitrogen-containing heterocyclic compounds is pH-dependent.[7] Your naphthyridinone derivative may have ionizable groups that can be protonated or deprotonated to increase solubility.
-
Actionable Protocol: Determine the pH-solubility profile of your compound to identify the optimal pH for your experiments. A simple way to start is to test the solubility in buffers at pH 2.0, 4.5, 6.8, and 7.4.
-
-
Consider a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution by forming micelles.[8]
Issue 2: I am unable to achieve a high enough concentration of my naphthyridinone compound for my in vivo studies.
For in vivo experiments, achieving a sufficient concentration in a physiologically compatible vehicle is critical. If simple co-solvent systems are not adequate, more advanced formulation strategies are necessary.
Decision Tree for Advanced Formulation Strategies:
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Recommended Advanced Formulation Approaches:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[10]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area and dissolution rate.[7][11] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.[4]
-
Solid Dispersions: A solid dispersion is a system in which the drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[6] This can lead to a significant increase in the apparent solubility and dissolution rate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies I should consider for improving the aqueous solubility of my naphthyridinone compound?
A1: The strategies can be broadly categorized into three main areas:
| Strategy Category | Examples | Primary Mechanism |
| Chemical Modifications | Salt Formation, Co-crystallization, Prodrugs, Structural Modification | Alters the intrinsic physicochemical properties of the molecule. |
| Physical Modifications | Particle Size Reduction (Micronization, Nanosuspension), Solid Dispersions | Increases the surface area for dissolution or utilizes a higher energy (amorphous) state. |
| Formulation-Based Approaches | Co-solvents, Surfactants, Cyclodextrins, Lipid-based systems | Modifies the vehicle to increase its capacity to dissolve the compound. |
Q2: How do I determine which solubility enhancement strategy is most suitable for my naphthyridinone derivative?
A2: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. in vivo formulation), and the stage of your research. A systematic approach is recommended:
Caption: A logical workflow for addressing solubility issues of naphthyridinone compounds.
Q3: My naphthyridinone compound is a weak base. How can I leverage this to improve its solubility?
A3: For a weakly basic naphthyridinone, salt formation is an excellent strategy to significantly increase aqueous solubility.[11] By reacting the basic nitrogen atom(s) in your compound with an acid, you can form a more soluble salt.
Experimental Protocol: Salt Screening
-
Selection of Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, tartaric).
-
Solvent Selection: Dissolve your naphthyridinone free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).
-
Salt Formation: Add a stoichiometric amount of the selected acid to the solution of the free base.
-
Isolation and Characterization: Isolate the resulting solid by filtration and characterize it using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its solid-state properties.
-
Solubility Measurement: Determine the aqueous solubility of each salt form and compare it to the free base.
Q4: Can I predict how modifying the substituents on the naphthyridinone ring will affect its solubility?
A4: While precise prediction is challenging, general medicinal chemistry principles can guide your structural modifications.[3]
-
Introducing Polar Groups: Adding polar functional groups that can participate in hydrogen bonding with water (e.g., -OH, -NH2, morpholine) can improve solubility.[3]
-
Reducing Lipophilicity: Decreasing the overall lipophilicity (logP) of the molecule by replacing lipophilic substituents with more polar ones can enhance aqueous solubility.
-
Disrupting Crystal Packing: Introducing non-planar or flexible substituents can disrupt the crystal lattice, leading to a lower melting point and potentially higher solubility.[3]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A5: Both are important, but they provide different information.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the point of precipitation.[11] It is a high-throughput method suitable for early-stage drug discovery.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is typically measured by incubating an excess of the solid compound in a buffer for an extended period (24-48 hours) and then measuring the concentration of the dissolved compound.[11] This "gold standard" measurement is crucial for lead optimization and formulation development.
Conclusion
Overcoming the solubility challenges of naphthyridinone compounds is a critical step in advancing them as potential therapeutic agents. By systematically applying the troubleshooting guides, leveraging the appropriate solubility enhancement strategies, and understanding the underlying physicochemical principles, researchers can significantly improve the developability of this important class of molecules. This technical support center serves as a foundational resource, and we encourage you to consult the cited literature for more detailed information on specific techniques.
References
- 1. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. rjpdft.com [rjpdft.com]
- 7. A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcsrr.org [ijcsrr.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimization of Friedländer Synthesis for 1,7-Naphthyridines
Welcome to the technical support center for the optimization of the Friedländer synthesis of 1,7-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize your target 1,7-naphthyridine derivatives.
Introduction to the Friedländer Synthesis of 1,7-Naphthyridines
The Friedländer annulation is a powerful and versatile acid- or base-catalyzed condensation reaction between an o-aminopyridine carboxaldehyde (or ketone) and a compound containing a reactive α-methylene group to form a naphthyridine ring system. For the synthesis of 1,7-naphthyridines, the key starting material is typically a 3-amino-4-pyridinecarboxaldehyde or a related derivative. While the reaction is conceptually straightforward, its success is highly dependent on the careful optimization of reaction conditions.
The general mechanism involves an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,7-naphthyridine core.
Caption: Generalized mechanism of the Friedländer synthesis of 1,7-naphthyridines.
Troubleshooting Guide
This section addresses common issues encountered during the Friedländer synthesis of 1,7-naphthyridines, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Catalyst: The choice and amount of catalyst are critical. Harsh acidic or basic conditions can lead to side reactions or degradation of starting materials.[1][2] 2. Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.[3] 3. Inappropriate Temperature: The reaction may require specific temperature control for optimal performance. Excessively high temperatures can cause decomposition. 4. Poor Quality Starting Materials: Impurities in the 3-amino-4-pyridinecarboxaldehyde or the α-methylene ketone can inhibit the reaction. | 1. Catalyst Optimization: - For base-catalyzed reactions, consider milder bases like choline hydroxide (ChOH) or basic ionic liquids such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]).[3][4] An initial catalyst loading of 1 mol% is a good starting point for optimization.[5] - For acid-catalyzed reactions, propylphosphonic anhydride (T3P®) offers a mild and efficient option.[6] Lewis acids like CeCl₃·7H₂O can also be effective, particularly under solvent-free conditions.[2] 2. Solvent Screening: - Greener solvents like water or ethanol are increasingly used and can lead to excellent yields, especially with appropriate catalysts like ChOH.[3][5] - For traditional approaches, screen a range of aprotic and protic solvents to find the optimal medium for your specific substrates. 3. Temperature Adjustment: - Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.[3][4] - If the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often in a matter of minutes. 4. Purify Starting Materials: - Ensure the purity of your starting materials by recrystallization or column chromatography before use. |
| Formation of Multiple Products/Side Reactions | 1. Self-Condensation: The α-methylene ketone can undergo self-condensation, especially under harsh basic conditions. 2. Competing Reaction Pathways: With unsymmetrical ketones, reaction at different α-positions can lead to regioisomers.[7] 3. Oxidation/Decomposition: The aminopyridine starting material or the product may be sensitive to air and high temperatures. | 1. Milder Reaction Conditions: - Employ milder catalysts and lower reaction temperatures to minimize side reactions. 2. Control Regioselectivity: - For unsymmetrical ketones, specialized catalysts like the bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) can significantly improve regioselectivity.[7] - Slow addition of the ketone to the reaction mixture can also favor the desired regioisomer.[7] 3. Inert Atmosphere: - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Product Isolation and Purification | 1. Poor Precipitation: The product may not readily precipitate from the reaction mixture. 2. Co-eluting Impurities: Side products may have similar polarities to the desired 1,7-naphthyridine, making chromatographic separation challenging. | 1. Work-up Optimization: - After completion, quench the reaction and perform a liquid-liquid extraction. Ethyl acetate and water is a common and effective solvent system.[3] - If the product is a solid, attempt to induce precipitation by adding a non-polar solvent or by cooling. 2. Purification Strategy: - Recrystallization: This is often the most effective method for obtaining highly pure product. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. - Column Chromatography: If recrystallization is ineffective, use column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) is a good starting point. Monitor fractions carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 1,7-naphthyridines via the Friedländer reaction?
The most common starting material is a 3-aminopyridine derivative with a carbonyl group at the 4-position, such as 3-amino-4-pyridinecarboxaldehyde or 3-amino-4-acetylpyridine.[8]
Q2: How do I choose between an acid- or base-catalyzed reaction?
The choice depends on the stability and reactivity of your substrates.
-
Base-catalyzed reactions are often preferred for their milder conditions and the availability of modern, highly efficient catalysts like choline hydroxide and basic ionic liquids.[3][4] These are particularly useful for preventing the degradation of sensitive functional groups.
-
Acid-catalyzed reactions can also be very effective. Catalysts like propylphosphonic anhydride (T3P®) offer mild conditions and a simple workup.[6] Traditional strong acids should be used with caution due to the potential for side reactions.
Q3: Can I use solvent-free conditions for this synthesis?
Yes, solvent-free conditions, often combined with grinding or microwave irradiation, can be a highly efficient and environmentally friendly approach.[2] Lewis acids like CeCl₃·7H₂O have been shown to be effective catalysts under these conditions.[2]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of a new, typically more conjugated (and thus more UV-active), spot indicates product formation.
Q5: What are some common safety precautions I should take?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Some reagents, such as strong acids and bases, are corrosive and should be handled with care.
-
If using microwave synthesis, ensure you are using a dedicated chemical microwave reactor and follow all safety protocols for pressurized reactions.
Optimized Experimental Protocol: Synthesis of a 2-Substituted 1,7-Naphthyridine
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
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3-Amino-4-pyridinecarboxaldehyde
-
α-Methylene ketone (e.g., acetone, acetophenone)
-
Choline hydroxide (ChOH)
-
Deionized water
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Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add 3-amino-4-pyridinecarboxaldehyde (1.0 equiv.) and the α-methylene ketone (1.0-1.2 equiv.).
-
Add deionized water to create a stirrable suspension.
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Add choline hydroxide (1-5 mol%).
-
Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A troubleshooting workflow for the Friedländer synthesis of 1,7-naphthyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
"troubleshooting byproduct formation in 1,7-naphthyridine cyclization"
Welcome to the technical support center for 1,7-naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cyclization reactions to form the 1,7-naphthyridine core. The following guides and FAQs are structured to provide practical solutions and in-depth explanations for overcoming challenges in your synthetic workflow.
Troubleshooting Guide: Byproduct Formation and Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step protocols for resolution.
Issue 1: My reaction is producing a significant amount of the 1,5-naphthyridine isomer instead of the desired 1,7-naphthyridine.
Probable Cause: The formation of the 1,5-naphthyridine regioisomer is a common byproduct when using 3-aminopyridine derivatives as starting materials. The cyclization can occur at either the C2 or C4 position of the pyridine ring, leading to the 1,5- and 1,7-isomers, respectively. The regioselectivity of this annulation is highly dependent on the reaction conditions and the nature of the substituents on the pyridine ring.
Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For Friedländer-type syntheses, consider screening both Brønsted and Lewis acids. In some cases, base-catalyzed reactions can also provide different selectivity. For instance, in related naphthyridine syntheses, the use of specific amine catalysts has been shown to improve regioselectivity.[1]
-
Temperature Control: The reaction temperature can be a critical factor. Systematically evaluate a range of temperatures to find the optimal balance between reaction rate and selectivity. Higher temperatures may favor the thermodynamically more stable isomer, which may not be the desired 1,7-naphthyridine.
-
Slow Addition of Reagents: In many condensation reactions, the rate of addition of one reactant to another can control the formation of byproducts. A slow, controlled addition of the ketone or aldehyde to the reaction mixture containing the 3-aminopyridine derivative can help to minimize side reactions and improve the yield of the desired isomer.[1]
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Protecting Groups: If the 3-aminopyridine derivative has other reactive sites, consider using protecting groups to block unwanted reactivity and direct the cyclization to the desired position.
Issue 2: The reaction is yielding a complex mixture of unidentified byproducts, and the desired product is present in very low quantities.
Probable Cause: A complex mixture of byproducts often points to a lack of control over the reaction conditions, leading to multiple competing reaction pathways. This can be caused by temperatures that are too high, incorrect stoichiometry of reactants, or an inappropriate choice of solvent or catalyst.
Solutions:
-
Optimize Reaction Temperature: High temperatures can lead to decomposition of starting materials and products, as well as the formation of polymeric "tar-like" materials. It is recommended to start with a lower temperature and gradually increase it to find the optimal point where the reaction proceeds at a reasonable rate without significant byproduct formation.
-
Verify Stoichiometry: Ensure the accurate measurement and stoichiometry of your reactants. An excess of one reactant, particularly the carbonyl compound in a Friedländer synthesis, can lead to self-condensation byproducts.
-
Solvent Selection: The polarity and boiling point of the solvent can have a profound impact on the reaction. A solvent that is too polar may promote unwanted side reactions, while a solvent with a boiling point that is too high can lead to decomposition. Consider screening a range of solvents with different properties. In some cases, solvent-free conditions have been shown to improve yields and simplify purification.
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Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
Issue 3: I am observing significant amounts of unreacted 3-aminopyridine starting material in my crude product.
Probable Cause: Incomplete conversion of the starting material is a common issue that can be attributed to several factors, including insufficient reaction time, low reaction temperature, or catalyst deactivation.
Solutions:
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Increase Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, extending the reaction time may be necessary to drive it to completion.
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Elevate Reaction Temperature: If extending the reaction time is not effective, a modest increase in the reaction temperature can enhance the reaction rate. However, be mindful of the potential for increased byproduct formation at higher temperatures.
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Catalyst Loading and Activity: Ensure that the catalyst is active and used in the appropriate amount. If you are using a solid-supported catalyst, verify its activity. For reactions that generate water as a byproduct, the catalyst can sometimes be deactivated. The use of a Dean-Stark trap to remove water can be beneficial in such cases.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing the 1,7-naphthyridine core?
A1: The most frequently employed methods for the synthesis of the 1,7-naphthyridine skeleton include:
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Friedländer Annulation: This involves the condensation of a 3-amino-2-carbonylpyridine derivative with a compound containing a reactive α-methylene group.[2][3][4]
-
Skraup-Doebner-von Miller Reaction: This is a classic method for quinoline and naphthyridine synthesis that uses α,β-unsaturated carbonyl compounds or their precursors reacting with an aniline or aminopyridine.[5]
-
Cyclization of Substituted Pyridines: Many syntheses start with a pre-functionalized pyridine ring and build the second ring onto it. For example, using 3-aminopyridine derivatives and condensing them with dicarbonyl compounds or their equivalents.[6]
Q2: How can I effectively purify my crude 1,7-naphthyridine product from basic impurities?
A2: Due to the basic nature of the 1,7-naphthyridine core and many common impurities (e.g., unreacted 3-aminopyridine), an acidic wash during the workup is a highly effective purification step. Dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic compounds, causing them to partition into the aqueous layer. The organic layer can then be washed with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash and drying.
Q3: Are there any specific analytical techniques that are particularly useful for identifying isomeric byproducts in 1,7-naphthyridine synthesis?
A3: Yes, a combination of analytical techniques is often necessary to unambiguously identify isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons can provide clear evidence for the substitution pattern on the naphthyridine core, allowing for the differentiation of isomers. 2D NMR techniques like NOESY can also be used to confirm through-space proximity of protons, which can help in assigning the correct isomeric structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that the byproduct has the same mass as the desired product, the retention time in the LC can often separate the isomers, providing an indication of their presence and relative abundance.
-
X-ray Crystallography: If a crystalline sample of the byproduct can be obtained, single-crystal X-ray diffraction provides the most definitive structural confirmation.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.
Diagram 1: Regioisomeric Byproduct Formation in Friedländer Synthesis
Caption: Regioisomer formation in 1,7-naphthyridine synthesis.
Diagram 2: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the outcome of the 1,7-naphthyridine synthesis, based on general principles observed in related heterocyclic syntheses.
| Parameter | Potential Impact on Byproduct Formation | Recommendation for Optimization |
| Temperature | High temperatures can lead to thermal decomposition and polymerization. May also affect regioselectivity. | Screen a range of temperatures, starting from a lower value and gradually increasing. |
| Catalyst | The choice of acid or base catalyst can significantly influence the regioselectivity and reaction rate. | Screen a variety of Brønsted and Lewis acids, as well as bases, to find the optimal catalyst for your specific substrates. |
| Solvent | Solvent polarity can affect reaction pathways and solubility of intermediates. | Test a range of solvents with varying polarities. Consider solvent-free conditions. |
| Reactant Concentration | High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization. | Experiment with different concentrations. Slow addition of one reactant can be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove Basic Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer. Repeat the acidic wash one more time.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
References
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Multi-Step Synthesis of 1H-1,7-Naphthyridin-4-one
Welcome to the technical support guide for the synthesis of 1H-1,7-naphthyridin-4-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The 1,7-naphthyridine core is a privileged structure in drug discovery, but its multi-step synthesis can present significant challenges, particularly concerning reaction yield and purity.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and literature precedents. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and achieve higher, more consistent yields.
Core Synthetic Strategy: The Gould-Jacobs Approach
The most common and versatile route to the 1,7-naphthyridin-4-one core is an adaptation of the Gould-Jacobs reaction.[1][2] This pathway involves two primary stages: the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization. Each stage presents unique challenges that can impact the overall yield.
Caption: A generalized workflow for the multi-step synthesis of this compound.
Troubleshooting Guide by Synthetic Stage
This section addresses specific problems you may encounter at each critical step of the synthesis.
Stage 1: Condensation Reaction
The initial condensation between 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is typically robust but can be prone to issues related to reactant quality and side reactions.
Q: My condensation reaction is slow or incomplete, even after prolonged heating. What could be the cause?
A: Incomplete condensation is often traced back to two main factors: reactant purity and moisture.
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Purity of 3-Aminopyridine: 3-Aminopyridine is susceptible to oxidation, indicated by a darkening in color from off-white to brown. Oxidized starting material will have lower nucleophilicity, hindering the initial attack on DEEM. We recommend purifying commercial 3-aminopyridine by recrystallization or sublimation before use if its quality is suspect.
-
Moisture: The reaction should be performed under anhydrous conditions. Any water present can hydrolyze the DEEM, reducing its effective concentration. Ensure your glassware is oven-dried and consider running the reaction under an inert atmosphere (Nitrogen or Argon), especially for small-scale experiments.
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1 to 1.2 equivalents) of DEEM can help drive the reaction to completion.
Q: The reaction mixture turns dark brown or black during the condensation step. Is this normal?
A: While some color change is expected, a significant darkening to black suggests decomposition or oxidation. This is often exacerbated by excessive heat. The initial condensation does not require the very high temperatures of the subsequent cyclization step. A gentle reflux in a solvent like ethanol or toluene, or even neat heating at 100-120 °C, is usually sufficient. If darkening persists, run the reaction under a strict inert atmosphere.
Stage 2: Thermal Cyclization
This is the most critical and lowest-yielding step of the synthesis. The reaction requires a high activation energy to induce a 6-electron electrocyclization, and the harsh conditions can easily lead to product degradation.[3][4]
Q: My cyclization yield is extremely low, and the primary product is an intractable black tar. How can I fix this?
A: This is the most common failure mode. The high temperatures required (>250 °C) for the intramolecular cyclization are often above the decomposition temperature of the intermediate and product, leading to polymerization and charring.[3][5]
-
Causality: The cyclization involves the formation of a new ring, which temporarily disrupts the aromaticity of the pyridine ring, a high-energy process.[6] If the energy input is not precisely controlled, intermolecular reactions and decomposition pathways will dominate.
-
Solutions:
-
Solvent Choice: The solvent is not just a medium but a heat transfer agent. High-boiling, inert solvents are essential. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard choices.[3][7] They provide excellent thermal stability and control.
-
Temperature & Time Optimization: This is paramount. The optimal temperature may be within a very narrow range. A reaction that yields only tar at 260 °C for 30 minutes might proceed cleanly at 250 °C for 15 minutes. A recent study on a similar naphthyridinone synthesis found that optimal conditions in diphenyl ether were 250 °C for just 0.5 minutes, boosting the yield from 12% to 52% and eliminating side products.[7] We strongly recommend performing a time-course study at a fixed temperature to find the optimal window.
-
High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, performing the reaction at high dilution can be very effective.[7] This involves using a larger volume of the high-boiling solvent. A starting point is to dissolve the intermediate at a concentration of approximately 0.03 M.[7]
-
Microwave-Assisted Synthesis: Microwave heating offers rapid and uniform heating to a precise setpoint, which is ideal for this sensitive transformation.[3] It allows for quick screening of temperatures and reaction times (e.g., from 250 °C to 300 °C in minutes) to identify the optimal conditions that maximize yield before degradation occurs.[3]
-
Caption: A decision-making flowchart for troubleshooting the thermal cyclization step.
Stage 3 & 4: Saponification and Decarboxylation
To obtain the parent this compound, the ethyl ester from the cyclization must be hydrolyzed (saponification) and the resulting carboxylic acid decarboxylated.[4][5]
Q: My saponification reaction is incomplete. How can I improve it?
A: The naphthyridinone ester is often poorly soluble.
-
Increase Base Concentration: Use a higher concentration of NaOH (e.g., 2-4 M aqueous solution).
-
Add a Co-Solvent: Adding ethanol or THF can significantly increase the solubility of the ester in the aqueous base, accelerating the reaction.
-
Extend Reaction Time: These reactions can be slow. Monitor by TLC until all starting material is consumed. Refluxing for 16 hours or more is not uncommon.[8]
Q: I've isolated the carboxylic acid after saponification, but the decarboxylation step is not working.
A: Decarboxylation requires heat. Often, simply heating the carboxylic acid intermediate in the high-boiling solvent used for cyclization (like Dowtherm A) is sufficient. Alternatively, after acidification and isolation of the carboxylic acid, heating it neat or as a slurry in mineral oil or diphenyl ether to its melting point (or just above) will induce decarboxylation, typically with visible CO2 evolution.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final this compound product?
A: These compounds are often crystalline but have low solubility in common organic solvents, making column chromatography challenging.
-
Precipitation/Filtration: The most effective initial purification is often achieved directly from the cyclization reaction. After cooling the diphenyl ether or Dowtherm A mixture, the product often precipitates. Adding a non-polar solvent like cyclohexane or hexanes can enhance this precipitation.[3] The solid can then be collected by filtration and washed thoroughly with the non-polar solvent to remove the high-boiling residue.
-
Recrystallization: If further purification is needed, recrystallization from solvents like DMF, DMSO, acetic acid, or a large volume of ethanol can be effective.
Q: Are there any alternatives to the high-temperature thermal cyclization?
A: While thermal cyclization is the classic method, modern approaches offer milder conditions for related systems, though they may require more complex starting materials. Palladium-catalyzed carbonylation reactions and other transition-metal-catalyzed C-H activation/cyclization pathways have been developed for quinolone and naphthyridinone synthesis.[5][9][10] These methods are powerful but require specific substrates and catalyst systems that may need to be developed for the 1,7-naphthyridine core. For the standard Gould-Jacobs route, microwave-assisted heating remains the most practical and effective alternative to conventional thermal methods.[3]
Q: How do reaction conditions for the Conrad-Limpach synthesis differ from the Gould-Jacobs?
A: The Conrad-Limpach synthesis uses a β-ketoester instead of a malonate derivative.[11][12] The initial condensation can be temperature-dependent; lower temperatures favor attack at the keto group to form an enamine (leading to 4-quinolones/naphthyridinones), while higher temperatures can favor attack at the ester group, leading to an amide intermediate (the Knorr variation, leading to 2-quinolones/naphthyridinones).[11] The subsequent cyclization also requires high heat, similar to the Gould-Jacobs reaction.[6]
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Thermal Cyclization
This protocol is adapted from optimized methods for quinolone synthesis and provides a starting point for the 1,7-naphthyridine system.[3]
-
Preparation: Place the dried anilidomethylenemalonate intermediate (derived from 3-aminopyridine) into a suitable microwave reaction vial equipped with a stir bar.
-
Solvent (Optional): The reaction can be run neat or with a small amount of a high-boiling solvent (e.g., 1,2,4-trichlorobenzene).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture rapidly to the target temperature.
-
Optimization: Screen a matrix of conditions to find the optimum. A suggested starting range is provided in the table below.
-
Workup: After cooling, dissolve or suspend the residue in a suitable solvent like DMF or DMSO. Add a non-polar solvent (e.g., cyclohexane) to precipitate the product. Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum.
Table 1: Example Optimization Parameters for Microwave Cyclization
| Entry | Temperature (°C) | Time (min) | Solvent | Isolated Yield (%) |
| 1 | 250 | 10 | Neat | Low |
| 2 | 300 | 5 | Neat | 47%[3] |
| 3 | 300 | 10 | Neat | Lower (degradation) |
| 4 | 280 | 7 | Neat | Requires optimization |
Data adapted from a representative quinolone synthesis.[3] Yields are illustrative and require specific optimization for the 1,7-naphthyridine substrate.
Protocol 2: Conventional High-Temperature Cyclization
This protocol uses a high-boiling inert solvent for the cyclization.[3][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, add the high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) to achieve a high-dilution concentration (e.g., 0.03 M).
-
Heating: Heat the solvent to the target temperature (e.g., 250 °C).
-
Addition of Intermediate: Slowly add the anilidomethylenemalonate intermediate, either neat or as a concentrated solution in a minimum amount of the same solvent.
-
Reaction: Maintain the temperature for the optimized duration (this may be very short, from 30 seconds to 30 minutes). Monitor the reaction by TLC if possible (quenching an aliquot in a cold solvent).
-
Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent like cyclohexane to precipitate the crude product.
-
Purification: Filter the solid, wash it extensively with the non-polar solvent to remove all traces of the high-boiling solvent, and dry under vacuum.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 10. 4-Quinolone synthesis [organic-chemistry.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Technical Support Center: Enhancing Cellular Uptake of 1,7-Naphthyridine Inhibitors
Welcome to the technical support center dedicated to addressing challenges in the development of 1,7-naphthyridine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the cellular permeability of this promising class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome poor cell permeability, a critical hurdle in translating potent biochemical activity into cellular and in vivo efficacy.
Introduction: The Permeability Challenge with 1,7-Naphthyridine Inhibitors
The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous potent inhibitors targeting a range of enzymes, particularly kinases.[1][2] While often exhibiting excellent biochemical potency, these heterocyclic compounds can present significant challenges in achieving adequate concentrations within target cells. Poor cell permeability can stem from a variety of factors, including suboptimal physicochemical properties such as high polarity and low lipophilicity, as well as active removal from the cell by efflux transporters.[2][3]
This guide will walk you through a systematic approach to identifying the root cause of poor permeability for your 1,7-naphthyridine inhibitor and provide actionable strategies to enhance its cellular uptake.
Part 1: Diagnosing Poor Cell Permeability
A discrepancy between high biochemical potency and low cellular activity is the primary indicator of a permeability issue. To systematically diagnose the problem, a series of well-defined experimental assays are recommended.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: My 1,7-naphthyridine inhibitor is highly potent in my enzymatic assay but shows weak or no activity in cell-based assays. What's the first step in troubleshooting?
A1: The first step is to confirm that the lack of cellular activity is not due to compound instability or off-target effects. Once those are ruled out, the most likely culprit is poor cell permeability. We recommend initiating a two-tiered approach to assess permeability: a simple, high-throughput artificial membrane assay followed by a more complex, cell-based assay.
Q2: What are the key physicochemical properties of my 1,7-naphthyridine inhibitor that I should be evaluating?
A2: Several key physicochemical properties govern a compound's ability to passively diffuse across a cell membrane. You should analyze the following for your inhibitor:
| Physicochemical Property | Optimal Range for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily across lipid bilayers.[2] |
| Lipophilicity (clogP or logD) | 1 - 3 | A balance is crucial; too hydrophilic and it won't partition into the membrane, too lipophilic and it may get trapped in the membrane or have poor aqueous solubility.[3][4][5] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | A measure of the surface area occupied by polar atoms; lower TPSA is generally associated with better permeability.[2] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Fewer hydrogen bond donors reduce the energy penalty for moving from an aqueous environment to a lipid one. |
| Aqueous Solubility | > 10 µM at physiological pH | Sufficient solubility is required for the compound to be available at the cell surface for absorption. |
This table provides general guidelines. The optimal values can vary depending on the specific cell type and transport mechanisms involved.
Experimental Workflow for Permeability Assessment
To quantitatively assess the permeability of your 1,7-naphthyridine inhibitor, we recommend the following workflow:
Caption: Recommended workflow for assessing cell permeability.
Detailed Experimental Protocols
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[6][7][8] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Your 1,7-naphthyridine inhibitor stock solution in DMSO
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the lipid/dodecane solution to each well of the donor plate, ensuring the filter is completely coated. Allow the solvent to evaporate.
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Solution: Prepare a solution of your inhibitor in PBS (typically 10 µM, with a final DMSO concentration of ≤1%).
-
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of your inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Part 2: Troubleshooting and Overcoming Poor Permeability
Once you have diagnosed the permeability issue, you can explore several strategies to improve the cellular uptake of your 1,7-naphthyridine inhibitor.
Medicinal Chemistry Approaches
Q3: My 1,7-naphthyridine inhibitor has poor passive permeability in the PAMPA assay. What structural modifications can I make?
A3: Poor passive permeability is often linked to suboptimal physicochemical properties. Consider the following modifications:
-
Increase Lipophilicity: Systematically introduce lipophilic groups to the 1,7-naphthyridine scaffold. However, be mindful of the "lipophilicity-solubility trade-off". A clogP between 1 and 3 is often ideal.[3][4][5]
-
Reduce Polar Surface Area (TPSA): Mask polar functional groups, such as hydroxyl or amine groups, through methylation or other derivatizations. Reducing the number of hydrogen bond donors can also be beneficial.
-
Structure-Permeability Relationship (SPR) Studies: A case study on 1,7-naphthyridine-based kinase inhibitors demonstrated that modifications at the 4-position of the naphthyridine core significantly impacted Caco-2 permeability.[6][7][9] For instance, replacing a carboxylic acid with a primary carboxamide can sometimes improve permeability, although this may come at the cost of reduced biochemical potency.
Caption: Modifying physicochemical properties to improve permeability.
Q4: My inhibitor shows a high efflux ratio in the Caco-2 assay. What does this mean and how can I address it?
A4: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] These pumps actively remove your inhibitor from the cell, reducing its intracellular concentration.
Troubleshooting Active Efflux:
-
Confirm Efflux Pump Involvement: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
Structural Modifications to Evade Efflux:
-
Reduce H-bond donors: This can decrease recognition by efflux pumps.
-
Increase rigidity: A more rigid conformation may not fit into the binding pocket of the transporter.
-
Alter charge distribution: Modifying the charge state of your molecule can disrupt its interaction with the efflux pump.
-
Formulation-Based Strategies
Q5: Are there non-medicinal chemistry approaches to improve the permeability of my 1,7-naphthyridine inhibitor?
A5: Yes, formulation strategies can significantly enhance the cellular delivery of poorly permeable compounds without altering their chemical structure.
-
Nanoparticle Encapsulation: Encapsulating your inhibitor in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and facilitate its transport across cell membranes.[1][11] This approach can also protect the compound from degradation and offer opportunities for targeted delivery.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body.[12][13][14][15][16] For poorly permeable 1,7-naphthyridine inhibitors, a prodrug strategy can be employed to mask polar functional groups, thereby increasing lipophilicity and enhancing passive diffusion. The promoiety is designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.
Caption: Formulation strategies to enhance cellular delivery.
Part 3: Advanced Protocols and Considerations
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it the gold standard for in vitro prediction of intestinal drug absorption and efflux.[9][10][17][18]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Your 1,7-naphthyridine inhibitor
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure (Abbreviated):
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow leakage test to confirm monolayer integrity.
-
Permeability Assay (A to B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the inhibitor solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral side and analyze the concentration of the inhibitor.
-
-
Permeability Assay (B to A):
-
Perform the assay in the reverse direction, adding the inhibitor to the basolateral side and sampling from the apical side.
-
-
Data Analysis: Calculate the Papp values for both A to B and B to A directions and determine the efflux ratio.
To identify the specific efflux pump(s) responsible for the transport of your inhibitor, the Caco-2 assay can be performed with the co-administration of a known efflux pump inhibitor.
Procedure:
-
Follow the standard Caco-2 permeability assay protocol.
-
In a parallel experiment, pre-incubate the Caco-2 monolayer with a specific efflux pump inhibitor (e.g., 10 µM verapamil for P-gp) for 30-60 minutes.
-
Add your 1,7-naphthyridine inhibitor along with the efflux pump inhibitor to the donor compartment and proceed with the permeability assay.
-
Compare the Papp (A to B) values in the presence and absence of the efflux pump inhibitor. A significant increase in permeability indicates that your compound is a substrate for the targeted pump.
Conclusion
Overcoming poor cell permeability is a multifaceted challenge that requires a systematic and informed approach. For 1,7-naphthyridine inhibitors, a thorough understanding of their physicochemical properties and their interaction with cellular transport mechanisms is paramount. By employing the diagnostic tools and troubleshooting strategies outlined in this guide, researchers can effectively enhance the cellular uptake of their compounds, paving the way for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. asianpubs.org [asianpubs.org]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Addressing Off-Target Effects of 1,7-Naphthyridine-Based Drugs
Last Updated: January 3, 2026
Introduction
The 1,7-naphthyridine scaffold is a privileged pharmacophore, demonstrating significant potential in the development of therapies for a range of diseases, including cancer and inflammatory conditions.[1] Its derivatives have been investigated as potent inhibitors of various kinases and other enzymes.[1][2] However, as with many small molecule inhibitors, ensuring target specificity is a critical challenge. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unexpected toxicity, reduced efficacy, and confounding experimental results.[3][4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, identify, and mitigate off-target effects associated with 1,7-naphthyridine-based drugs.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are 1,7-naphthyridine-based drugs and what are their common targets?
A1: The 1,7-naphthyridine core is a heterocyclic aromatic compound that serves as a versatile scaffold in drug discovery.[1] Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] Common molecular targets for 1,7-naphthyridine-based drugs include:
-
Protein Kinases: Many 1,7-naphthyridine derivatives are designed as ATP-competitive kinase inhibitors. Notable targets include BRAF, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A).[5][6][7][8][9][10]
-
Tachykinin NK1 Receptor: Certain axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been developed as potent antagonists of the tachykinin NK1 receptor, which is implicated in pain, depression, and inflammation.[1][11]
-
Topoisomerase II: Some naphthyridine compounds have demonstrated anticancer activity through the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[2]
Q2: Why are off-target effects a significant concern with 1,7-naphthyridine-based kinase inhibitors?
A2: The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[12] This homology makes it challenging to design completely selective inhibitors. 1,7-naphthyridine-based drugs, particularly those targeting the ATP-binding site of a specific kinase, can inadvertently bind to and inhibit other kinases. Such off-target inhibition can lead to a variety of unintended consequences:
-
Toxicity: Inhibition of essential "housekeeping" kinases can disrupt normal cellular functions and lead to adverse effects. For example, off-target inhibition of kinases involved in cardiovascular function can lead to cardiotoxicity.[13][14]
-
Altered Efficacy: Off-target effects can sometimes contribute to the desired therapeutic outcome (polypharmacology), but they can also antagonize the on-target effect or lead to drug resistance.[15][16]
Q3: What are the common off-target profiles for 1,7-naphthyridine-based drugs targeting kinases like BRAF and VEGFR?
A3: Due to the conserved nature of the ATP binding site, kinase inhibitors often exhibit a spectrum of off-target activities.
-
BRAF Inhibitors: While designed to target the BRAF kinase, particularly the V600E mutant in melanoma, these inhibitors can have diverse off-target effects.[5][18] For example, vemurafenib has been shown to suppress apoptosis through the off-target inhibition of kinases upstream of JNK signaling, such as ZAK.[19] This can contribute to side effects like the development of cutaneous squamous cell carcinoma.[19] Different BRAF inhibitors have distinct off-target profiles, which can lead to varied side effects on endothelial signaling and vascular barrier function.[5][20] Common side effects include skin thickening, rash, sun sensitivity, and fatigue.[18][21]
-
VEGFR Inhibitors: These inhibitors often show cross-reactivity with other receptor tyrosine kinases due to similarities in their kinase domains. Common off-targets include Platelet-Derived Growth Factor Receptors (PDGFR), c-KIT, and FLT3.[6] This lack of specificity can contribute to a range of toxicities such as hypertension, proteinuria, and thromboembolic events.[6][13][14][22][23]
Q4: How can I begin to predict potential off-target effects for my 1,7-naphthyridine compound?
A4: Early prediction of off-target interactions is crucial for mitigating risks.[4] A combination of computational and experimental approaches is recommended:
-
Computational (In Silico) Approaches:
-
Sequence and Structural Similarity: Comparing the amino acid sequence and 3D structure of your primary target's ATP-binding pocket with other kinases can provide initial clues.
-
Pharmacophore Modeling and Docking: These methods can predict the binding of your compound to a panel of known off-targets based on its chemical structure and the structures of the protein targets.[24][25]
-
Machine Learning and AI: Advanced algorithms can be trained on large datasets of drug-target interactions to predict the off-target profile of a new compound.[25][26]
-
-
Initial Experimental Screening:
-
Broad Kinase Panel Screening: Submitting your compound to a commercially available kinase profiling service that tests its activity against a large panel of kinases (e.g., >400) is a highly effective way to empirically identify off-targets.
-
Part 2: Troubleshooting Guide
This section addresses specific experimental issues that may arise due to off-target effects of 1,7-naphthyridine-based drugs.
Issue 1: Unexpected or Severe Cellular Toxicity at Low Concentrations
Q: My 1,7-naphthyridine compound is showing significant cytotoxicity in cell-based assays at concentrations where it should be selective for its intended target. How do I determine if this is an off-target effect?
A: This is a common challenge. The observed toxicity could be due to potent inhibition of an unforeseen, essential off-target protein.
Causality Explained:
The assumption that a compound is selective at a certain concentration is based on its in vitro IC50 or Ki values for the on-target versus known off-targets. However, this doesn't account for unknown off-targets or differences in cellular uptake and local concentration. A highly potent off-target effect on a protein critical for cell survival can manifest as toxicity even when the on-target is only moderately inhibited.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Detailed Experimental Protocols:
-
Step 1: Validate On-Target Engagement in Cells
-
Protocol: Western Blot for Phospho-Protein Downstream of Target
-
Treat cells with a dose-response of your 1,7-naphthyridine compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with an antibody specific for a phosphorylated downstream substrate of your intended target kinase.
-
Also, probe for the total amount of the downstream protein and a loading control (e.g., GAPDH).
-
Expected Result: A dose-dependent decrease in the phosphorylated substrate, confirming on-target inhibition in a cellular context.
-
-
-
Step 2: Broad-Spectrum Off-Target Screening
-
Protocol: Kinome Profiling
-
Submit your compound to a commercial service (e.g., Eurofins DiscoverX, Promega).
-
Request a broad panel screen (e.g., kinomeSCAN™, ADP-Glo™ Kinase Assay) at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The service will provide a list of kinases that are inhibited by your compound. Pay close attention to kinases inhibited by >90% at the screening concentration.
-
-
-
Step 3: Correlate Off-Target Hits with Known Toxicity Pathways
-
Use bioinformatics tools (e.g., STRING, KEGG) to analyze the functions of the most potent off-targets identified in Step 2.
-
Look for kinases known to be involved in essential cellular processes such as cell cycle control, apoptosis, or cellular metabolism.
-
-
Step 4: Generate a Resistant Mutant (The Gold Standard)
-
Protocol: Site-Directed Mutagenesis and Rescue Experiment
-
Identify the "gatekeeper" residue or other key binding site residues in the suspected off-target kinase.
-
Use site-directed mutagenesis to create a version of the off-target kinase that is predicted to be resistant to your compound's binding.
-
In your cell line, either knock down the endogenous off-target kinase and express the resistant mutant, or use CRISPR-Cas9 to edit the endogenous locus.[27]
-
Treat these engineered cells with your compound.
-
Expected Result: If the cells expressing the resistant mutant are no longer sensitive to your compound, this strongly implicates the off-target in the observed toxicity.[17]
-
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Q: My 1,7-naphthyridine compound is very potent in a biochemical assay (e.g., low nanomolar IC50), but I need micromolar concentrations to see an effect in cells. What could be the cause?
A: This is a frequent observation in drug development. Several factors can contribute to this discrepancy, with off-target effects being a key consideration.
Causality Explained:
-
High Intracellular ATP: Most biochemical kinase assays are performed at low ATP concentrations, which may not reflect the millimolar ATP levels inside a cell.[7] For an ATP-competitive inhibitor, high intracellular ATP will compete with the drug for binding to the kinase, leading to a decrease in apparent potency.
-
Cellular Barriers: The compound may have poor cell permeability or be actively pumped out of the cell by efflux transporters.
-
Off-Target "Sink": The compound could be binding to highly abundant off-target proteins within the cell, effectively reducing the free concentration available to bind the intended target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency discrepancies.
Detailed Experimental Protocols:
-
Step 1: Re-evaluate Biochemical Potency at High ATP
-
Protocol: Repeat your in vitro kinase assay using an ATP concentration that mimics physiological levels (e.g., 1-2 mM).
-
Expected Result: If the IC50 value increases significantly, it indicates that your compound is a competitive inhibitor and its cellular efficacy will be impacted by intracellular ATP.
-
-
Step 2: Assess Cell Permeability and Efflux
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Use a commercially available PAMPA plate system.
-
Add your compound to the donor wells and measure its appearance in the acceptor wells over time using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe). Low Pe values suggest poor passive diffusion across the cell membrane.
-
-
-
Step 3: Cellular Thermal Shift Assay (CETSA)
-
Protocol:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for your target protein.
-
Expected Result: Binding of your compound should stabilize the target protein, resulting in it remaining soluble at higher temperatures compared to the vehicle control. This provides direct evidence of target engagement in a cellular environment.[7]
-
-
Part 3: Strategies for Mitigating Off-Target Effects
Once off-target interactions have been identified and validated, several strategies can be employed to mitigate their effects.
Strategy 1: Structure-Activity Relationship (SAR) Studies
Modify the chemical structure of your 1,7-naphthyridine compound to improve selectivity.
-
Rationale: Small changes to the compound's structure can have a large impact on its binding profile. By systematically altering different parts of the molecule, you can identify modifications that reduce binding to off-targets while maintaining or improving affinity for the on-target.
-
Approach:
-
Obtain a co-crystal structure of your compound bound to both its on-target and a key off-target.
-
Analyze the differences in the binding pockets.
-
Design new analogs that exploit these differences, for example, by introducing bulky groups that clash with the off-target's binding site but are accommodated by the on-target's site.
-
Strategy 2: Use of Orthogonal Tools
Validate key findings using methods that do not rely on the small molecule inhibitor.
-
Rationale: To confirm that an observed phenotype is due to the inhibition of the intended target, it is essential to use a different method to perturb the target's function.[17]
-
Approach:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[27][28][29][30]
-
Comparison: If the phenotype observed with genetic knockdown/knockout is the same as that seen with your compound, it provides strong evidence that the effect is on-target.
-
Data Summary Table
The following table provides a hypothetical example of how to present data when characterizing a 1,7-naphthyridine-based inhibitor.
| Compound | On-Target IC50 (10 µM ATP) | On-Target IC50 (1 mM ATP) | Key Off-Target (Kinase X) IC50 | Cellular EC50 (On-Target Pathway) |
| Lead-001 | 5 nM | 250 nM | 50 nM | 1 µM |
| Optimized-007 | 8 nM | 300 nM | >5 µM | 800 nM |
Interpretation: Optimized-007 shows improved selectivity over Lead-001 with a significantly weaker inhibition of the key off-target, Kinase X. This improved selectivity may contribute to a better therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. icr.ac.uk [icr.ac.uk]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. m.youtube.com [m.youtube.com]
- 18. cancercenter.com [cancercenter.com]
- 19. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. scispace.com [scispace.com]
- 23. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 29. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-1,7-Naphthyridin-4-one from Isomers
Welcome to the dedicated technical support center for the purification of 1H-1,7-naphthyridin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this target molecule from its constitutional isomers. The structural similarity among naphthyridinone isomers presents a significant purification challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Separation of Isomers Using Column Chromatography
Symptoms:
-
Broad, overlapping peaks or bands on the column.
-
Fractions containing a mixture of this compound and its isomers (e.g., 1,5-naphthyridin-4-one, 1,6-naphthyridin-4-one, or 1,8-naphthyridin-4-one).
-
Low recovery of the pure desired product.
Root Cause Analysis: Constitutional isomers of naphthyridinones often have very similar polarities, making them difficult to resolve with standard chromatography conditions. The choice of stationary phase, mobile phase, and column parameters is critical for achieving adequate separation.
Solutions:
1. Optimize the Stationary Phase:
-
Initial Approach: Standard silica gel is often the first choice. However, its acidic nature can sometimes lead to tailing of basic compounds like naphthyridinones.
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Can offer different selectivity compared to silica. Basic alumina may be particularly useful for preventing peak tailing of these basic analytes.
-
Reverse-Phase (C18): If the isomers have slight differences in hydrophobicity, reverse-phase chromatography can be effective.[1]
-
Chiral Stationary Phases (CSPs): While primarily for enantiomers, some CSPs can resolve constitutional isomers based on subtle differences in their three-dimensional shapes and interactions with the chiral selector.[2][3]
-
2. Refine the Mobile Phase:
-
Normal Phase (Silica/Alumina):
-
Solvent System: A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fine-Tuning: Systematically vary the solvent ratio in small increments (e.g., 1-2%). The use of a third solvent, such as a small amount of triethylamine (0.1-1%), can deactivate acidic sites on the silica gel, reducing peak tailing and improving resolution.
-
Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic) fails, a shallow solvent gradient can help to resolve closely eluting compounds.
-
-
Reverse Phase (C18):
-
Solvent System: Typically, a mixture of water and an organic solvent like acetonitrile or methanol is used.
-
Additives: Buffering the mobile phase (e.g., with phosphate buffer at a specific pH) can alter the ionization state of the naphthyridinones and improve separation.[1]
-
Pro-Tip: Before committing to a large-scale column, screen various solvent systems using Thin Layer Chromatography (TLC) to quickly identify promising conditions for separation.
Issue 2: Co-crystallization of the Desired Product with an Isomer
Symptoms:
-
Crystals form, but subsequent analysis (e.g., by NMR or HPLC) shows the presence of one or more isomers.
-
The melting point of the crystals is broad or depressed compared to the pure compound.
Root Cause Analysis: Isomers with similar crystal packing motifs can sometimes co-crystallize, especially from highly supersaturated solutions or if they form solid solutions. The goal is to exploit subtle differences in solubility to favor the crystallization of only the desired isomer.
Solutions:
1. Methodical Solvent Screening:
-
Solubility Assessment: Determine the solubility of your crude mixture in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and elevated temperatures.
-
Ideal Crystallization Solvent: The ideal solvent will dissolve the compound completely at a higher temperature but show poor solubility at a lower temperature, allowing for crystal formation upon cooling. Critically, the solubility of the desired isomer should be significantly lower than that of the impurities in the chosen solvent system.
2. Employ Advanced Crystallization Techniques:
-
Slow Evaporation: Dissolve the crude product in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This gentle method can sometimes yield purer crystals.[4]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution can induce the slow growth of high-quality crystals.[4]
-
Layering: Carefully layer a solvent in which the compound is soluble on top of a denser, miscible solvent in which it is insoluble. Crystals may form at the interface.
3. Control the Rate of Crystallization:
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often traps impurities.
-
Seeding: Introduce a tiny crystal of the pure desired product into a saturated solution to encourage the growth of crystals with the correct lattice structure.
Issue 3: Inability to Distinguish Isomers by Standard Analytical Techniques
Symptoms:
-
¹H NMR spectra of different fractions are very similar, making it difficult to confirm purity.
-
Mass spectrometry gives the same mass-to-charge ratio for all isomers.
Root Cause Analysis: Constitutional isomers have the same molecular formula and thus the same exact mass. Their NMR spectra can be very similar, with only subtle differences in chemical shifts and coupling constants.
Solutions:
1. High-Resolution Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is often more powerful than column chromatography for separating and quantifying isomers.[5][6] Developing a robust HPLC method is crucial for purity assessment.[1][7]
-
Column: A high-resolution C18 column is a good starting point.
-
Detector: A UV detector set to a wavelength where the naphthyridinones have strong absorbance is typically used.[1]
-
-
Nuclear Magnetic Resonance (NMR):
-
High-Field NMR: Using a higher field strength spectrometer (e.g., 500 MHz or greater) can help to resolve subtle differences in the spectra.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help to definitively assign the structure of the major component and identify impurities.
-
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase and can be coupled with mass spectrometry (IMS-MS) to distinguish isomers.[8][9]
2. Workflow for Isomer Identification:
Caption: Workflow for purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
A1: The most common isomeric impurities depend on the synthetic route. However, typical isomers include 1,5-naphthyridin-4-one, 1,6-naphthyridin-4-one, and 1,8-naphthyridin-4-one.[10][11][12][13][14][15] The formation of these isomers often arises from the use of substituted pyridine precursors where cyclization can occur at different positions.
Q2: Can I use melting point to assess the purity of my this compound?
A2: While a sharp melting point that matches the literature value is an indicator of purity, it should not be the sole method of assessment. Isomeric impurities can sometimes form a solid solution or eutectic mixture, which may also melt over a narrow range. Always confirm purity with a more definitive technique like HPLC or NMR spectroscopy.
Q3: My compound is poorly soluble. What are some recommended solvents for purification?
A3: this compound and its derivatives can exhibit limited solubility.[16][17] For chromatography, polar protic solvents like methanol or ethanol, often mixed with dichloromethane or chloroform, are used. For recrystallization, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot acetic acid may be necessary, followed by the addition of an anti-solvent like water or ether to induce crystallization. Always perform small-scale solubility tests first.
Q4: Are there any derivatization strategies that can aid in the separation of isomers?
A4: Yes, derivatization can be a powerful tool. By reacting the crude mixture with a reagent that selectively reacts with one isomer or introduces a bulky group, the physical properties (e.g., polarity, crystal packing) of the derivatives can be made more distinct, facilitating separation.[7] After separation, the derivatizing group would need to be cleaved to yield the pure desired product. This approach adds steps to the synthesis but can be effective for very difficult separations.
Q5: What is the best way to quantify the isomeric purity of my final product?
A5: Quantitative Nuclear Magnetic Resonance (qNMR) or a validated HPLC method are the gold standards for determining isomeric purity. For HPLC, this involves creating calibration curves for the desired product and any available isomeric standards to accurately determine their relative concentrations.[1]
Comparative Data: Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Fractional Crystallization | Separation based on differences in solubility. | Scalable, cost-effective. | Can be time-consuming, may not work for isomers with very similar solubilities. | Large-scale purification where one isomer is significantly less soluble. |
| Column Chromatography | Separation based on differential partitioning between stationary and mobile phases.[18] | Versatile, widely applicable. | Can be solvent-intensive, may have limited resolution for very similar isomers. | Initial cleanup and separation of isomers with moderate polarity differences. |
| Preparative HPLC | High-resolution chromatographic separation. | Excellent resolving power for closely related compounds. | Expensive, limited sample capacity, large solvent consumption. | Final purification of high-value material or very difficult separations. |
| Sublimation | Purification based on differences in vapor pressure. | Can yield very pure product, solvent-free. | Only applicable to thermally stable and volatile compounds. | Small-scale purification of compounds that sublime without decomposition.[4] |
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 6. HPLC methods for purity evaluation of man-made single-stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives † | Semantic Scholar [semanticscholar.org]
- 13. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
Technical Support Center: Navigating In Vivo Studies with 1H-1,7-Naphthyridin-4-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1H-1,7-naphthyridin-4-one scaffold. This guide is designed to be a practical, field-proven resource to help you anticipate and troubleshoot common challenges encountered during the crucial transition from in vitro activity to in vivo efficacy studies. The inherent structural features of the naphthyridinone core, while often responsible for potent biological activity, can present significant hurdles in achieving a stable and effective in vivo profile. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommended strategies.
Section 1: Overcoming Formulation and Solubility Hurdles
A primary challenge for many heterocyclic compounds, including this compound derivatives, is poor aqueous solubility. This directly impacts bioavailability and can make achieving therapeutic concentrations in vivo difficult, if not impossible.
Q1: My lead this compound candidate is poorly soluble in aqueous media (<0.1 mg/mL). What are my primary strategies for developing a suitable formulation for preclinical in vivo studies (e.g., in rodents)?
A1: Addressing poor solubility is the first critical step for a successful in vivo experiment. The choice of formulation strategy depends on the compound's physicochemical properties (e.g., pKa, logP), the intended route of administration, and the required dose. For preclinical studies, a multi-pronged approach is often necessary.
The main strategies revolve around either increasing the dissolution rate or enhancing the apparent solubility of the compound in the vehicle.[1][2]
Key Formulation Strategies:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can dramatically increase solubility. Since the 1,7-naphthyridin-4-one scaffold contains basic nitrogen atoms, acidification of the formulation vehicle can protonate the molecule, forming a more soluble salt.[1][2]
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents (co-solvents) with water can increase the solubility of lipophilic compounds. Common co-solvents include DMSO, PEG 400, propylene glycol, and ethanol.[1] The key is to maintain the compound in solution upon dilution in the physiological environment.
-
Surfactants & Micellar Solubilization: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[1] Examples include Tween® 80 and Cremophor® EL.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing solubility.[3][4]
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. The amorphous state has higher free energy than the crystalline state, leading to enhanced apparent solubility and dissolution.[6][7]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| pH Adjustment | Converts the drug to a more soluble salt form.[1] | Simple, cost-effective for ionizable drugs. | Risk of precipitation upon injection/ingestion due to physiological pH buffering.[2] |
| Co-solvents | Increases solubility by reducing solvent polarity.[1] | Easy to prepare on a lab scale. | Potential for in vivo toxicity; risk of drug precipitation upon dilution.[1] |
| Surfactants | Drug is incorporated into surfactant micelles.[6] | Can significantly increase solubility; may improve membrane permeability. | Potential for toxicity; can interfere with some biological assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug.[3][4] | High solubilization capacity; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Nanosuspensions | Increases surface area and saturation solubility.[2][5] | High drug loading; improved bioavailability.[2] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[7] | Significant increase in dissolution and bioavailability.[7] | Can be physically unstable (recrystallization); requires specific polymers. |
Experimental Protocols: Protocol for a Tier 1 Co-Solvent Formulation Screen
This protocol is a starting point for identifying a simple, viable formulation for initial PK studies.
Objective: To identify a co-solvent system that can dissolve the test compound at the target concentration and remain stable upon aqueous dilution.
Materials:
-
This compound derivative (test compound)
-
Solvents: DMSO, PEG 400, Propylene Glycol (PG), Ethanol
-
Diluents: Saline (0.9% NaCl), 5% Dextrose in Water (D5W)
-
Vortex mixer, magnetic stirrer, glass vials
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 50 mg/mL).
-
Co-Solvent Screening:
-
In separate vials, test various co-solvent systems. A common starting point is the "PEG-Solutol-EtOH" system or variations. For example:
-
Vial A: 40% PEG 400 / 10% Ethanol / 50% Saline
-
Vial B: 30% Propylene Glycol / 5% Tween® 80 / 65% D5W
-
Vial C: 10% DMSO / 40% PEG 400 / 50% Saline
-
-
-
Solubility Test:
-
Add the required volume of the DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration (e.g., 5 mg/mL).
-
Ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity.
-
Vortex vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particles or precipitation. If clear, proceed.
-
-
Kinetic Solubility/Stability Test:
-
Incubate the clear formulation at room temperature for 1-2 hours.
-
Observe for any signs of precipitation. A stable formulation should remain a clear solution.
-
Rationale: This step simulates the conditions post-preparation and prior to administration, ensuring the drug doesn't crash out of solution.
-
Visualization: Formulation Strategy Decision Workflow
This diagram outlines a logical path for selecting an appropriate formulation strategy.
Caption: Decision workflow for selecting a formulation strategy.
Section 2: Addressing Metabolic Instability and Pharmacokinetic Challenges
Even with a viable formulation, the intrinsic metabolic fate of a compound dictates its exposure and half-life. The 1,7-naphthyridin-4-one scaffold is susceptible to several metabolic transformations that can lead to rapid clearance.
Q2: My compound shows very low exposure and a short half-life in initial rodent PK studies. What are the likely metabolic pathways causing this rapid clearance for a 1,7-naphthyridin-4-one derivative?
A2: The rapid clearance is likely due to extensive metabolism, primarily through Phase I (oxidation) and Phase II (conjugation) reactions in the liver. For naphthyridinone scaffolds, several metabolic pathways are common.
Common Metabolic Pathways:
-
Oxidation: Cytochrome P450 (CYP) enzymes are major contributors to Phase I metabolism. For the 1,7-naphthyridin-4-one core, oxidation can occur on the aromatic rings, particularly at electron-rich positions or unsubstituted carbons. If alkyl groups are present on the nitrogens or elsewhere, oxidation at the benzylic or allylic positions is also common.[8]
-
Glucuronidation: This is a major Phase II conjugation pathway. If your derivative contains a hydroxyl (-OH) group (or a group that can be metabolized to a hydroxyl group), it is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide is highly water-soluble and rapidly excreted. This has been noted as a specific liability for hydroxynaphthyridine series.[8][9]
-
N-dealkylation/O-dealkylation: If your compound has N-alkyl or O-alkyl (e.g., methoxy) substituents, these can be cleaved by CYP enzymes, leading to metabolites that can then undergo further conjugation.[8]
Visualization: Potential Metabolic Fates of a Substituted 1,7-Naphthyridin-4-one
Caption: Key metabolic pathways leading to compound clearance.
Q3: How can I improve the metabolic stability and overall PK profile of my this compound lead compound?
A3: Improving the PK profile involves two primary strategies: medicinal chemistry-based structural modification and the use of prodrugs.
1. Structural Modification (Metabolic "Soft Spot" Analysis): The first step is to identify the site of metabolism. This is typically done using an in vitro metabolic stability assay with liver microsomes followed by metabolite identification (MetID). Once the "soft spot" is known, medicinal chemists can modify the structure to block that pathway. A common tactic is to replace a metabolically labile hydrogen atom with a fluorine atom, as the carbon-fluorine bond is much stronger and not easily oxidized by CYP enzymes.
2. The Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[10] This is an exceptionally powerful strategy to overcome poor solubility and/or bypass rapid first-pass metabolism.[11][12]
Data Presentation: Common Prodrug Strategies for Naphthyridinone Scaffolds
| Prodrug Type | Promoieties | Cleavage Mechanism | Primary Goal | Reference Example |
| Phosphate Esters | Phosphate group | Alkaline phosphatases | Dramatically increase aqueous solubility for parenteral administration. | A phosphate prodrug of a 2-arylnaphthyridin-4-one showed significant antitumor activity in a xenograft model.[13] |
| Carbamates | N-methylpiperazino linked by O-alkyl carbamate | Esterases/Chemical hydrolysis | Improve solubility and pharmacokinetic properties. | A pyrazolo[3,4-d]pyrimidine prodrug showed a 600-fold solubility improvement.[10] |
| Amino Acid Conjugates | Single amino acids or dipeptides | Peptidases | Can target specific transporters (e.g., PEPT1) to improve absorption. | General strategy for improving permeability.[11] |
Experimental Protocols: General Protocol for In Vitro Metabolic Stability Assay
Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO or Acetonitrile)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Quenching solution: ice-cold Acetonitrile with an internal standard
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer on ice. Prepare the NADPH regenerating system.
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound (final concentration typically 1 µM; final organic solvent concentration <1%).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Rationale: The reaction is started with the addition of the NADPH cofactor, which is required for CYP450 enzyme activity.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The "0 min" sample is quenched immediately after adding the compound, before adding NADPH.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Section 3: Bioanalytical Best Practices
Accurate quantification of your compound in biological matrices is fundamental to interpreting PK and PD data.
Q4: What is the recommended method for quantifying my this compound derivative in plasma and tissue samples from my in vivo studies?
A4: The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[14][15] This technique offers unparalleled sensitivity, selectivity, and a wide dynamic range, allowing for the detection of low ng/mL or even pg/mL concentrations.
Key Steps in Bioanalytical Method Development:
-
Sample Preparation: The goal is to remove proteins and other matrix components that can interfere with the analysis.
-
Protein Precipitation (PPT): The simplest method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. It's fast but can be less clean than other methods.[16]
-
Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent. This is a cleaner method than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): The most robust and cleanest method. The sample is passed through a solid sorbent that retains the analyte, which is then washed and eluted.
-
-
Chromatography (LC): A reversed-phase C18 column is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer.
-
Mass Spectrometry (MS/MS): The compound is ionized (usually by electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (matching the parent compound's mass) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity.
Visualization: Bioanalytical Workflow for PK Sample Analysis
Caption: Standard workflow for quantification of compounds in biological matrices.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve Pharmacokinetics Profile | Encyclopedia MDPI [encyclopedia.pub]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Metabolism of (+)-1,4-dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (voreloxin; formerly SNS-595), a novel replication-dependent DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, naphthyridine scaffolds, bicyclic heteroaromatic systems composed of two fused pyridine rings, have emerged as privileged structures due to their diverse and potent biological activities.[1] The specific arrangement of the nitrogen atoms within this framework gives rise to various isomers, each possessing unique physicochemical properties and, consequently, distinct pharmacological profiles. This guide provides an in-depth comparative analysis of two prominent isomers: 1,7-naphthyridine and 1,8-naphthyridine. We will delve into their synthesis, physicochemical characteristics, and critically, their differential applications in drug development, supported by experimental data and established protocols.
At a Glance: Structural and Physicochemical Distinctions
The positioning of the nitrogen atoms in 1,7- and 1,8-naphthyridine profoundly influences their electronic distribution, hydrogen bonding capabilities, and overall molecular geometry. These differences are fundamental to their interactions with biological targets.
| Property | 1,7-Naphthyridine | 1,8-Naphthyridine |
| Structure | Nitrogen atoms at positions 1 and 7 | Nitrogen atoms at positions 1 and 8 |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ |
| Molar Mass | 130.15 g/mol [2] | 130.15 g/mol [3] |
| Melting Point | Not widely reported | 98-99 °C[4] |
| pKa | Data not readily available | 3.39[5] |
| Calculated logP | 1.1[2] | 1.5[3] |
The proximity of the nitrogen atoms in the 1,8-isomer allows it to act as a bidentate ligand in coordination chemistry, a property not shared by the 1,7-isomer.[4] This structural nuance can significantly impact its binding to metalloenzymes.
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 1,7- and 1,8-naphthyridines can be synthesized through various routes, often starting from pyridine derivatives.
Synthesis of 1,7-Naphthyridine
A scalable synthesis of 1,7-naphthyridine derivatives has been reported, highlighting its feasibility for larger-scale production.[6] One common strategy involves the cyclization of appropriately substituted pyridines. For instance, a method for synthesizing 1,7-naphthyridine from 2-cyano-3-pyridylacetonitrile has been developed.[7]
Experimental Protocol: Synthesis of 1,7-Naphthyridine [7]
-
Cyclization: 2-cyano-3-pyridylacetonitrile is cyclized to 6-amino-8-bromo-1,7-naphthyridine through the action of hydrogen bromide.
-
Hydrazination: The resulting product is reacted with hydrazine hydrate to yield 6,8-dihydrazino-1,7-naphthyridine.
-
Oxidation: The dihydrazino intermediate is oxidized with copper sulfate to produce the unsubstituted 1,7-naphthyridine.
This microwave-assisted synthesis offers an efficient and environmentally friendly approach.[7]
Synthesis of 1,8-Naphthyridine
The Friedländer annulation is a widely employed and versatile method for the synthesis of 1,8-naphthyridines.[8][9][10] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an active methylene group.
Experimental Protocol: Friedländer Synthesis of 1,8-Naphthyridines [9]
-
Reaction Setup: A mixture of 2-aminonicotinaldehyde and an active methylene carbonyl compound is prepared in water.
-
Catalysis: An inexpensive and biocompatible ionic liquid, such as choline hydroxide (ChOH), is added as a catalyst.
-
Reaction Conditions: The reaction is stirred at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The product is extracted and purified, often yielding excellent results without the need for column chromatography.
The use of water as a solvent and a biocompatible catalyst makes this a green and scalable synthetic route.[9]
Caption: Synthetic routes for 1,7- and 1,8-naphthyridine scaffolds.
Comparative Biological Activities and Therapeutic Potential
While both scaffolds are prevalent in bioactive molecules, they exhibit distinct and, in some cases, overlapping therapeutic applications. The 1,8-naphthyridine scaffold is known for a broader spectrum of biological activities, whereas the 1,7-isomer has been more recently explored for targeted therapies, particularly as kinase inhibitors.
1,8-Naphthyridine: A Scaffold of Broad-Spectrum Activity
The 1,8-naphthyridine core is a cornerstone of many established therapeutic agents, most notably the quinolone class of antibiotics.[4][10]
-
Antimicrobial Activity: Nalidixic acid, the progenitor of the quinolone antibiotics, features a 1,8-naphthyridine core.[10][11] Subsequent generations, such as enoxacin and gemifloxacin, have expanded upon this scaffold to yield broad-spectrum antibacterial agents.[12][13] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[13]
-
Anticancer Activity: Several 1,8-naphthyridine derivatives have demonstrated potent anticancer properties.[12][14][15] Voreloxin, for example, is a topoisomerase II inhibitor that has been investigated for the treatment of various cancers.[15] Other derivatives have shown activity as inhibitors of protein kinases like EGFR and c-Met, which are crucial in cancer cell signaling.[15]
-
Anti-inflammatory and Analgesic Effects: This scaffold has also been incorporated into molecules with significant anti-inflammatory and analgesic properties.[11][14]
-
Central Nervous System (CNS) Applications: Derivatives of 1,8-naphthyridine have been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression.[12][14]
The diverse biological profile of 1,8-naphthyridines underscores their versatility as a privileged scaffold in medicinal chemistry.[12][14][16][17][18][19][20]
Caption: Diverse biological activities of the 1,8-naphthyridine scaffold.
1,7-Naphthyridine: A Scaffold for Targeted Kinase Inhibition
While also exhibiting a range of biological activities, the 1,7-naphthyridine scaffold has gained significant attention for its role in the development of selective kinase inhibitors.[1][21] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
-
p38 MAP Kinase Inhibition: 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][22] This kinase is a key target for the treatment of inflammatory diseases like rheumatoid arthritis. These compounds have demonstrated a significant reduction in the production of the pro-inflammatory cytokine TNFα.[22][23]
-
PIP4K2A Inhibition: A series of 1,7-naphthyridine analogues have been developed as inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[23][24] Some of these compounds exhibit IC₅₀ values in the nanomolar range.[24]
-
Tpl2 Kinase Inhibition: The 1,7-naphthyridine scaffold has also been utilized to develop selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, another attractive target for treating inflammatory conditions.[7]
-
FGFR Inhibition: Novel 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which plays a role in various cancers.[25]
The more focused application of the 1,7-naphthyridine scaffold in kinase inhibition highlights the subtle yet significant impact of nitrogen placement on target selectivity.
Caption: Targeted kinase inhibition by the 1,7-naphthyridine scaffold.
Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds from both scaffolds against various targets, illustrating their respective potencies.
| Scaffold | Compound Class | Target | IC₅₀ | Reference |
| 1,7-Naphthyridine | 1,7-Naphthyridine analogues | PIP4K2A | 0.066 - 18.0 μM | [24] |
| Bisleuconothine A | Colon Cancer Cell Lines | 1.09 - 3.18 μM | [26] | |
| 1,8-Naphthyridine | Aaptamine Derivatives | Various Cancer Cell Lines | 0.03 - 8.5 μM | [26] |
| Pyrrolo[6][14]-Naphthyridine Derivatives | Carbonic Anhydrase II | 0.44 μM | [27] | |
| Pyrrolo[6][14]-Naphthyridine Derivatives | Carbonic Anhydrase IX | 0.11 μM | [27] |
Conclusion
The 1,7- and 1,8-naphthyridine scaffolds, while structurally similar, offer distinct advantages and opportunities in drug discovery. The 1,8-naphthyridine core, with its extensive history, provides a robust foundation for developing agents with a broad spectrum of activities, particularly in the antimicrobial and anticancer arenas. In contrast, the 1,7-naphthyridine scaffold has emerged as a valuable framework for designing highly selective kinase inhibitors, offering a more targeted approach to therapy, especially for inflammatory diseases and cancer.
The choice between these scaffolds is therefore not a matter of superiority but of strategic design, dictated by the specific therapeutic target and desired pharmacological profile. As our understanding of the intricate interactions between small molecules and biological systems deepens, both the 1,7- and 1,8-naphthyridine scaffolds will undoubtedly continue to be fertile ground for the discovery of novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 5. 1,8-Naphthyridine CAS#: 254-60-4 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcps.org [ijcps.org]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
The 1,7-Naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The inherent complexity of the human kinome, with its highly conserved ATP-binding pocket, presents a formidable challenge in achieving selectivity and avoiding off-target effects. In this landscape, privileged scaffolds—molecular frameworks with a proven affinity for specific biological targets—serve as invaluable starting points for medicinal chemistry campaigns. The 1,7-naphthyridine core has emerged as one such promising scaffold, offering a rigid, planar structure with strategically placed nitrogen atoms capable of forming crucial hydrogen bond interactions within the kinase hinge region.[1][2]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives as inhibitors of various kinases. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, offering field-proven insights into how subtle structural modifications can dramatically influence potency, selectivity, and cellular activity.
The 1,7-Naphthyridine Core: A Privileged Kinase Hinge-Binder
The defining feature of the 1,7-naphthyridine scaffold is the arrangement of its two nitrogen atoms. The N7 nitrogen is particularly well-positioned to act as a hydrogen bond acceptor, interacting with the backbone amide of a key hinge residue in the ATP-binding site of many kinases. This interaction serves as a critical anchor for the inhibitor, providing a stable foundation for further optimization through substitutions at other positions of the bicyclic ring system.
Comparative SAR Analysis of 1,7-Naphthyridine Inhibitors Across Different Kinase Targets
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) Inhibitors
PIP4K2A is a lipid kinase that plays a role in cellular signaling and has been investigated as a potential target in oncology, particularly in the context of p53-deficient tumors.[3][4] Extensive SAR studies on 1,7-naphthyridine-based PIP4K2A inhibitors have revealed key structural features that govern their potency.
A seminal study in the field identified potent and selective PIP4K2A inhibitors through high-throughput screening and subsequent structure-based optimization.[3][4] The initial hit, a 3-cyano-1,7-naphthyridine derivative, established the importance of the cyano group at the C3 position and the N7 nitrogen for hinge binding.
Key SAR Insights for PIP4K2A Inhibition:
-
C3 Position: The presence of a cyano group at the C3 position is crucial for potent inhibition.
-
C4 Position: Substitution at the C4 position with various aryl groups has been extensively explored to enhance potency and improve physicochemical properties. For instance, an o-ethoxyphenyl substituent was found in early potent compounds.[5]
-
C5 Position: Introduction of a chlorine atom at the C5 position of the 1,7-naphthyridine core can significantly improve biochemical potency, likely due to an additional halogen interaction with phenylalanine residues in the binding pocket.[1][5]
-
C8 Position: The nature of the substituent at the C8 position dramatically influences activity. Small, electron-withdrawing groups are generally favored.
| Compound ID | Core Structure | C4-Substituent | C5-Substituent | PIP4K2A IC50 (nM) | Reference |
| BAY-091 | 3-Cyano-1,7-naphthyridine | H | H | 14 | [3][4] |
| BAY-297 | 3-Cyano-1,7-naphthyridine | H | Cl | 1.3 | [3][4] |
| Analog 1 | 3-Cyano-1,7-naphthyridine | o-ethoxyphenyl | H | 14 | [5] |
| Analog 2 | 3-Cyano-1,7-naphthyridine | bromo | H | Significantly less potent | [5] |
Table 1: Comparative activity of selected 1,7-naphthyridine derivatives against PIP4K2A.
The development of potent inhibitors like BAY-091 and BAY-297 underscores the value of the 1,7-naphthyridine scaffold for targeting lipid kinases.[3][4] However, it is noteworthy that in the case of PIP4K2A, potent enzymatic inhibition did not translate to the desired antiproliferative activity in certain cancer cell lines, highlighting the complexity of translating in vitro potency to cellular efficacy.[3]
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors
The p38 MAP kinase pathway is a key regulator of inflammatory responses, making it an attractive target for the treatment of various inflammatory diseases.[1] The versatility of the 1,7-naphthyridine scaffold is demonstrated by its successful application in the development of potent p38 inhibitors.
A novel series of 1,7-naphthyridine 1-oxides were identified as potent and selective inhibitors of p38α MAP kinase.[6] The SAR studies for this series revealed a critical and unexpected finding.
Key SAR Insights for p38 MAP Kinase Inhibition:
-
N1-Oxide: The presence of an N-oxide at the N1 position of the 1,7-naphthyridine ring was found to be essential for potent p38 inhibitory activity. This feature also contributed significantly to the selectivity of these compounds against other related kinases.[6]
-
Substituents: Further optimization through substitutions on the naphthyridine core led to compounds with high in vivo efficacy in animal models of inflammation.[6]
| Compound Feature | Effect on p38 Inhibition | Rationale | Reference |
| 1,7-Naphthyridine Core | Potent Inhibition | Favorable interactions with the kinase hinge region. | [6] |
| N1-Oxide | Essential for Activity & Selectivity | The N-oxide oxygen likely forms key interactions in the binding pocket and influences the electronic properties of the scaffold. | [6] |
Table 2: Key structural requirements for 1,7-naphthyridine-based p38 MAP kinase inhibitors.
This series of compounds demonstrates that subtle modifications to the core scaffold, such as the introduction of an N-oxide, can unlock potent and selective activity against a completely different kinase family.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
While the 1,7-naphthyridine scaffold has shown promise, it is insightful to compare its performance with closely related isomers. In the context of EGFR inhibition, a study comparing 6-substituted-4-anilino[1][7] and[1][8] naphthyridine-3-carbonitriles provided valuable insights.[9]
Comparative Insights for EGFR Inhibition:
-
1,7-Naphthyridine Core: Compounds with a 1,7-naphthyridine core were able to retain high potency as EGFR inhibitors.[9]
-
1,8-Naphthyridine Core: In contrast, the corresponding compounds with a 1,8-naphthyridine core were significantly less active.[9]
This direct comparison highlights the critical importance of the nitrogen atom placement within the naphthyridine scaffold for effective interaction with the EGFR kinase domain. Molecular modeling studies supported these experimental findings, suggesting that the geometry of the 1,7-isomer allows for more favorable binding.[9]
Experimental Protocols: A Guide to Self-Validating Methodologies
The trustworthiness of SAR data is intrinsically linked to the robustness of the experimental protocols used for their generation. Here, we provide detailed, step-by-step methodologies for key assays commonly employed in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and broad applicability make it a workhorse in kinase drug discovery.
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare the kinase reaction mixture containing the kinase, substrate, ATP, and the 1,7-naphthyridine inhibitor at various concentrations. The final reaction volume is typically 5 µL.
-
Include appropriate controls: no enzyme (background), no inhibitor (maximum activity), and a known potent inhibitor (positive control).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with various concentrations of the 1,7-naphthyridine inhibitor or vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting temperature of the target protein.
-
-
Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fraction by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry) using an antibody specific for the target kinase.
-
Quantify the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Cellular Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 1,7-naphthyridine inhibitor and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a generalized workflow for SAR studies.
Caption: EGFR Signaling Pathway.
References
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Novel 1,7-Naphthyridinone PARP Inhibitors Against the Benchmark Olaparib
A Technical Guide for Researchers in Oncology Drug Development
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a high benchmark, demonstrating significant clinical efficacy in various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1] However, the quest for next-generation PARP inhibitors with improved potency, selectivity, and potentially a better therapeutic window is a dynamic area of research. This guide provides an in-depth evaluation of a promising series of novel PARP inhibitors based on the 1,7-naphthyridinone scaffold, comparing their preclinical performance against the established benchmark, Olaparib.
The Rationale for Next-Generation PARP Inhibitors
The therapeutic efficacy of PARP inhibitors is primarily driven by the concept of synthetic lethality. In HRR-deficient cancer cells, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired in the absence of a functional HRR pathway, resulting in genomic instability and, ultimately, cell death.[2]
Olaparib and other first-generation PARP inhibitors are potent inhibitors of both PARP1 and PARP2. While this dual inhibition is effective, it is hypothesized that the inhibition of PARP2 may contribute to some of the hematological toxicities observed in patients. Therefore, the development of highly selective PARP1 inhibitors is an attractive strategy to potentially widen the therapeutic index. The novel benzo[de][3][4]naphthyridin-7(8H)-one series of compounds has been designed with this goal in mind, aiming for enhanced PARP1-specific activity.
Head-to-Head Comparison: 1,7-Naphthyridinones vs. Olaparib
A direct comparison of the preclinical data reveals the potential of the novel 1,7-naphthyridinone scaffold. For the purpose of this guide, we will focus on the standout compound from this series, referred to as Compound 41 , and compare its performance metrics with Olaparib.[5]
Table 1: Biochemical Potency - PARP1 and PARP2 Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/PARP2 Selectivity |
| Olaparib | ~5 | ~1 | ~0.2 |
| Compound 41 | <0.26 | Not Reported | Not Reported |
Data for Olaparib is compiled from multiple sources.[6][7] Data for Compound 41 is from the primary publication.[5]
The data clearly indicates that Compound 41 possesses exceptionally potent PARP1 inhibitory activity, with an IC50 value significantly lower than that of Olaparib. While the PARP2 inhibitory activity and thus the selectivity of Compound 41 have not been explicitly reported in the initial publication, its design as a highly potent PARP1 inhibitor suggests a potential for increased selectivity over Olaparib.
Table 2: Cellular Activity - Cytotoxicity in Cancer Cell Lines
| Cell Line | BRCA Status | Olaparib IC50 (µM) | Compound 41 CC50 (nM) |
| MDA-MB-436 | BRCA1 deficient | ~4.2 - 19.8 | < 0.26 |
| CAPAN-1 | BRCA2 deficient | Not Reported | Potent Activity |
| HCC1937 | BRCA1 deficient | ~4.2 - 19.8 | Potent Activity |
Data for Olaparib is from a study on a panel of breast cancer cell lines.[2] Data for Compound 41 is from the primary publication, where CC50 (50% cytotoxic concentration) was measured.[5]
In cell-based assays, Compound 41 demonstrates remarkable cytotoxicity in BRCA-deficient cancer cell lines, particularly in the BRCA1-deficient MDA-MB-436 cell line, with a sub-nanomolar CC50 value.[5] This level of cellular potency is significantly greater than what is typically observed with Olaparib in similar cell lines.
Mechanistic Insights and In Vivo Potential
Mechanistic studies have shown that these novel 1,7-naphthyridinone inhibitors effectively suppress H2O2-induced PARylation in cells, lead to an accumulation of DNA double-strand breaks (visualized as γH2AX foci), and cause cell cycle arrest in BRCA2-deficient cells.[5] Furthermore, they have demonstrated the ability to significantly potentiate the cytotoxic effects of the alkylating agent temozolomide, a common strategy for PARP inhibitors.[5]
While in vivo data for Compound 41 is not yet publicly available, its exceptional in vitro potency suggests it is a strong candidate for further preclinical development, including evaluation in animal xenograft models. For comparison, Olaparib has been extensively studied in vivo and has shown significant tumor growth inhibition in BRCA-mutated xenograft models, both as a monotherapy and in combination with chemotherapy.[4][8]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison between a novel PARP inhibitor like Compound 41 and Olaparib, a standardized set of experimental protocols is crucial. Below are detailed, step-by-step methodologies for key comparative assays.
Diagram 1: PARP-mediated DNA Single-Strand Break Repair Pathway
Caption: The role of PARP1 in DNA single-strand break repair and the mechanism of its inhibition.
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2 in a cell-free system.
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1 or PARP2. The resulting biotinylated histones are then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
Diagram 2: Workflow for PARP Enzymatic Assay
Caption: Step-by-step workflow for the PARP1/2 enzymatic inhibition assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Inhibitor Addition: Prepare serial dilutions of the test compounds (Olaparib and 1,7-naphthyridinone inhibitor) in assay buffer. Add 25 µL of each dilution to the wells.
-
Enzyme Addition: Add 25 µL of recombinant human PARP1 or PARP2 enzyme (e.g., 50 ng/well) and activated DNA to each well.
-
Reaction Initiation: Add 50 µL of reaction mix containing biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular PARylation Assay
This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells, providing a direct readout of PARP activity in a cellular context.
Principle: A sandwich ELISA-based assay is used to capture and detect PARylated proteins from cell lysates. Cells are first treated with a DNA damaging agent to induce PARP activity, in the presence or absence of the PARP inhibitor.
Diagram 3: Workflow for Cellular PARylation Assay
Caption: Workflow for the cellular PARylation assay using a sandwich ELISA format.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the PARP inhibitors for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a final concentration of 1 mM H2O2 for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[9]
-
ELISA:
-
Add the cell lysates to a 96-well plate pre-coated with an anti-PAR capture antibody.[10]
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a primary antibody that detects PAR.
-
Incubate for 1 hour, then wash.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash thoroughly and add a chemiluminescent substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Normalize the signal to the untreated, H2O2-stimulated control and calculate the percent inhibition for each inhibitor concentration.
DNA Damage (γH2AX) Immunofluorescence Assay
This assay visualizes and quantifies the formation of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), an early marker of DSBs.
Principle: Cells are treated with the PARP inhibitors, fixed, and then stained with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is used for detection, and the resulting foci are visualized and counted using fluorescence microscopy.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the PARP inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.[12]
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.[12]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.[12] Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number of γH2AX foci per nucleus.[11]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of the PARP inhibitors on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-proficient lines) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PARP inhibitors to the wells and incubate for 72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or CC50 values.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the PARP inhibitors in a living organism.
Principle: Human cancer cells (e.g., a BRCA-mutant ovarian or breast cancer cell line) are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the PARP inhibitors, and tumor growth is monitored over time.
Detailed Protocol:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Olaparib, 1,7-naphthyridinone inhibitor).[17][18]
-
Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage or intraperitoneal injection). For example, Olaparib can be administered at 50 mg/kg daily.[18]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion and Future Directions
The novel benzo[de][3][4]naphthyridin-7(8H)-one class of PARP inhibitors, exemplified by Compound 41, demonstrates exceptional potency that surpasses the current benchmark, Olaparib, in preclinical in vitro models.[5] The significantly lower nanomolar concentrations required for both enzymatic inhibition and cellular cytotoxicity in BRCA-deficient cancer cells highlight the promise of this new chemical scaffold.
The next critical step in the evaluation of these compounds will be to determine their in vivo efficacy and safety profiles. Key questions to be addressed include their pharmacokinetic properties, their ability to achieve and sustain effective concentrations in tumor tissue, and whether their high in vitro potency translates to superior anti-tumor activity in animal models. Furthermore, a detailed assessment of their selectivity for PARP1 over PARP2 and the resulting impact on the therapeutic index will be of paramount importance.
For researchers and drug development professionals, the 1,7-naphthyridinone scaffold represents a highly promising avenue for the development of next-generation PARP inhibitors. The rigorous application of the comparative experimental protocols outlined in this guide will be essential in determining whether these novel agents can ultimately offer a clinical advantage over established therapies like Olaparib.
References
- 1. PARP assay [assay-protocol.com]
- 2. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. vincibiochem.it [vincibiochem.it]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PARP inhibitor olaparib increases the oncolytic activity of dl922‐947 in in vitro and in vivo model of anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 1,7-Naphthyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of its selectivity profile. The 1,7-naphthyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile backbone for targeting a range of kinases. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a comprehensive understanding of an inhibitor's potential off-target interactions.
This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of 1,7-naphthyridine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data, empowering you to make informed decisions in your drug discovery programs.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is essential, off-target effects can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[1] A thorough cross-reactivity profile is therefore not merely a regulatory checkbox but a fundamental component of understanding a compound's mechanism of action and therapeutic window. For 1,7-naphthyridine-based inhibitors, which have shown promise against diverse targets such as PIP4K2A, p38 MAP kinase, and Casein Kinase 2 (CK2), a comprehensive assessment of their kinome-wide interactions is paramount.[2][3][4][5]
A Multi-Faceted Approach to Profiling
A robust cross-reactivity profile is not built on a single experiment but rather on a confluence of orthogonal assays that probe inhibitor-kinase interactions from different perspectives. The two main pillars of this approach are biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to interact with a purified kinase. These in vitro methods are highly sensitive and amenable to high-throughput screening against large panels of kinases.
One of the industry-standard platforms for broad kinase profiling is the KINOMEscan™ technology.[6][7] This is an active site-directed competition binding assay that quantitatively measures the binding affinity (Kd) of an inhibitor to a large panel of kinases. A key advantage of this method is that it is independent of ATP concentration, providing a true measure of the thermodynamic interaction between the inhibitor and the kinase.[7]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the 1,7-naphthyridine inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.
-
Competition Binding: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as "Percent of Control" (PoC), where a lower percentage indicates stronger binding. These values can be used to calculate a dissociation constant (Kd).
While binding assays are invaluable, it is also crucial to assess the functional consequence of that binding – the inhibition of the kinase's catalytic activity. Various formats are available, each with its own set of advantages and considerations.[8]
-
Radiometric Assays: The traditional gold standard, these assays measure the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate. They are highly sensitive and robust but require specialized handling of radioactive materials.[9]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. They are non-radioactive and amenable to high-throughput screening. Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.[10]
-
Luminescence-Based Assays: Assays like the ADP-Glo™ kinase assay measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal. This format is highly sensitive and has a broad dynamic range.[2]
-
Mobility Shift Assays: These assays are based on the change in electrophoretic mobility of a substrate upon phosphorylation. They are highly quantitative and can distinguish between phosphorylated and non-phosphorylated substrates.[8]
The choice of enzymatic assay can significantly impact the determined potency (IC50) of an inhibitor. A critical factor to consider is the ATP concentration used in the assay. For ATP-competitive inhibitors, the measured IC50 will be higher at higher ATP concentrations.[2] It is therefore crucial to either test at a physiological ATP concentration (typically 1-5 mM) or at the Km of ATP for each kinase to allow for more meaningful comparisons.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate, and ATP solutions.
-
Compound Plating: Serially dilute the 1,7-naphthyridine inhibitor in DMSO and dispense into a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for understanding direct inhibitor-kinase interactions, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore a critical next step to confirm target engagement and assess the inhibitor's effects on downstream signaling pathways.[11]
CETSA® is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with the 1,7-naphthyridine inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
A more direct way to assess the functional consequence of kinase inhibition in cells is to measure the phosphorylation status of a known downstream substrate of the target kinase.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Treat cells with a serial dilution of the 1,7-naphthyridine inhibitor.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). A dose-dependent decrease in the phosphorylation of the substrate indicates cellular inhibition of the target kinase.
Interpreting the Data: From Numbers to Insights
The output of these assays is a rich dataset that requires careful interpretation to build a comprehensive understanding of the inhibitor's selectivity profile.
Quantitative Comparison of Inhibitor Potency
The following table provides an illustrative comparison of two hypothetical 1,7-naphthyridine kinase inhibitors, "Naphthy-A" (a highly selective inhibitor) and "Naphthy-B" (a more promiscuous inhibitor), against a panel of kinases. The data is presented as IC50 values from biochemical assays and cellular target engagement.
| Kinase Target | Naphthy-A (Biochemical IC50, nM) | Naphthy-B (Biochemical IC50, nM) | Naphthy-A (Cellular IC50, nM) | Naphthy-B (Cellular IC50, nM) |
| Primary Target (e.g., PIP4K2A) | 5 | 10 | 50 | 100 |
| Off-Target 1 (e.g., p38α) | >10,000 | 150 | >10,000 | 1,500 |
| Off-Target 2 (e.g., CK2α) | >10,000 | 500 | >10,000 | 5,000 |
| Off-Target 3 (e.g., VEGFR2) | >10,000 | 800 | >10,000 | 8,000 |
Note: The discrepancy between biochemical and cellular IC50 values is expected and can be attributed to factors such as cell permeability, plasma protein binding, and intracellular ATP concentrations.[11]
Visualizing Kinome-Wide Selectivity
A powerful way to visualize the selectivity of a kinase inhibitor is through a kinome tree map, often referred to as a TREEspot™ visualization. This graphical representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, with the size of the circle indicating the potency of the interaction.
Below is an illustrative TREEspot™ visualization comparing our hypothetical selective inhibitor, Naphthy-A, with a known promiscuous inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: A Comparative Guide to the Validation of 1H-1,7-Naphthyridin-4-one in Drug Discovery
Introduction: The Quest for Privileged Scaffolds
In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" stands as a cornerstone of efficient drug discovery.[1] These are molecular frameworks that, through their inherent structural and electronic properties, are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics across a spectrum of diseases.[1] The 1H-1,7-naphthyridin-4-one core, a nitrogen-containing heterocyclic system, has emerged as a quintessential example of such a scaffold. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a planar aromatic structure amenable to diverse substitutions, has positioned it as a structure of significant interest.
This guide provides an in-depth validation of the this compound scaffold, presenting a comparative analysis of its performance against other molecular architectures. We will delve into its diverse biological activities, supported by quantitative experimental data, and elucidate the synthetic strategies that unlock its therapeutic potential.
The this compound Core: A Structural Overview
The power of the this compound scaffold lies in its versatile architecture. The fused pyridine and pyridinone rings create a rigid, planar system that can effectively position functional groups for optimal interaction with biological targets. Key features include a lactam moiety (a cyclic amide) and strategically placed nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group provides a hydrogen bond donor. This arrangement facilitates a multitude of non-covalent interactions critical for potent and selective drug-target binding.
Caption: Key substitution points on the this compound scaffold.
A Spectrum of Therapeutic Potential: Comparative Biological Activities
The true measure of a privileged scaffold is its demonstrated efficacy across multiple therapeutic areas. The this compound framework has yielded potent molecules with anticancer, anti-inflammatory, and antiviral activities, among others.[2]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the this compound scaffold have shown significant promise as anticancer agents by targeting various dysregulated cellular pathways.[3]
-
Kinase Inhibition: A prominent application is in the development of kinase inhibitors. For instance, 1,7-naphthyridine derivatives have been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key regulator in inflammatory responses and cancer progression.[4][5] Furthermore, they have been developed as highly selective inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[4][6][7] A novel 1,7-naphthyridine scaffold was also used to develop potent inhibitors of SOS1, a crucial protein in the KRAS signaling pathway, demonstrating significant tumor inhibition in preclinical models.[8]
-
Wnt Signaling Pathway Inhibition: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, exhibits potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway, which leads to cell cycle arrest.[2][3]
-
Other Anticancer Mechanisms: The scaffold has also been explored in the development of inhibitors for other cancer-relevant targets, including the mammalian target of rapamycin (mTOR), fibroblast growth factor receptor 4 (FGFR4), and heat shock protein 90 (Hsp90).[9][10][11][12]
Table 1: Comparative Anticancer Activity of 1,7-Naphthyridinone Derivatives
| Compound/Class | Target | Cancer Type | Potency (IC₅₀/EC₅₀) | Reference |
| 1,7-Naphthyridine 1-oxides | p38α MAP Kinase | Inflammation-related Cancers | Potent inhibition | [4][5] |
| BAY-091 | PIP4K2A | p53-deficient tumors | IC₅₀ in nM range | [6] |
| HH0043 | SOS1 | KRAS-mutated Lung Cancer | Significant in vivo tumor growth inhibition | [8] |
| Bisleuconothine A | Wnt Signaling | Colon Cancer | Potent antiproliferative activity | [2][3] |
| Torin1 | mTOR | General | EC₅₀ = 2-10 nM | [9] |
| A34 | FGFR4 | Hepatocellular Carcinoma | Potent inhibitory capability | [10] |
Anti-inflammatory Activity: Modulating the Immune Response
The role of 1,7-naphthyridine derivatives in modulating inflammatory pathways is well-documented.
-
p38 MAP Kinase Inhibition: As mentioned, 1,7-naphthyridine 1-oxides are potent and selective inhibitors of p38 MAP kinase.[2][5] This inhibition leads to a significant reduction in the production of the pro-inflammatory cytokine TNFα, which has been demonstrated in both human whole blood assays and in vivo murine models of inflammation.[2][5]
-
Phosphodiesterase 4 (PDE4) Inhibition: A 1,7-naphthyridine derivative, 4-[8-(3-fluorophenyl)[13][14]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, has been developed as a potent PDE4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[15][16]
Table 2: Comparative Anti-inflammatory Activity
| Compound/Class | Target | In Vitro/In Vivo Model | Key Finding | Reference |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | LPS-induced TNFα in human whole blood | Significant reduction in TNFα production | [2][5] |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | Murine model of inflammation | ED₅₀ = 0.5 mg/kg (oral) | [5] |
| 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | PDE4 | Clinical development for COPD | Improved pharmacokinetic properties | [15][16] |
Antiviral and Antibacterial Activity: Combating Infectious Diseases
The naphthyridine scaffold, in general, has a rich history in the development of anti-infective agents, and the 1,7-isomer is no exception.[13]
-
Antiviral Activity: The naphthyridine scaffold is a known pharmacophore for antiviral activity, with derivatives showing efficacy against a range of viruses including HIV, HCMV, HSV, HPV, and HCV.[17][18] Specifically, 1,5-naphthyridin-2(1H)-one derivatives have been developed as HIV integrase inhibitors with low nanomolar IC₅₀ values.[19] While the provided search results focus more on other isomers for antiviral activity, the general potential of the naphthyridine core is well-established.
-
Antibacterial Activity: While the 1,8-naphthyridine core is more famously associated with antibacterial agents like nalidixic acid, derivatives of other isomers, including 1,5-naphthyridine, have been investigated as novel bacterial topoisomerase inhibitors, demonstrating a broad spectrum of activity.[14][20]
Comparative Analysis with Alternative Scaffolds
The validation of a privileged scaffold necessitates a comparison with established alternatives. The 1,7-naphthyridin-4-one core holds its own against other prominent heterocyclic systems.
-
vs. Quinolones/Fluoroquinolones: While structurally related, the additional nitrogen atom in the naphthyridine ring system offers distinct advantages. It provides an extra site for hydrogen bonding and can modulate the electronic properties of the molecule, potentially leading to altered target selectivity and improved pharmacokinetic profiles. For example, in the context of bacterial topoisomerase inhibitors, novel naphthyridine-based inhibitors bind to an alternative site compared to fluoroquinolones, overcoming existing resistance mechanisms.[14]
-
vs. Other Naphthyridine Isomers (1,5-, 1,6-, 1,8-): Each naphthyridine isomer presents a unique spatial arrangement of nitrogen atoms, leading to different dipole moments and hydrogen bonding patterns. This isomeric diversity allows for fine-tuning of target engagement. For instance, while 1,8-naphthyridines are well-established as antibacterial agents, the 1,7- and 1,6-isomers have shown significant promise in the realm of kinase inhibition for cancer therapy.[10][21][22][23][24] The choice of isomer is therefore a critical strategic decision in the design of new therapeutic agents.
Synthetic Strategies: Accessing the this compound Core
The utility of a scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several robust methods for the synthesis of 1,7-naphthyridine derivatives have been developed, allowing for the systematic exploration of structure-activity relationships.
A common and scalable approach involves a multi-step synthesis starting from readily available pyridine derivatives.[25]
Caption: A generalized synthetic workflow for 1,7-naphthyridine derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on a patented method for synthesizing 1,7-naphthyridine derivatives, suitable for industrial production.[25]
Step 1: Protection of the Amino Group
-
Dissolve 2-chloro-3-aminopyridine (Compound I) in a suitable organic solvent.
-
Add an amino-protecting reagent (e.g., di-tert-butyl dicarbonate) and a base.
-
Heat the reaction mixture to 60-100°C and monitor for completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting N-protected compound (Compound II) by crystallization or column chromatography. Causality: The protection of the amino group is crucial to prevent side reactions in the subsequent hydroformylation step.
Step 2: Hydroformylation
-
Under an inert atmosphere, dissolve Compound II in a suitable solvent.
-
Add a hydroformylation reagent and a base.
-
Stir the reaction at a controlled temperature until the starting material is consumed.
-
Isolate the hydroformylated product (Compound III) after an appropriate workup. Causality: This step introduces a formyl group, which is essential for the subsequent cyclization to form the pyridinone ring.
Step 3: Cyclization
-
In a reaction vessel, combine Compound III, an acrylate compound (e.g., N,N-dimethylaminoethyl acrylate), and a Lewis acid (e.g., sodium tetrafluoroborate) in a solvent like acetonitrile.[25]
-
Heat the mixture to 10-120°C to facilitate the cyclization reaction.[25]
-
Monitor the reaction progress. Upon completion, concentrate the reaction mixture.
-
Dissolve the residue in an organic solvent, wash with water, and purify the final 1,7-naphthyridine derivative (Compound IV) by recrystallization.[25] Causality: The Lewis acid catalyzes the intramolecular cyclization, leading to the formation of the desired 1,7-naphthyridin-4-one core.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
-
For Kinase Inhibition: Studies on 1,7-naphthyridine-based kinase inhibitors have revealed that substitutions at various positions can dramatically influence potency and selectivity. For instance, in the development of p38 MAP kinase inhibitors, the N-oxide at position 1 was found to be essential for activity and a key determinant of selectivity.[5]
-
For Anticancer Activity: In a series of 1,8-naphthyridine-based antitumor agents, it was found that a 2-thiazolyl group at the N-1 position and aminopyrrolidine derivatives at the C-7 position were optimal for cytotoxic activity.[26] While this is for a different isomer, it highlights the importance of systematic exploration of substituents around the core scaffold.
Validating Biological Activity: A Standard Workflow
The validation of a novel compound series derived from the this compound scaffold typically follows a well-defined experimental workflow.
Caption: A typical workflow for the validation of novel drug candidates.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound stock solution (typically in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3]
Conclusion and Future Perspectives
The extensive body of research unequivocally validates the this compound scaffold as a privileged structure in modern drug discovery. Its synthetic tractability, coupled with the demonstrated ability of its derivatives to potently and selectively modulate a wide range of biological targets, underscores its immense therapeutic potential. The successful development of compounds targeting kinases, inflammatory mediators, and viral proteins from this single core architecture is a testament to its versatility.
Future research will likely focus on further exploring the chemical space around this scaffold, employing advanced computational methods to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of the this compound scaffold promises to yield novel and effective treatments for some of the most challenging human diseases.
References
- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Anticancer Efficacy of 1,7-Naphthyridine Isomers and Their Congeners
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds in medicinal chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the anticancer efficacy of 1,7-naphthyridine isomers and their key congeners, with a focus on their performance in various cancer cell lines, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
The Naphthyridine Scaffold: A Versatile Core for Anticancer Drug Discovery
The arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to six distinct naphthyridine isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This isomeric diversity profoundly influences the physicochemical properties and biological activities of their derivatives, making the naphthyridine core a fertile ground for structure-activity relationship (SAR) studies. While the 1,8-naphthyridine scaffold is the most extensively studied, significant research has also highlighted the anticancer potential of other isomers, including the 1,7-naphthyridine framework.
Comparative Efficacy of Naphthyridine Isomers in Cancer Cell Lines
1,7-Naphthyridine Derivatives: Emerging Anticancer Agents
Recent studies have underscored the potential of 1,7-naphthyridine derivatives as potent cytotoxic agents against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.
One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has demonstrated significant antiproliferative activity against colon cancer cell lines by inhibiting the Wnt signaling pathway and inducing G0/G1 cell cycle arrest.[1] Another class of synthetic 2,4-disubstituted-1,7-naphthyridines has also shown promise. For instance, compound 17a exhibited notable cytotoxicity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[2] Furthermore, a series of 1,7-naphthyridine analogues have been identified as potent inhibitors of phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A), a lipid kinase with a role in tumor suppression.[3]
Table 1: Anticancer Activity of Representative 1,7-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |
| HCT116 (Colon) | 3.18 | [1] | |
| HT29 (Colon) | 1.09 | [1] | |
| SW620 (Colon) | 3.05 | [1] | |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [2] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [2] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [2] | |
| 1,7-Naphthyridine Analogues (PIP4K2A inhibitors) | Various | 0.066 - 18.0 | [3] |
1,8-Naphthyridine Derivatives: The Most Studied Isomer
The 1,8-naphthyridine scaffold is the most extensively investigated isomer, with numerous derivatives demonstrating potent anticancer activity through various mechanisms, including topoisomerase II inhibition.[4][5] The clinical trial candidate vosaroxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[5]
Extensive SAR studies on 1,8-naphthyridine derivatives have revealed that substitutions at various positions on the naphthyridine core can significantly impact their cytotoxic potency.[5] For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown remarkable activity against pancreatic and leukemia cancer cell lines.[6]
Table 2: Anticancer Activity of Representative 1,8-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |
| SW620 (Colon) | 1.4 | [6] | |
| Compound 16 | HeLa (Cervical) | 0.7 | [7][8] |
| HL-60 (Leukemia) | 0.1 | [7][8] | |
| PC-3 (Prostate) | 5.1 | [7][8] | |
| Various Derivatives | MCF7 (Breast) | 1.47 - 7.89 | [9][10] |
1,5- and 1,6-Naphthyridine Derivatives: Expanding the Anticancer Arsenal
While less explored than their 1,7- and 1,8-counterparts, derivatives of 1,5- and 1,6-naphthyridine have also demonstrated promising anticancer activities. Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have shown cytotoxic effects.[11] Synthetic derivatives of 1,6-naphthyridine have also been investigated for their therapeutic potential.[12]
Table 3: Anticancer Activity of Representative 1,5- and 1,6-Naphthyridine Derivatives
| Isomer | Compound/Derivative | Cancer Cell Line(s) | IC50 (µg/mL or µM) | Reference(s) |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | [11] |
| 1,6-Naphthyridine | Aaptamine | H1299 & A549 (Non-small cell lung), HeLa (Cervical), CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [11] |
Key Signaling Pathways Targeted by Naphthyridine Derivatives
The anticancer effects of naphthyridine derivatives are often mediated through their interaction with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1][13] The inhibition of this pathway is a key therapeutic strategy. As mentioned earlier, the 1,7-naphthyridine derivative Bisleuconothine A exerts its anticancer effects by inhibiting Wnt signaling.[1]
Caption: Simplified Wnt signaling pathway and the inhibitory point of Bisleuconothine A.
PIP4K2A Signaling
Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that has been implicated in tumor suppression.[3] Its role in cancer is complex and appears to be context-dependent, acting as a tumor suppressor in some cancers and a proto-oncogene in others.[14][15] The discovery of 1,7-naphthyridine derivatives as potent and selective inhibitors of PIP4K2A opens up new avenues for targeted cancer therapy.[3]
Caption: Inhibition of PIP4K2A by 1,7-naphthyridine derivatives.
Experimental Methodologies for Efficacy Evaluation
The evaluation of the anticancer efficacy of naphthyridine derivatives relies on a battery of well-established in vitro assays. Understanding these protocols is essential for interpreting the reported data and designing future experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Western Blot
Western blotting is a powerful technique to detect and quantify the expression of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[20][21][22][23]
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]
Step-by-Step Protocol:
-
Cell Harvesting and Fixation: Harvest treated and untreated cells and fix them in cold ethanol to permeabilize the cell membranes.
-
RNase Treatment: Treat the cells with RNase to degrade RNA, ensuring that PI only binds to DNA.
-
Propidium Iodide Staining: Stain the cells with a solution containing PI, which intercalates with DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The naphthyridine scaffold, in its various isomeric forms, represents a highly promising framework for the development of novel anticancer agents. While 1,8-naphthyridine derivatives have been the most extensively studied, emerging research on 1,7-naphthyridines and other isomers highlights their significant potential. The diverse mechanisms of action, including the inhibition of key signaling pathways like Wnt and PIP4K2A, offer multiple avenues for therapeutic intervention.
Future research should focus on systematic studies that directly compare the anticancer efficacy of different naphthyridine isomers with identical substitution patterns to establish clear structure-activity relationships. Furthermore, a deeper exploration of the molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of more potent and selective anticancer drugs. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate the therapeutic potential of novel naphthyridine derivatives and contribute to the ongoing fight against cancer.
References
- 1. Wnt signaling in cancer: therapeutic targeting of Wnt signaling beyond β-catenin and the destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kjpp.net [kjpp.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. Non-canonical functions of PIP4K2A and its role in cancer biology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulatory Network and Prognostic Effect Investigation of PIP4K2A in Leukemia and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
"in vivo comparison of 1,7-naphthyridinone and standard-of-care anticancer agents"
An In-Depth Guide to the Preclinical In Vivo Comparison of Novel 1,7-Naphthyridinone-Based Agents and Standard-of-Care Anticancer Therapies
Executive Summary
The landscape of oncology is progressively shifting towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. The 1,7-naphthyridinone scaffold has emerged as a promising heterocyclic structure for the development of novel anticancer agents, particularly as potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors represent a cornerstone of targeted therapy for tumors with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. This guide provides a comprehensive framework for the in vivo comparison of a representative 1,7-naphthyridinone-based PARP inhibitor against established standard-of-care agents: the first-in-class PARP inhibitor, Olaparib, and the DNA-damaging chemotherapeutic, Cisplatin. We will delve into the mechanistic rationale, experimental design, comparative data analysis, and a detailed protocol for conducting such a head-to-head preclinical evaluation in a relevant xenograft model.
Introduction: The Rationale for a New Generation of PARP Inhibitors
The development of PARP inhibitors has revolutionized the treatment of cancers with underlying DNA damage repair (DDR) defects.[1][2] By blocking PARP-mediated repair of single-strand DNA breaks, these inhibitors lead to the accumulation of double-strand breaks during replication.[2] In cancer cells with a compromised HRR pathway (e.g., due to BRCA mutations), these lesions cannot be repaired, resulting in a synthetic lethality that selectively kills tumor cells while sparing healthy tissue.[1]
While first-generation PARP inhibitors like Olaparib have shown significant clinical success, the field is actively pursuing next-generation agents with improved potency, selectivity, and pharmacokinetic properties to overcome resistance and broaden their therapeutic window.[3][4] The 1,7-naphthyridinone core is a versatile scaffold that has been explored for various therapeutic targets, including protein kinases and, more recently, PARP enzymes.[5][6][7] Derivatives have demonstrated potent antitumor activity in preclinical models, justifying a rigorous in vivo comparison against current standards of care to establish their therapeutic potential.[8]
Comparative Mechanisms of Action
Understanding the distinct and overlapping mechanisms of the agents under comparison is critical for interpreting in vivo outcomes.
The Principle of PARP Inhibition and Synthetic Lethality
In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 is a key player.[1] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. In HRR-deficient cancer cells, the cell is heavily reliant on the PARP-mediated BER pathway. Inhibition of PARP in these cells creates a catastrophic accumulation of DSBs, leading to cell death.
Caption: Mechanism of synthetic lethality via PARP inhibition in HRR-deficient cells.
1,7-Naphthyridinone (Compound N): A Potent PARP Trapper
The therapeutic efficacy of PARP inhibitors is not solely dependent on their catalytic inhibition but also on their ability to "trap" the PARP enzyme on DNA. This PARP-DNA complex is highly cytotoxic. It is hypothesized that novel 1,7-naphthyridinone derivatives may exhibit superior PARP trapping efficiency compared to earlier inhibitors, potentially leading to enhanced antitumor activity.
Olaparib: The Benchmark PARP Inhibitor
Olaparib, the first FDA-approved PARP inhibitor, functions through both catalytic inhibition and PARP trapping.[1] It serves as the essential benchmark for any new agent in this class. Comparative studies often reveal differences in the durability of PARP inhibition, which can have significant implications for dosing schedules and combination strategies.[3][4]
Cisplatin: The Standard DNA-Damaging Agent
Cisplatin is a platinum-based chemotherapy that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[9] This extensive DNA damage ultimately triggers apoptosis. It is a relevant comparator as it represents a standard-of-care cytotoxic agent for many cancer types, including those with BRCA mutations, and is often used in combination with PARP inhibitors.[9][10]
In Vivo Preclinical Model for Comparative Assessment
The choice of the in vivo model is paramount for generating clinically relevant and translatable data.
Rationale for Model Selection: BRCA1-mutant TNBC Xenograft
A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model using a BRCA1-mutant triple-negative breast cancer (TNBC) cell line (e.g., MDA-MB-436) is an ideal choice.[11] This model is highly sensitive to PARP inhibition due to its inherent HRR deficiency, providing a robust system to evaluate and compare the efficacy of different PARP inhibitors and DNA-damaging agents.[2][12]
Experimental Design and Workflow
A typical study design involves implanting tumor cells into immunocompromised mice and, once tumors are established, randomizing the animals into treatment cohorts. Key endpoints include tumor growth inhibition and overall animal health (tolerability).
Caption: Standard workflow for an in vivo comparative efficacy study.
Comparative Efficacy Analysis (Illustrative Data)
All quantitative data should be summarized for clear, at-a-glance comparison. The following tables represent hypothetical but realistic outcomes from the described in vivo study.
Primary Endpoint: Tumor Growth Inhibition (TGI)
TGI is calculated at the end of the treatment period (Day 28) relative to the vehicle control group. A higher TGI percentage indicates greater efficacy.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 28, mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | PO, QD | 1850 ± 210 | - | - |
| Compound N | 50 mg/kg, PO, QD | 250 ± 95 | 86.5% | < 0.0001 |
| Olaparib | 75 mg/kg, PO, QD | 480 ± 150 | 74.1% | < 0.001 |
| Cisplatin | 5 mg/kg, IP, QW | 620 ± 180 | 66.5% | < 0.01 |
Data are represented as mean ± SEM.
Interpretation: In this illustrative dataset, the 1,7-naphthyridinone "Compound N" demonstrates superior tumor growth inhibition compared to both Olaparib and Cisplatin at their respective well-tolerated doses, suggesting a potential best-in-class profile.
Comparative Safety and Tolerability Profile
Efficacy must be balanced with safety. Tolerability is assessed primarily through monitoring body weight changes and clinical signs of distress.
Body Weight Monitoring
Significant body weight loss (>15-20%) is a key indicator of systemic toxicity and may require dose reduction or cessation.
| Treatment Group | Mean Body Weight Change (Day 28) | Nadir (Max Weight Loss) | Animals Requiring Dose Reduction |
| Vehicle Control | +5.2% | +2.1% | 0/10 |
| Compound N | -1.8% | -4.5% | 0/10 |
| Olaparib | -4.5% | -7.2% | 1/10 |
| Cisplatin | -9.8% | -14.1% | 3/10 |
Interpretation: Compound N exhibits an excellent tolerability profile, superior to both Olaparib and, notably, the highly myelosuppressive agent Cisplatin. This favorable safety profile, coupled with high efficacy, is a critical attribute for a developmental candidate.
Detailed Experimental Protocol: MDA-MB-436 Xenograft Study
This protocol provides a self-validating system for the rigorous comparison of anticancer agents.
6.1 Cell Line and Culture
-
Cell Line: MDA-MB-436 (human triple-negative breast cancer, BRCA1-mutant).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Validation: Routinely test cells for mycoplasma contamination. Confirm identity via short tandem repeat (STR) profiling.
6.2 Animal Husbandry
-
Species: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.
-
Housing: Keep animals in specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimation: Allow a minimum of one week for acclimation to the facility before any procedures.
6.3 Tumor Implantation and Randomization
-
Cell Preparation: Harvest MDA-MB-436 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Begin caliper measurements three times weekly once tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When the mean tumor volume reaches 120-180 mm³, randomize mice into treatment cohorts (n=10 per group) ensuring an even distribution of tumor volumes across groups.
6.4 Dosing and Administration
-
Vehicle Formulation: Prepare a sterile solution of 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.2% Tween 80 in water.
-
Drug Formulation: Prepare fresh daily suspensions of Compound N and Olaparib in the vehicle. Cisplatin is formulated in sterile saline.
-
Administration:
-
Vehicle, Compound N, Olaparib: Administer orally (PO) once daily (QD) via gavage at a volume of 10 mL/kg.
-
Cisplatin: Administer intraperitoneally (IP) once weekly (QW) at a volume of 10 mL/kg.
-
-
Dosing Duration: Continue treatment for 28 consecutive days.
6.5 Monitoring and Endpoints
-
Tumor Volume: Measure tumors with digital calipers twice weekly.
-
Body Weight: Record individual animal body weights twice weekly.
-
Clinical Observations: Perform daily health checks for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Primary Endpoint: The study is terminated on Day 28. Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
-
Euthanasia: Euthanize animals if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%.
6.6 Statistical Analysis
-
Compare tumor volume data between groups using a two-way ANOVA with multiple comparisons.
-
A p-value of < 0.05 is considered statistically significant.
Discussion and Future Directions
The illustrative data presented herein suggests that the novel 1,7-naphthyridinone "Compound N" possesses a superior preclinical profile compared to the standard-of-care agents Olaparib and Cisplatin in a BRCA1-deficient xenograft model. Its enhanced efficacy, potentially driven by more potent PARP trapping, combined with a significantly better safety profile, marks it as a strong candidate for further development.
The immunomodulatory effects of PARP inhibition, such as the activation of the cGAS/STING pathway, are an area of active investigation.[13] Future studies should explore whether Compound N can also induce a productive anti-tumor immune response, which could provide a strong rationale for combination studies with immune checkpoint inhibitors. Furthermore, evaluating Compound N in models of acquired resistance to first-generation PARP inhibitors will be a critical step in defining its clinical positioning.
References
- 1. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. letswinpc.org [letswinpc.org]
- 11. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP Inhibitor Efficacy Depends on CD8+ T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1,7-Naphthyridine Derivatives Versus Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of transforming a chemical entity into a therapeutic agent, metabolic stability is a gatekeeper of success.[1] It defines a drug's ability to resist biotransformation by the body's metabolic machinery, primarily located in the liver.[1] This property is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, dosing frequency, and potential for drug-drug interactions.[2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and cause toxicity.[5] Therefore, a thorough understanding and optimization of metabolic stability are paramount in modern drug design.[1][6]
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[7][8][9] As researchers increasingly utilize this scaffold, a crucial question arises: how does its metabolic profile compare to that of its structural analogs, such as other naphthyridine isomers or related N-heterocycles? This guide provides a comparative framework for assessing the metabolic stability of 1,7-naphthyridine derivatives, offering both the theoretical underpinnings and detailed experimental protocols necessary for researchers in drug development.
Pillar 1: Fundamentals of Hepatic Drug Metabolism
The liver is the primary site of drug metabolism, where a suite of enzymes works to modify foreign compounds (xenobiotics), typically rendering them more water-soluble for excretion.[4][10] This process is broadly divided into two phases.
-
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug. The most important family of enzymes in this phase is the Cytochrome P450 (CYP) super family , heme-containing monooxygenases that are responsible for the oxidative metabolism of a vast majority of marketed drugs.[2][4][11] For nitrogen-containing heterocycles like 1,7-naphthyridines, CYP-mediated oxidation of the aromatic rings or alkyl substituents is a common metabolic pathway.[12]
-
Phase II Metabolism: In this phase, the modified compounds from Phase I, or parent drugs already possessing suitable functional groups, are conjugated with endogenous water-soluble molecules. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfo-transferases (SULTs).[13]
The susceptibility of a scaffold like 1,7-naphthyridine to these enzymes dictates its metabolic fate. The position of the nitrogen atoms can influence the electron density of the ring system, affecting its interaction with CYP enzymes and its potential to be a site of oxidation.[11][12]
Pillar 2: A Strategic Approach to In Vitro Metabolic Assessment
To effectively compare 1,7-naphthyridine derivatives to their analogs, a tiered experimental approach is recommended. This strategy allows for efficient screening and resource allocation, moving from high-throughput, simpler systems to more complex, physiologically relevant models for the most promising compounds.
Caption: Tiered strategy for assessing metabolic stability.
Experimental System 1: Liver Microsomal Stability Assay
-
Expertise & Rationale: This is the workhorse assay for early-stage drug discovery.[14] Liver microsomes are vesicles of the endoplasmic reticulum, containing a rich concentration of Phase I enzymes, most notably the CYPs.[10][15] This assay is cost-effective, amenable to high-throughput automation, and provides a clear, initial assessment of a compound's susceptibility to oxidative metabolism.[10] By comparing the stability of a 1,7-naphthyridine derivative to an analog (e.g., a 1,5-naphthyridine), we can rapidly discern if the placement of the nitrogen atoms significantly alters susceptibility to CYP-mediated clearance.
-
Self-Validating Protocol: Microsomal Stability
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 125 µM in acetonitrile).[16]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[16][17]
-
Prepare an NADPH-regenerating system solution, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor.[16][18]
-
-
Incubation:
-
Sampling & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17][18]
-
Immediately terminate the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard (a compound used for analytical normalization).[18][19] This step precipitates the proteins, halting all enzymatic activity.
-
-
Controls (Trustworthiness):
-
No Cofactor Control: Incubate the compound with microsomes without the NADPH system. This control ensures that compound disappearance is due to enzymatic metabolism and not non-specific binding or chemical instability.
-
Positive Control: Include a compound with a known, well-characterized metabolic rate (e.g., verapamil, testosterone) to validate the activity of the microsomal batch.
-
-
Analysis:
-
Centrifuge the terminated sample plates to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][20] LC-MS/MS provides the sensitivity and selectivity required to accurately quantify the remaining parent compound at each time point.[21][22][23]
-
-
Caption: Experimental workflow for the microsomal stability assay.
Experimental System 2: Liver S9 Fraction Stability Assay
-
Expertise & Rationale: The S9 fraction is a supernatant derived from liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol (soluble Phase II enzymes like SULTs and other cytosolic enzymes).[24][25] This makes the S9 assay a more comprehensive screen than microsomes alone.[25][26] It is particularly valuable when you suspect a compound might be a substrate for both Phase I and Phase II enzymes, or for cytosolic enzymes not present in microsomes (e.g., aldehyde oxidases).[25] If a 1,7-naphthyridine derivative is stable in microsomes but shows liability in S9 fractions (when supplemented with appropriate cofactors), it points towards cytosolic metabolism.
-
Self-Validating Protocol: S9 Stability
-
The protocol is highly similar to the microsomal assay, with key differences:
-
Matrix: Use S9 fraction (e.g., 1 mg/mL protein concentration) instead of microsomes.[24][25]
-
Cofactors (Trustworthiness): This is the critical variable. The experiment should be run with different cofactor combinations to dissect the metabolic pathways.
-
By comparing the rate of disappearance under these different conditions, you can identify the primary metabolic route. For example, rapid clearance only in the presence of UDPGA is a strong indicator of UGT-mediated metabolism.
-
Experimental System 3: Hepatocyte Stability Assay
-
Expertise & Rationale: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[10] They contain the full complement of Phase I and Phase II enzymes in their natural cellular environment, complete with endogenous cofactor concentrations and intact cell membranes that compounds must cross.[10][19] This assay provides the most physiologically relevant data, accounting for cellular uptake, potential efflux, and the interplay between different metabolic pathways.[20][27] It is often used as a secondary screen for promising compounds to predict in vivo hepatic clearance.[14]
-
Self-Validating Protocol: Hepatocyte Stability
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them into pre-warmed incubation medium (e.g., Williams Medium E).[28]
-
Determine cell viability and density (e.g., using Trypan blue exclusion). Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[28]
-
Prepare test compound working solutions in the incubation medium. The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.[28]
-
-
Incubation:
-
In a non-coated plate, add the hepatocyte suspension and the test compound working solution.
-
Incubate at 37°C in a humidified CO2 incubator, often on an orbital shaker to keep the cells in suspension.[28]
-
-
Sampling & Termination:
-
Controls (Trustworthiness):
-
Negative Control: Use heat-inactivated ("boiled") hepatocytes.[28] Any compound loss in this well points to chemical instability or non-specific binding to the plate/denatured cells.
-
Positive Control: Include compounds with known low and high turnover rates in hepatocytes (e.g., Warfarin and Verapamil, respectively) to confirm the metabolic competence of the cell batch.
-
-
Analysis:
-
Process samples via centrifugation and analyze the supernatant by LC-MS/MS, identical to the other assays.[29]
-
-
Pillar 3: Data Interpretation and Comparative Analysis
The primary output from these assays is the concentration of the parent compound remaining over time. This data is used to calculate two key parameters for comparison.
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein or µL/min/10^6 cells).[3][10]
These values are derived by plotting the natural logarithm of the percent remaining compound versus time. The slope of the resulting line (k) is the elimination rate constant.
-
t½ = 0.693 / k
-
CLint = (k * Incubation Volume) / Protein or Cell Amount
Comparative Data Table (Hypothetical Data)
Below is a representative data table comparing a hypothetical 1,7-naphthyridine derivative against key structural analogs.
| Compound ID | Scaffold | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| NAPH-17A | 1,7-Naphthyridine | >60 | < 10 | 45 | 31 |
| NAPH-15B | 1,5-Naphthyridine | 25 | 48 | 22 | 63 |
| NAPH-18C | 1,8-Naphthyridine | >60 | < 10 | >120 | < 5 |
| QUIN-01D | Quinoline | 15 | 82 | 12 | 115 |
Analysis of the Comparison
-
NAPH-17A (1,7-Naphthyridine): This compound shows high stability in liver microsomes (t½ > 60 min), suggesting it is not a significant substrate for Phase I CYP enzymes.[17] However, its stability is moderately reduced in hepatocytes (t½ = 45 min). This discrepancy is a classic sign that the compound is likely cleared by Phase II (e.g., UGTs) or cytosolic enzymes, which are present in hepatocytes but absent in microsomes.[27] This would be a key area for follow-up studies, such as an S9 assay with specific cofactors.
-
NAPH-15B (1,5-Naphthyridine Analog): This analog is rapidly metabolized in both microsomes and hepatocytes, indicating it is a substrate for CYP enzymes. The similar clearance rates suggest Phase I metabolism is the dominant pathway.
-
NAPH-18C (1,8-Naphthyridine Analog): This compound is highly stable in both systems, suggesting it is metabolically robust. This could be advantageous for achieving a longer in vivo half-life.
-
QUIN-01D (Quinoline Analog): The quinoline is very unstable in both assays, indicating it has significant metabolic liabilities. This highlights a potential advantage of the naphthyridine core over a simple quinoline in this chemical series.
Caption: Comparative metabolic pathways for two naphthyridine isomers.
Conclusion
Assessing the metabolic stability of 1,7-naphthyridine derivatives in direct comparison with their structural analogs is a powerful strategy in medicinal chemistry. It allows for the establishment of clear structure-metabolism relationships, guiding the optimization of drug candidates towards a more favorable pharmacokinetic profile. By employing a tiered approach—from high-throughput microsomal assays to the gold-standard hepatocyte model—researchers can efficiently identify metabolic liabilities and rationally design the next generation of molecules. The 1,7-naphthyridine scaffold can, in certain chemical contexts, offer a distinct metabolic profile compared to other isomers or related heterocycles, a feature that can be strategically exploited to enhance the "drug-like" properties of a new therapeutic agent.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism - Wikipedia [en.wikipedia.org]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 24. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. mttlab.eu [mttlab.eu]
- 26. mttlab.eu [mttlab.eu]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1H-1,7-naphthyridin-4-one
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. The proper disposal of research chemicals like 1H-1,7-naphthyridin-4-one is not merely a regulatory formality but a critical component of a robust laboratory safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach emphasizes understanding the inherent risks to ensure that disposal procedures are both effective and compliant.
Hazard Profile and Foundational Risk Assessment
Understanding the hazard profile of this compound is the first step in establishing a safe disposal plan. While comprehensive toxicological data for this specific molecule may be limited, information from Safety Data Sheets (SDS) for the compound and structurally similar naphthyridinones provides a clear basis for a cautious and proactive approach.[1][2] The primary hazards are associated with irritation and acute toxicity if ingested.
The precautionary principle dictates that in the absence of complete data, we treat the substance as hazardous.[3] The known and potential hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |
| Skin Irritation | H315 | Causes skin irritation | [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][5] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][5] |
Upon thermal decomposition, nitrogen-containing heterocyclic compounds like this can produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[6] Therefore, disposal must be managed in a way that prevents uncontrolled release into the environment.
Mandatory Safety Protocols: PPE and Engineering Controls
Before handling or preparing this compound for disposal, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure.[7]
-
Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is essential.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles causing serious eye irritation.[6] |
| Hand Protection | Chemically resistant nitrile gloves (inspect before use) | Prevents skin contact, which can cause irritation.[9] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if fume hood is unavailable) | Prevents respiratory tract irritation from dust or aerosols.[1] |
Step-by-Step Waste Collection and Segregation
Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal. Never mix incompatible waste streams.
Protocol for Waste Collection:
-
Identify Waste Type : Determine the physical state of the waste:
-
Solid Waste : Unused or expired pure this compound, contaminated weigh boats, or paper.
-
Non-halogenated Solvent Waste : Solutions of the compound in solvents like ethanol, methanol, or DMSO.
-
Aqueous Waste : Solutions of the compound in water or buffers.
-
Contaminated Sharps & Labware : Contaminated pipette tips, needles, or broken glassware.
-
-
Select Appropriate Waste Container : Use only designated, chemically compatible, and leak-proof hazardous waste containers.
-
Transfer Waste :
-
For solids, carefully transfer the material into a designated solid waste container, avoiding the generation of dust.[9]
-
For liquids, pour solutions into the appropriate liquid waste container using a funnel.
-
Place contaminated disposable labware (pipette tips, gloves) into a solid waste container.
-
-
Seal Container : Securely close the container cap after each addition to prevent the release of vapors.
Disposal Pathway and Decision Workflow
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal contractor.[1] The role of the laboratory professional is to ensure the waste is correctly identified, segregated, packaged, and stored prior to pickup. The following workflow illustrates the decision-making process.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Effective decontamination procedures are vital to prevent residual contamination of the laboratory environment.
Work Surface Decontamination:
-
Prepare a decontaminating solution appropriate for nitrogenous organic compounds (e.g., a mild laboratory detergent solution, followed by a 70% ethanol wipe-down). Consult your institution's Chemical Hygiene Plan (CHP) for approved solutions.[8]
-
Wipe the affected surface area thoroughly.
-
Collect all cleaning materials (wipes, paper towels) and dispose of them as solid hazardous waste.
Spill Management:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE complement described in Section 2.
-
Containment :
-
For solid spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[6] Avoid dry sweeping.
-
For liquid spills : Cover with an inert absorbent material.
-
-
Collection : Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area as described above.
-
Report : Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
By adhering to these rigorous, safety-first procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, upholding the highest standards of scientific integrity and responsibility.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 60122-51-2|1,7-Naphthyridin-4(1H)-one|BLD Pharm [bldpharm.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. nps.edu [nps.edu]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. echemi.com [echemi.com]
Navigating the Handling of 1H-1,7-naphthyridin-4-one: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 1H-1,7-naphthyridin-4-one, and its derivatives are of significant interest in medicinal chemistry and drug development.[1] As with any new chemical entity, establishing robust safety protocols is paramount to protecting laboratory personnel and ensuring the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, drawing upon safety data for structurally related compounds and established best practices for handling hazardous chemicals.
Understanding the Hazard Profile: An Evidence-Based Approach
| Potential Hazard | Precautionary Measures |
| Skin Irritation | Avoid direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[2][3] |
| Eye Irritation | Wear chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2][3][4] |
| Respiratory Irritation | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[2][3] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][5] | Protects eyes from direct contact with the chemical, which may cause serious irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use and change them frequently.[5][6] | Prevents skin contact and potential irritation or absorption.[2][3] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If this is not feasible and there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5] | Minimizes the inhalation of airborne particles that could cause respiratory irritation.[2][3] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation and Risk Assessment: Before beginning any work, review the available safety information for similar compounds and assess the specific risks associated with your experimental procedure. Ensure that all necessary safety equipment, including the chemical fume hood and spill kits, is readily accessible and in good working order.
-
Donning Personal Protective Equipment: Put on all required PPE as outlined in the table above. Ensure a proper fit for all equipment.
-
Chemical Handling: Conduct all manipulations of this compound, including weighing and solution preparation, inside a certified chemical fume hood to minimize the risk of inhalation.[7] Avoid the formation of dust.[7]
-
Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Waste Segregation and Disposal: All waste materials, including contaminated gloves, wipes, and excess chemical, must be collected in a designated, properly labeled hazardous waste container.[6] Do not dispose of this material down the drain.[7]
-
Documentation: Maintain accurate records of the chemical's use and disposal in your laboratory notebook and any institutional chemical inventory system.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical component of responsible chemical management. All disposal procedures must comply with local, state, and federal regulations.
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Identification: All waste streams containing this compound must be treated as hazardous.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing papers, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions or reaction mixtures containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Removal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and scientific excellence.
References
- 1. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
